molecular formula C5H5Cl2NO B8714638 2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide CAS No. 88067-01-0

2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B8714638
CAS No.: 88067-01-0
M. Wt: 166.00 g/mol
InChI Key: SWARKCVUIPVNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide is a chemical compound of interest in organic synthesis and medicinal chemistry research. It belongs to a class of dichloroacetamide derivatives, which are often utilized as intermediates or building blocks in the development of more complex molecules . The presence of both a dichloroacetyl group and a prop-2-yn-1-yl (propargyl) amine moiety in its structure provides two distinct reactive centers. The dichloroacetamide group is a known electrophile that can participate in various reactions, while the terminal alkyne of the propargyl group can undergo click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This unique combination makes it a valuable scaffold for constructing molecular libraries, exploring structure-activity relationships (SAR), and developing enzyme inhibitors or probe molecules. This product is intended for research use only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment. For specific product information, including CAS number, molecular formula, and molecular weight, please refer to the product specifications.

Properties

CAS No.

88067-01-0

Molecular Formula

C5H5Cl2NO

Molecular Weight

166.00 g/mol

IUPAC Name

2,2-dichloro-N-prop-2-ynylacetamide

InChI

InChI=1S/C5H5Cl2NO/c1-2-3-8-5(9)4(6)7/h1,4H,3H2,(H,8,9)

InChI Key

SWARKCVUIPVNIK-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C(Cl)Cl

Origin of Product

United States

Foundational & Exploratory

2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Dichloroacetamide Herbicide Safeners: A Case Study on Dichlormid as a Close Structural Analog to 2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide

Senior Application Scientist Note: A comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental data for 2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide. This suggests that the compound is not widely synthesized or characterized. However, the dichloroacetamide functional group is a well-established pharmacophore, particularly in the field of agrochemicals as herbicide safeners.

To provide a technically accurate and insightful guide that adheres to the principles of E-E-A-T (Expertise, Authoritativeness, and Trustworthiness), this document will focus on a closely related and extensively studied structural analog: Dichlormid (2,2-dichloro-N,N-di-2-propen-1-yl-acetamide) . The insights and data presented for Dichlormid can serve as a strong predictive framework for understanding the potential properties, synthesis, and biological activity of 2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide.

Chemical Identity and Physicochemical Properties of Dichlormid

Dichlormid is a herbicide safener used to protect corn from injury by thiocarbamate herbicides.[1] Its chemical structure features the key dichloroacetamide moiety, which is crucial for its biological activity.

PropertyValueSource
IUPAC Name 2,2-dichloro-N,N-bis(prop-2-en-1-yl)acetamide[1]
Synonyms N,N-Diallyl-2,2-dichloroacetamide, R-25788[1]
CAS Number 37764-25-3[2]
Molecular Formula C₈H₁₁Cl₂NO[2]
Molecular Weight 208.09 g/mol [2]
Physical Form Clear viscous liquid[1]
Boiling Point Not available
Melting Point Not applicable (liquid)
Water Solubility Information not readily available
LogP (Octanol-Water Partition Coefficient) 2.4[1]

Synthesis of N-Substituted Dichloroacetamides: A General Protocol

The synthesis of N-substituted dichloroacetamides, such as Dichlormid and hypothetically 2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide, is typically achieved through the nucleophilic acyl substitution of an appropriate amine with dichloroacetyl chloride. This is a standard amidation reaction.[3][4]

Conceptual Experimental Protocol: Synthesis of Dichlormid

This protocol is a general representation of the synthesis of N-substituted dichloroacetamides and may require optimization.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diallylamine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane or ethyl acetate.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution to act as a scavenger for the HCl byproduct.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath to control the exothermic nature of the reaction.

  • Acylation: Slowly add dichloroacetyl chloride (1.05 equivalents), dissolved in the same anhydrous solvent, to the stirred amine solution via the dropping funnel.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.

  • Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel.

  • Purification: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is critical as dichloroacetyl chloride is highly reactive towards water, which would lead to the formation of dichloroacetic acid and reduce the yield of the desired amide.

  • Inert Atmosphere: A nitrogen or argon atmosphere prevents the reaction of reagents with atmospheric moisture.

  • Use of a Base: The base is essential to neutralize the hydrochloric acid generated during the reaction. Without it, the starting amine would be protonated to form a non-nucleophilic ammonium salt, halting the reaction.[5]

  • Controlled Addition at Low Temperature: The reaction between an acyl chloride and an amine is typically highly exothermic. Slow, dropwise addition at 0°C prevents a rapid temperature increase that could lead to side reactions and degradation of the product.[5]

Caption: Conceptual workflow for the synthesis of Dichlormid.

Mechanism of Action as a Herbicide Safener

Dichloroacetamide safeners like Dichlormid protect grass crops, such as corn, from injury caused by certain herbicides, particularly those from the thiocarbamate and chloroacetamide families. They achieve this by enhancing the crop's natural ability to detoxify the herbicide.[6]

The primary mechanism involves the induction of glutathione S-transferases (GSTs), a family of enzymes that catalyze the conjugation of glutathione (GSH) to electrophilic herbicide molecules. This conjugation reaction renders the herbicide water-soluble and non-toxic, allowing it to be sequestered into the vacuole or further metabolized.[1][6]

Mechanism_of_Action Safener Dichlormid (Safener) Crop Corn Plant Cell Safener->Crop Applied to crop Herbicide Thiocarbamate Herbicide Herbicide->Crop Applied to crop Conjugation Detoxification (Conjugation) Herbicide->Conjugation Substrate GST_Gene GST Gene Expression (Upregulation) Crop->GST_Gene Safener induces GST_Enzyme Glutathione S-Transferase (GST Enzyme) GST_Gene->GST_Enzyme Leads to increased GST_Enzyme->Conjugation Catalyzes GSH Glutathione (GSH) GSH->Conjugation Co-substrate Detox_Herbicide Non-toxic Herbicide- GSH Conjugate Conjugation->Detox_Herbicide Sequestration Vacuolar Sequestration Detox_Herbicide->Sequestration

Caption: Simplified pathway of herbicide detoxification enhanced by Dichlormid.

Applications in Agriculture

Dichlormid is exclusively used as a herbicide safener and is formulated with herbicides such as EPTC, butylate, and S-metolachlor for use in corn. Its application allows for the selective control of weeds in cornfields without causing significant phytotoxicity to the crop. The development of safeners like Dichlormid has been instrumental in expanding the utility of several effective herbicides.

Toxicological Profile and Safety

The toxicological properties of dichloroacetamides are a subject of ongoing research. While generally considered to have low acute toxicity, some studies have raised concerns about the potential for long-term effects.

  • Acute Toxicity: Dichlormid exhibits low acute oral toxicity in rats.[1]

  • Metabolism: In rats, orally administered Dichlormid is rapidly absorbed and metabolized, with the majority of the dose excreted in the urine within 48-168 hours.[1]

  • Environmental Fate: The hydrolysis of dichloroacetamide safeners can be influenced by pH. For instance, related compounds can undergo amide cleavage under both acidic and basic conditions.[6] Some hydrolysis products of similar agrochemicals have been reported to have biological activity, highlighting the importance of understanding their environmental transformation.[6]

Safety Precautions: Standard laboratory safety protocols should be followed when handling dichloroacetamides. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Outlook

While specific data on 2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide remains elusive, the extensive research on its close structural analog, Dichlormid, provides a robust framework for predicting its behavior. It is highly probable that 2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide would also exhibit herbicide safener activity, likely through the induction of glutathione S-transferases. The presence of the propargyl group (prop-2-yn-1-yl) offers a reactive handle for "click chemistry," which could make it a valuable tool for chemical biology studies aimed at identifying the specific protein targets of dichloroacetamide safeners. Further research is warranted to synthesize and characterize this novel compound to validate these hypotheses and explore its potential applications.

References

  • PubChem. 2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide. National Center for Biotechnology Information. [Link]

  • Bashir, R., et al. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Journal of University of Shanghai for Science and Technology, 25(6).
  • PubChem. N,N-Di(prop-2-yn-1-yl)acetamide. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. 2-Chloro-N-(prop-2-yn-1-yl)acetamide. [Link]

  • U.S. Environmental Protection Agency. Acetamide, 2,2-dichloro-N,N-di-2-propen-1-yl-. Substance Details. [Link]

  • PubChem. Acetamide, 2,2-dichloro-N-((1S,2S)-2-hydroxy-1-(hydroxymethyl)-2-(4-(methylthio)phenyl)ethyl)-. National Center for Biotechnology Information. [Link]

  • PubChem. Dichlormid. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. 2,2-Dichloroacetamide Properties. CompTox Chemicals Dashboard. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Acetamide, 2,2-dibromo-2-cyano-: Human health tier II assessment. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Dichloropropenes. [Link]

  • Kvien, I. F., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(2), 1017-1026.
  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 2-chloroacetamide. [Link]

  • Google Patents. (2013). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • Chemistry Stack Exchange. Prop-2-yn-1-ol NMR spectrum differences. [Link]

  • CropLife Australia. (2025). Herbicide Mode of Action Table. [Link]

Sources

Bifunctional Profiling with 2,2-Dichloro-N-prop-2-ynylacetamide: Physicochemical Properties, Synthesis, and Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of agrochemical development and chemical biology, small-molecule building blocks that possess both a biologically active pharmacophore and a bioorthogonal reporter handle are highly sought after. 2,2-Dichloro-N-prop-2-ynylacetamide (CAS: 88067-01-0) is a prime example of such a bifunctional scaffold.

With a precise molecular weight of 166.01 g/mol and a molecular formula of C5H5Cl2NO , this compound integrates an electrophilic dichloroacetamide core—a well-documented motif in herbicide safeners—with a terminal alkyne (propargyl) group. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical parameters of this molecule, elucidate its mechanistic utility in target profiling, and provide self-validating experimental workflows for its synthesis and downstream derivatization.

Part 1: Quantitative Physicochemical Profiling

Understanding the exact mass, isotopic distribution, and structural parameters of 2,2-Dichloro-N-prop-2-ynylacetamide is critical for mass spectrometry (LC-MS) validation and synthetic stoichiometric calculations. The presence of two chlorine atoms results in a distinct M / M+2 / M+4 isotopic signature (approximate ratio 9:6:1), which serves as an intrinsic mass-spectral tag during assay validation.

ParameterValue / Description
Chemical Name 2,2-Dichloro-N-prop-2-ynylacetamide
IUPAC / Synonyms 2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide
CAS Registry Number 88067-01-0
Molecular Formula C5H5Cl2NO
Exact Molecular Weight 166.01 g/mol
SMILES String O=C(NCC#C)C(Cl)Cl
Key Functional Groups Terminal Alkyne, Secondary Amide, gem-Dichloromethyl
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 1 (Carbonyl O)

Part 2: Structural Significance & Mechanistic Utility

The architectural brilliance of 2,2-Dichloro-N-prop-2-ynylacetamide lies in its dual reactivity domains, allowing it to function simultaneously as a biological modulator and a trackable chemical probe.

The Dichloroacetamide Pharmacophore (Biological Modulator)

Dichloroacetamides are widely utilized in agriculture as herbicide safeners (e.g., dichlormid, benoxacor). Mechanistically, these compounds protect crops from chloroacetamide herbicide toxicity by transcriptionally activating crop defense genes. This leads to the robust upregulation of Glutathione S-Transferase (GST) . The elevated GST levels accelerate the nucleophilic attack of endogenous glutathione (GSH) onto the toxic herbicide, converting it into a non-toxic conjugate [1]. Furthermore, the dichloroacetamide group itself can undergo targeted hydrolysis or covalent interactions within biological matrices [2].

G Safener Dichloroacetamide Safener (e.g., 88067-01-0) Gene Crop Defense Genes (Transcriptional Activation) Safener->Gene Induces GST Glutathione S-Transferase (GST) Upregulation Gene->GST Expresses Conjugate Non-Toxic GSH-Conjugate (Detoxification) GST->Conjugate Accelerates Reaction Herbicide Toxic Herbicide (e.g., Chloroacetamides) Herbicide->Conjugate GST Catalysis GSH Glutathione (GSH) GSH->Conjugate Nucleophilic Attack

Mechanism of dichloroacetamide safeners in upregulating GST for herbicide detoxification.
The Propargyl Handle (Bioorthogonal Reporter)

The terminal alkyne is biologically inert (bioorthogonal) but highly reactive under specific catalytic conditions. It serves as the ideal substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a premier "Click Chemistry" reaction. This allows researchers to treat biological systems with 88067-01-0, allow it to bind to its target proteins, and subsequently "click" on an azide-functionalized fluorophore or biotin tag for Activity-Based Protein Profiling (ABPP) [3].

Part 3: Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the reagent choice and the analytical checkpoints required to confirm success.

Protocol A: De Novo Synthesis of 2,2-Dichloro-N-prop-2-ynylacetamide

This protocol utilizes a standard N-acylation workflow, coupling propargylamine with dichloroacetyl chloride [4].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of propargylamine in 20 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is chosen for its aprotic nature, preventing unwanted hydrolysis of the highly reactive acid chloride.

  • Base Addition: Add 12.0 mmol of Triethylamine (TEA) to the solution and cool the flask to 0 °C in an ice bath.

    • Causality: The reaction generates hydrochloric acid (HCl). TEA acts as an acid scavenger. Without it, the unreacted propargylamine would protonate into an insoluble, unreactive hydrochloride salt, capping the maximum yield at 50%.

  • Acylation: Dropwise, add 10.5 mmol of dichloroacetyl chloride over 15 minutes.

    • Causality: The dropwise addition at 0 °C controls the highly exothermic nature of the reaction, preventing the formation of ketene intermediates or double-acylation side products.

  • Self-Validation (In-Process): After 2 hours at room temperature, perform Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). Stain with ninhydrin; the disappearance of the primary amine spot confirms reaction completion.

  • Workup & Validation: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate. Validate the final product via LC-MS, ensuring the presence of the [M+H]+ peak at m/z 166.0 with the characteristic 9:6:1 dichloro isotope pattern.

Protocol B: Bioorthogonal Derivatization via CuAAC (Click Chemistry)

This protocol describes the conjugation of the synthesized 88067-01-0 to a model azide-fluorophore.

Step-by-Step Methodology:

  • Reaction Setup: In a 1.5 mL Eppendorf tube, combine 100 µM of 2,2-Dichloro-N-prop-2-ynylacetamide and 100 µM of Azide-Fluorophore in a 1:1 mixture of tert-butanol and water (500 µL total volume).

  • Catalyst Generation: Add 10 µL of a 50 mM CuSO4·5H2O solution, followed immediately by 10 µL of a 100 mM Sodium Ascorbate solution.

    • Causality: Cu(I) is the active catalytic species but is highly unstable. Sodium ascorbate acts as a mild reducing agent to generate Cu(I) in situ from the stable Cu(II) salt, preventing oxidative homocoupling of the alkynes (Glaser coupling).

  • Ligand Addition: Add 10 µL of a 10 mM TBTA (Tris(benzyltriazolylmethyl)amine) solution.

    • Causality: TBTA binds and stabilizes the Cu(I) oxidation state in aqueous media, significantly accelerating the cycloaddition and preventing the precipitation of unreactive polymeric copper acetylides.

  • Self-Validation: Agitate for 1 hour at room temperature. Spot the mixture on a TLC plate and view under a UV lamp (254 nm and 365 nm). The appearance of a new, highly fluorescent spot with a distinct retention time from the starting azide confirms the successful formation of the 1,2,3-triazole linkage.

G Prop Propargylamine Target 2,2-Dichloro-N-prop-2-ynylacetamide (CAS: 88067-01-0) Prop->Target DCM, TEA, 0°C DCAC Dichloroacetyl Chloride DCAC->Target N-Acylation Triazole 1,2,3-Triazole Conjugate (Bioorthogonal Probe) Target->Triazole Cu(I) Catalysis (CuAAC) Azide Azide-Probe (Fluorophore) Azide->Triazole Click Chemistry

Workflow for the synthesis and bioorthogonal derivatization of 2,2-Dichloro-N-prop-2-ynylacetamide.

Conclusion

2,2-Dichloro-N-prop-2-ynylacetamide (C5H5Cl2NO, MW: 166.01 g/mol ) is far more than a simple synthetic intermediate. By intelligently combining a biologically active dichloroacetamide warhead with a bioorthogonal alkyne handle, it serves as a powerful modular tool. Whether utilized in the synthesis of novel agrochemical safeners or deployed as a chemical biology probe to map GST upregulation pathways, understanding its precise physicochemical properties and reactivity profiles ensures robust, reproducible assay development.

References

  • Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners Environmental Science & Technology Letters (ACS Publications) URL:[Link]

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners Environmental Science & Technology (ACS Publications) URL:[Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Synthesis of Diverse Heterocyclic Scaffolds via Tandem Additions to Imine Derivatives and Ring-Forming Reactions PMC (National Institutes of Health) URL:[Link]

Strategic Divergence in Covalent Probe Design: A Comparative Analysis of Monochloro- and Dichloroacetamide Alkyne Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes has historically relied on highly reactive, irreversible electrophiles. However, the paradigm is shifting toward tunable, reversible warheads to mitigate off-target toxicity. This whitepaper provides an in-depth mechanistic and practical comparison between two alkyne-tagged chemical probes: 2-chloro-N-(prop-2-yn-1-yl)acetamide (a monochloroacetamide) and 2,2-dichloro-N-(prop-2-yn-1-yl)acetamide (a dichloroacetamide). By analyzing their divergent kinetic profiles, thermodynamic stabilities, and microenvironment-dependent reactivities, this guide equips drug development professionals with the framework to select the optimal warhead for cysteine-targeted ligand discovery.

Chemical Anatomy & Mechanistic Divergence

Both molecules share an identical N-propargyl (prop-2-yn-1-yl) moiety, which serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. This allows for downstream fluorophore attachment or biotin-streptavidin enrichment. The critical divergence lies in the alpha-carbon of the acetamide warhead.

The Monochloroacetamide (CA) Paradigm: Irreversible Alkylation

2-chloro-N-(prop-2-yn-1-yl)acetamide features a single alpha-chlorine. It operates via a classic bimolecular nucleophilic substitution (


) mechanism. When exposed to a nucleophilic protein thiolate (Cys-S⁻), the chlorine is displaced, forming a highly stable, irreversible thioether linkage.
  • Causality of Use: Because the resulting adduct is thermodynamically stable in both hydrophobic and aqueous environments, CA probes are ideal for broad-spectrum activity-based protein profiling where maximum capture of the reactive cysteinome is desired.

The Dichloroacetamide (DCA) Paradigm: Tunable Reversibility

2,2-dichloro-N-(prop-2-yn-1-yl)acetamide incorporates a second electron-withdrawing chlorine atom. Paradoxically, while the increased electrophilicity might suggest higher indiscriminate reactivity, the resulting DCA-thiol adduct exhibits profound microenvironment sensitivity.

  • Causality of Use: As demonstrated in recent systematic evaluations of dihaloacetamides 1, the DCA-thiol adduct is highly susceptible to hydrolysis in bulk aqueous conditions. If the probe binds an off-target surface cysteine, ambient water rapidly hydrolyzes the adduct, effectively making the binding reversible in the cytosol. However, if the DCA probe binds a cysteine within a solvent-sequestered hydrophobic pocket (e.g., the catalytic cleft of SARS-CoV-2 Mpro or the allosteric pocket of KRAS G12C), water is excluded, and the covalent adduct becomes highly stable 2. This creates a "kinetic proofreading" mechanism that drastically enhances target specificity. Furthermore, DCAs generally undergo base-mediated hydrolysis more rapidly than their monochloro counterparts in environmental and physiological aqueous buffers 3.

G CA Monochloroacetamide (CA Probe) CA_Adduct Stable Thioether Adduct (Irreversible) CA->CA_Adduct SN2 Alkylation DCA Dichloroacetamide (DCA Probe) DCA_Adduct DCA-Thiol Adduct (Microenvironment Dependent) DCA->DCA_Adduct Covalent Addition Cys Protein Cysteine (Target) Cys->CA_Adduct Cys->DCA_Adduct Hydrolysis Hydrolyzed Products (Off-target Clearance) DCA_Adduct->Hydrolysis Aqueous Bulk (H2O) Stable_Pocket Stable Adduct in Hydrophobic Pocket DCA_Adduct->Stable_Pocket Sequestered Pocket

Mechanistic pathways of CA vs DCA probes highlighting microenvironment-dependent stability.

Quantitative Data: Reactivity and Specificity Profiling

The structural differences manifest in quantifiable metrics critical for drug design. The table below synthesizes the kinetic and thermodynamic properties of both warheads based on recent chemical biology literature.

Property / Metric2-chloro-N-(prop-2-yn-1-yl)acetamide2,2-dichloro-N-(prop-2-yn-1-yl)acetamide
Primary Mechanism Irreversible

Alkylation
Reversible Covalent / Pocket-Stabilized
GSH Reactivity (

)
Low to Moderate (Rapid depletion in vivo)Tunable (Slightly lower than chlorofluoroacetamides)
Aqueous Adduct Stability Highly Stable (Resists hydrolysis)Unstable (Readily hydrolyzed in bulk

)
Target Specificity Low (Prone to pan-proteomic off-target binding)High (Requires solvent-sequestered pocket)
Primary Application Broad-spectrum ABPP, Irreversible TCIsHighly selective TCIs, Reversible Probes

Experimental Protocols: Comparative ABPP Workflow

To empirically validate the differences between the CA and DCA probes, a self-validating Activity-Based Protein Profiling (ABPP) protocol must be employed. This protocol utilizes the alkyne tag for downstream enrichment and includes a competition control to verify cysteine-specific covalent engagement.

Phase 1: Proteome Labeling and Self-Validation
  • Lysate Preparation: Harvest cells (e.g., H358 or Caco2) and lyse in native buffer (50 mM HEPES, 150 mM NaCl, pH 7.4, protease inhibitors). Clarify by centrifugation at 20,000 × g for 20 min.

  • Validation Control (Competition): Pre-incubate a 1 mg/mL aliquot of the proteome with 10 mM Iodoacetamide (IAA) for 30 minutes at 37°C to block all reactive cysteines. This ensures downstream signals are strictly cysteine-dependent.

  • Probe Incubation: Treat native lysates (1 mg/mL) with either the CA probe (10 µM) or the DCA probe (10 µM) for 1 hour at 37°C.

    • Rationale: The 1-hour window allows the DCA probe to reach thermodynamic equilibrium, where off-target aqueous adducts hydrolyze, leaving only pocket-sequestered adducts intact.

Phase 2: CuAAC "Click" Chemistry
  • Reagent Assembly: To the labeled proteome (100 µL), sequentially add:

    • 10 µL of Biotin-PEG3-Azide (1 mM stock)

    • 10 µL of TCEP (10 mM stock, freshly prepared)

    • 10 µL of TBTA ligand (1 mM stock in DMSO)

    • 10 µL of

      
       (10 mM stock)
      
  • Reaction: Vortex gently and incubate at room temperature for 1.5 hours in the dark.

    • Rationale: TCEP reduces Cu(II) to the catalytic Cu(I) species, while TBTA stabilizes Cu(I) to prevent proteome oxidation, ensuring high-fidelity triazole formation between the probe's alkyne and the biotin-azide.

Phase 3: Enrichment and LC-MS/MS
  • Precipitation: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend the pellet in 1% SDS/PBS.

  • Enrichment: Incubate with Streptavidin-agarose beads for 2 hours. Wash stringently (1% SDS, 4 M urea, PBS) to remove non-covalently bound proteins.

  • On-Bead Digestion & Analysis: Reduce, alkylate, and digest enriched proteins with Trypsin overnight. Analyze eluted peptides via high-resolution LC-MS/MS.

G Step1 Proteome Incubation Step2 CuAAC Click Chemistry Step1->Step2 Add Azide-Biotin Step3 Streptavidin Enrichment Step2->Step3 Isolate Adducts Step4 Trypsin Digestion Step3->Step4 On-bead Digest Step5 LC-MS/MS Analysis Step4->Step5 Peptide Elution

Standard Activity-Based Protein Profiling (ABPP) workflow utilizing alkyne-tagged probes.

Conclusion

The transition from 2-chloro-N-(prop-2-yn-1-yl)acetamide to 2,2-dichloro-N-(prop-2-yn-1-yl)acetamide represents a sophisticated evolution in chemical biology. While the monochloro variant remains an indispensable tool for exhaustive cysteinome profiling due to its irreversible nature, the dichloro variant introduces a critical element of microenvironment-dependent reversibility. By leveraging the rapid aqueous hydrolysis of off-target DCA-thiol adducts, researchers can design highly selective probes and therapeutics that only stabilize within the hydrophobic sanctuaries of target protein active sites.

References

  • Yamane, D., et al. (2023). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Ma, C., et al. (2021). Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity. National Institutes of Health (NIH). Available at:[Link]

  • Rempel, A., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, ResearchGate. Available at:[Link]

Sources

Safety data sheet (SDS) for propargyl dichloroacetamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety Data Sheet for Propargyl Dichloroacetamide Derivatives

Introduction: Beyond Compliance, Towards Scientific Insight

Propargyl dichloroacetamide derivatives represent a class of molecules with significant utility and complex biological activity. Best known for their role as herbicide safeners in agriculture, such as benoxacor, these compounds protect crops by enhancing the metabolic detoxification of co-applied herbicides.[1][2] Their unique dichloroacetamide moiety, also found in pharmaceuticals like diloxanide and chloramphenicol, hints at a broader potential for biological interaction, including emerging research into their use as anti-tumor and anti-inflammatory agents.[3][4][5]

For the researcher, scientist, or drug development professional, a Safety Data Sheet (SDS) for these compounds is not merely a regulatory document; it is the starting point for a comprehensive risk assessment and the foundation for a safe and effective experimental design. This guide moves beyond a simple recitation of the 16 standard sections. It aims to provide a deeper, mechanistic understanding of why propargyl dichloroacetamide derivatives present specific hazards and how the data within an SDS is generated and should be interpreted. By grounding safety protocols in the core chemistry and toxicology of these molecules, we can foster a more intuitive and robust culture of safety in the laboratory.

Core Principles: Chemical Structure and Biological Mechanism

To interpret the SDS for a propargyl dichloroacetamide derivative, one must first understand its constituent parts and their functional roles.

  • The Dichloroacetamide Moiety: This is the primary driver of biological activity and potential toxicity. The two chlorine atoms on the alpha-carbon create an electron-withdrawing effect, making the amide group a potential acylating agent. This reactivity is fundamental to its mechanism of action and its toxicological profile, including its potential as a skin and eye irritant.

  • The Propargyl Group: This terminal alkyne group offers a versatile handle for chemical synthesis, allowing for the creation of a diverse library of derivatives through reactions like click chemistry or cycloadditions.[6][7][8] While generally less reactive than the dichloroacetamide group under physiological conditions, its presence contributes to the overall lipophilicity and metabolic profile of the molecule.

The primary mechanism of action for herbicide safeners in this class involves the induction of detoxification enzymes within the protected crop.[1] The safener molecule is recognized by the plant, triggering the upregulation of key enzyme families, primarily Glutathione S-transferases (GSTs) and Cytochrome P450s (CYPs). These enzymes then recognize and detoxify the herbicide, often through conjugation or oxidation, rendering it harmless to the crop. This same mechanism of enzyme induction is a critical consideration in mammalian toxicology, as it can alter the metabolism of other xenobiotics and is a key area of investigation for toxicologists.

Mechanism_of_Action cluster_cell Plant Cell Safener Propargyl Dichloroacetamide (Safener) Nucleus Nucleus Safener->Nucleus Signal Transduction GST_Gene GST Gene Transcription Nucleus->GST_Gene Upregulation GST_mRNA GST mRNA GST_Gene->GST_mRNA Transcription GST_Enzyme GST Enzyme (Detoxification) GST_mRNA->GST_Enzyme Translation Detox_Herbicide Detoxified Herbicide GST_Enzyme->Detox_Herbicide Metabolism Herbicide Herbicide Herbicide->GST_Enzyme

Mechanism of Dichloroacetamide Herbicide Safeners

A Researcher's Guide to the 16-Section SDS

The following sections deconstruct the standard SDS format, providing expert context for propargyl dichloroacetamide derivatives based on established regulatory guidance from OSHA and ECHA.[9][10][11]

Section 1: Identification

This section provides the product identifier, recommended use (e.g., "For research and development use only"), and supplier details.[10] For researchers, the critical takeaway is the emergency contact number. It is a laboratory best practice to have this number, along with the Poison Control Center number (1-800-222-1222 in the US), posted in a visible location.[12]

Section 2: Hazard(s) Identification

This is the most critical section for an initial risk assessment. It outlines the GHS classification, signal word, hazard statements (H-statements), and precautionary statements (P-statements).[10][13] For a typical solid propargyl dichloroacetamide derivative, the classification would likely include the hazards listed in the table below.

Data Presentation Table 1: Example GHS Classification for a Propargyl Dichloroacetamide Derivative | Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | 4 |

ngcontent-ng-c2977031039="" class="ng-star-inserted">
| Warning | H302: Harmful if swallowed[14] | | Skin Irritation | 2 |

| Warning | H315: Causes skin irritation |
| Eye Irritation | 2A |
ngcontent-ng-c2977031039="" class="ng-star-inserted">
| Warning | H319: Causes serious eye irritation[15] | | Skin Sensitization | 1 |

| Warning | H317: May cause an allergic skin reaction[14][16] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 |

| Warning | H373: May cause damage to organs (e.g., liver, kidney) through prolonged or repeated exposure[17] |
| Hazardous to the Aquatic Environment (Chronic) | 2 |

| (None) | H411: Toxic to aquatic life with long lasting effects |

Causality: The skin/eye irritation and sensitization potential stem from the electrophilic nature of the dichloroacetamide group, which can react with nucleophilic residues in skin proteins. The potential for organ toxicity upon repeated exposure is linked to the compound's metabolic pathway and the potential for enzyme induction or the formation of reactive metabolites in organs like the liver and kidneys.[1][17]

Section 3: Composition/Information on Ingredients

This section identifies the chemical, its CAS number, and any impurities or stabilizing additives. For researchers synthesizing novel derivatives, it is crucial to consider that residual starting materials or byproducts from the synthesis[18] could contribute to the overall hazard profile.

Section 4: First-Aid Measures

These are standard procedures but should be reviewed before beginning work.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[19][20]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[16] The causality here is to physically remove the irritant before it can cause further damage.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open.[20][21] Prompt and thorough irrigation is essential to prevent serious eye damage.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]

Section 5: Fire-Fighting Measures

Propargyl dichloroacetamide derivatives are typically combustible solids.[12]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[19]

  • Specific Hazards: Combustion will produce hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[19][22] Firefighters must wear self-contained breathing apparatus (SCBA).

Section 6: Accidental Release Measures

The primary goal is containment and cleanup without creating additional hazards.

  • Personal Precautions: Wear appropriate PPE as described in Section 8. Avoid breathing dust.[19]

  • Cleanup: For a solid, gently sweep or scoop up the material into a suitable, labeled container for disposal. Avoid creating dust clouds.[19] Ventilate the area after cleanup is complete.

Section 7: Handling and Storage

This section details the practices required to handle the chemical safely.

  • Handling: Work in a well-ventilated area, preferably a chemical fume hood. Avoid all direct contact with the substance.[15] Do not eat, drink, or smoke in the work area.[22] Wash hands thoroughly after handling.[19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[22]

Section 8: Exposure Controls/Personal Protection

This section translates the hazards from Section 2 into actionable protective measures.

  • Engineering Controls: A chemical fume hood is the primary engineering control to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): The choice of PPE is a self-validating system; it must be appropriate for the chemical and the task.

Data Presentation Table 2: Recommended Personal Protective Equipment (PPE)

Protection Specification Rationale & Causality
Eye/Face Safety glasses with side-shields or chemical goggles.[19] Protects against splashes and airborne dust particles causing serious eye irritation.
Skin Nitrile rubber gloves (check manufacturer for breakthrough time), lab coat. Nitrile provides good resistance to a range of organic chemicals. A lab coat prevents contamination of personal clothing.[22]

| Respiratory | Not typically required if handled in a fume hood. If weighing outside a hood, a NIOSH-approved N95 respirator may be appropriate. | Protects against inhalation of harmful dust. The need is dictated by the specific procedure's potential to generate airborne particles. |

Section 9: Physical and Chemical Properties

This data is essential for experimental design. Properties like melting point, boiling point, and solubility will vary for each derivative. Solubility data (e.g., in water vs. organic solvents) is critical for preparing stock solutions and understanding environmental fate.[13]

Section 10: Stability and Reactivity
  • Chemical Stability: Stable under recommended storage conditions.[22]

  • Conditions to Avoid: High temperatures, open flames, and sparks.[22]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[22]

  • Hazardous Decomposition Products: As mentioned in Section 5, thermal decomposition produces HCl, NOx, and COx.[19]

Section 11: Toxicological Information

This section provides the data behind the hazard classifications.

  • Acute Toxicity: Data is often presented as LD50 (oral, dermal) or LC50 (inhalation) values. While data may not exist for a novel derivative, values for related compounds can serve as a surrogate for initial risk assessment. For example, many acetamide herbicides have oral LD50 values in rats ranging from moderately to slightly toxic.[23]

  • Skin/Eye Irritation: Based on the chemical structure and data from similar compounds, these derivatives are expected to be irritants.

  • Chronic Toxicity: This is a key area for this class of compounds. Long-term studies in animals with related chemicals have shown potential effects on the liver and kidneys.[17] The mechanism of enzyme induction[1] is a form of chronic biological activity that must be considered.

  • Carcinogenicity/Mutagenicity: Data for specific derivatives is often limited. Some related chloroacetamide compounds are not considered carcinogenic.[24] However, any new compound should be treated with caution until data is available.

Sections 12-15: Ecological, Disposal, Transport, and Regulatory Information

While OSHA does not mandate these sections, they are required under GHS and are critical for responsible chemical management.[11][25]

  • Ecological Information (Section 12): Many related compounds are classified as toxic to aquatic life.[14] Data on persistence, bioaccumulation, and mobility are needed to assess environmental risk. The degradation products of these compounds are also of environmental concern.[26][27][28]

  • Disposal Considerations (Section 13): Chemical waste must be disposed of in accordance with local, state, and federal regulations. Never dispose of down the drain.[22] It should be handled by a licensed professional waste disposal service.

  • Transport Information (Section 14): This section provides UN numbers, proper shipping names, and hazard classes for transportation.

  • Regulatory Information (Section 15): Lists the chemical's status on various national and international inventories.

Section 16: Other Information

This includes the date of the SDS preparation or last revision. Always ensure you have the most current version of the SDS.[9][29]

Experimental Protocol: A Self-Validating System for In Vitro Metabolic Stability

To assess the potential for a propargyl dichloroacetamide derivative to be metabolized by liver enzymes (a key toxicological parameter), a microsomal stability assay is often performed. The following protocol is designed as a self-validating system with necessary controls.

Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Processing A Prepare 10 mM stock of Test Compound in DMSO D Pre-incubate Microsomes & Test Compound (1 µM final) A->D B Thaw Liver Microsomes (e.g., Human, Rat) on ice B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH System C->E D->E F Sample at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction (e.g., Acetonitrile with Internal Standard) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Peak Area Ratio (Compound / Int. Std.) I->J K Plot ln(% Remaining) vs. Time J->K L Calculate Half-Life (t½) & Intrinsic Clearance K->L

Experimental Workflow for In Vitro Metabolism Study

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the propargyl dichloroacetamide derivative in DMSO.

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

    • Prepare a positive control compound with known metabolic instability (e.g., Verapamil).

    • Prepare a negative control compound with known metabolic stability (e.g., Warfarin).

  • Incubation:

    • In a microcentrifuge tube, add phosphate buffer and liver microsomes (final protein concentration of 0.5 mg/mL).

    • Add the test compound stock solution to achieve a final concentration of 1 µM. Include separate incubations for the positive and negative controls.

    • Control (T=0, -NADPH): Immediately after adding the compound, transfer an aliquot to a quenching solution (see step 4). This validates that the reaction is enzyme-dependent.

    • Pre-warm the reaction plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Course Sampling:

    • At specified time points (e.g., 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately add the aliquot to a tube containing cold acetonitrile (2:1 or 3:1 volume ratio) with a suitable internal standard (for LC-MS analysis). This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS.

    • Develop an LC-MS/MS method to quantify the amount of the parent compound remaining at each time point by comparing its peak area to that of the internal standard.

  • Data Interpretation:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression of this plot (k) is the elimination rate constant.

    • Calculate the half-life (t½) as 0.693 / k. A shorter half-life indicates more rapid metabolism. The results from the positive and negative controls validate the assay's performance.

Conclusion

A Safety Data Sheet is a dynamic and foundational document for any researcher working with propargyl dichloroacetamide derivatives. By moving beyond mere compliance and engaging with the underlying science, professionals can make more informed decisions about risk mitigation, experimental design, and the responsible handling of these potent molecules. Understanding the causality—from the reactivity of the dichloroacetamide group to the compound's potential to induce metabolic pathways—transforms the SDS from a static checklist into a practical guide for scientific discovery and laboratory safety.

References

  • OSHA Safety Data Sheet Requirements: A Comprehensive Guide. (2024, September 10). Chemical Safety Consulting.
  • Guidance on the compilation of safety data sheets. (2020, December). European Chemicals Agency (ECHA).
  • OSHA Safety Data Sheets: A Vital Component of Workplace Safety. (2024, July 15). Compliancy Group.
  • Guidance in a Nutshell - Compilation of safety data sheets. (2015, December). European Chemicals Agency (ECHA).
  • Guidance documents. European Chemicals Agency (ECHA).
  • Guidance on the compilation of safety data sheets. (2020, December 16). European Chemicals Agency (ECHA).
  • Hazard Communication Safety Data Sheets. (2024).
  • Appendix D to § 1910.1200—Safety Data Sheets (Mandatory).
  • Safety D
  • Safety Data Sheet Inform
  • Acetamide - SAFETY D
  • An overview of the previous syntheses of dichloroacetamides.
  • Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Acetamide CAS No 60-35-5 MATERIAL SAFETY D
  • SAFETY DATA SHEET: Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl-. Fisher Scientific.
  • Safety Data Sheet: Freehand 1.75G Herbicide. (2018, August 7).
  • SAFETY DATA SHEET: Clodinafop-propargyl. (2025, May 30). TCI Chemicals.
  • SAFETY DATA SHEET: Acetamide, 2,2-dichloro-. (2026, January 02). ThermoFisher Scientific.
  • Abonia, R., Insuasty, D., & Laali, K. K. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379.
  • SAFETY DATA SHEET: 2,3-Dichloro-1-propanol. (2025, December 19). Fisher Scientific.
  • Abonia, R., Insuasty, D., & Laali, K. K. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules (Basel, Switzerland), 28(8), 3379.
  • SAFETY DATA SHEET: Propargyl alcohol. Merck Millipore.
  • SAFETY DATA SHEET. (2025, November 06). MilliporeSigma.
  • SAFETY DATA SHEET. (2025, September 13). Sigma-Aldrich.
  • Enantioselective Synthesis of Propargyl Alcohols Using B-Chlorodiisopinocampheylborane (DIP-Cl). (2025). BenchChem.
  • Abonia, R., Insuasty, D., & Laali, K. K. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379.
  • PESTICIDE TOXICITY TABLE. (2012, March 15). British Columbia Ministry of Agriculture, Food and Fisheries.
  • GHS Classification Summary (Rev.8, 2019).
  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. (2003, June 1). U.S. Geological Survey.
  • Safety Data Sheet: dichloroacetic acid. Chemos GmbH&Co.KG.
  • Hostetler, K. A., & Thurman, E. M. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry.
  • Koubková, M., Stará, A., Velíšek, J., & Valentová, O. (2022). Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis.
  • Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness. (2024, November 20). Basic & Clinical Pharmacology & Toxicology.
  • Dichloroacetamide. Wikipedia.
  • Assessment of the metabolism and toxicity of the dichloroacetamide safener benoxacor. (2020). Iowa Research Online.
  • Havryshchuk, L., Horishny, V., Rushchak, N., & Lesyk, R. (2024). Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents. ScienceRise: Pharmaceutical Science, (2(48)).
  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry. (2001). U.S. Geological Survey.
  • Havryshchuk, L., Horishny, V., Rushchak, N., & Lesyk, R. (2025, December 10). Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents. ScienceRise: Pharmaceutical Science.
  • Fluorimetric Determination of Dichloroacetamide by RPLC with Postcolumn Detection.
  • Luminal amoebicdes - i.
  • Dichlormid | C8H11Cl2NO.
  • Yokley, R. A., Mayer, L. C., Huang, S. B., & Vargo, J. D. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Analytical Chemistry, 74(16), 4036-4043.
  • DICHLOROACETAMIDE safeners. (2025, December 18). PoisonSense.

Sources

Technical Guide: Reactivity Profile of Dichloroacetamide vs. Chloroacetamide Electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity, selectivity, and mechanistic distinctions between Chloroacetamide (CA) and Dichloroacetamide (DCA) electrophiles.

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs) and chemoproteomic probes, the choice of warhead dictates the delicate balance between potency (


) and proteome-wide selectivity .

While Chloroacetamide (CA) serves as the industry standard for high-reactivity cysteine alkylation, it often suffers from intrinsic promiscuity and permanent off-target modification. Dichloroacetamide (DCA) has emerged as a "tuned" alternative. Contrary to intuitive inductive effects, DCA often exhibits lower intrinsic reactivity toward glutathione (GSH) due to steric hindrance at the


 transition state. Furthermore, DCA-cysteine adducts possess a unique hydrolytic instability  in aqueous environments, enabling a mechanism of "reversible covalent" inhibition or enzyme regeneration that is distinct from the permanent "lock" of CA warheads.

Mechanistic Foundations

Electronic vs. Steric Trade-offs

The reactivity of


-haloacetamides is governed by the interplay between the electron-withdrawing nature of the halogen(s) and the steric bulk at the electrophilic 

-carbon.
  • Chloroacetamide (CA):

    • Mechanism: Classical

      
       nucleophilic attack. The single chlorine atom provides sufficient activation (electrophilicity) without imposing significant steric barriers.
      
    • Outcome: Rapid, irreversible formation of a stable thioether adduct.

  • Dichloroacetamide (DCA):

    • Electronic Effect: The presence of two chlorine atoms increases the acidity of the

      
      -proton and the partial positive charge on the 
      
      
      
      -carbon (inductive effect:
      
      
      ).
    • Steric Effect (Dominant): The second chlorine atom introduces significant steric crowding. In an

      
       transition state, the nucleophile (thiolate) must approach 
      
      
      
      to the leaving group. The additional halogen hinders this approach, raising the activation energy (
      
      
      ).
    • Net Result: DCA is generally less reactive toward small molecule thiols (like GSH) than CA, despite being electronically more deficient.

The Hydrolysis Shunt (Adduct Stability)

A critical differentiator is the post-reaction fate of the adduct.

  • CA Adduct: The resulting thioether (

    
    ) is chemically stable under physiological conditions.
    
  • DCA Adduct: The initial product is an

    
    -chloro-thioether (
    
    
    
    ). This species is reactive.[1][2][3][4][5][6][7] In solvent-exposed environments, it can undergo hydrolysis (likely via a hemithioacetal intermediate) to release the free thiol and generate a glyoxylate species, effectively regenerating the protein.

ReactionMechanism cluster_0 Warhead cluster_1 Transition State (TS) cluster_2 Adduct Fate CA Chloroacetamide (High Intrinsic Reactivity) TS_CA Low Barrier TS (Fast Alkylation) CA->TS_CA + Cys-SH DCA Dichloroacetamide (Sterically Hindered) TS_DCA High Barrier TS (Slow Alkylation) DCA->TS_DCA + Cys-SH Stable Stable Thioether (Irreversible Inhibition) TS_CA->Stable Unstable α-Chloro-Thioether (Reactive Intermediate) TS_DCA->Unstable Unstable->Stable Sequestered (Buried Pocket) Hydrolysis Hydrolysis (Enzyme Regeneration) Unstable->Hydrolysis + H2O (Solvent Exposed)

Figure 1: Comparative reaction pathways. Note the divergence in adduct stability: CA leads to a dead-end stable complex, while DCA can enter a hydrolytic cycle if solvent-exposed.

Kinetic Reactivity Profiles

The kinetic suitability of a warhead is often evaluated by its intrinsic reactivity (


) versus its protein-specific efficiency (

).
Intrinsic Reactivity (GSH Assay)

In standard glutathione (GSH) half-life assays (pH 7.4), the reactivity hierarchy is often counter-intuitive to pure electronics: Iodoacetamide > Bromoacetamide > Chloroacetamide > Dichloroacetamide > Fluoroacetamide

  • CA:

    
     minutes (highly dependent on conditions). High risk of "reaction-driven" promiscuity.
    
  • DCA:

    
     is typically 2–10x longer  than CA. This lower intrinsic reactivity implies that DCA requires a stronger non-covalent binding affinity (
    
    
    
    ) to drive the reaction, thereby filtering out low-affinity off-targets.
Comparative Data Summary
FeatureChloroacetamide (CA)Dichloroacetamide (DCA)
Primary Mechanism

Alkylation

Alkylation (Sterically slowed)
Intrinsic Reactivity (

)
HighModerate / Low
GSH Half-life (

)
Short (High turnover)Extended (Lower turnover)
Adduct Stability High (Stable Thioether)Low (Hydrolyzable

-chloro-thioether)
Selectivity Driver Reactivity-drivenAffinity-driven (

dependent)
Metabolic Liability Permanent modificationPotential for clearance via hydrolysis
Key Application Broad Chemoproteomics (ABPP)Tunable TCIs (e.g., KRAS, EGFR)

Selectivity & Proteome-Wide Profiling[2][5][7]

The "Goldilocks" Zone

DCA warheads are utilized when CA probes are too promiscuous. In Activity-Based Protein Profiling (ABPP), CA probes often label thousands of cysteines. By substituting with DCA, researchers can:

  • Reduce Background: Eliminate labeling of hyper-reactive, solvent-exposed cysteines that lack a specific binding pocket.

  • Enhance Specificity: Ensure that labeling only occurs when the ligand resides in the pocket long enough (

    
    ) to overcome the higher activation barrier of the DCA warhead.
    
Experimental Workflow: Assessing Selectivity

To validate the selectivity advantage of DCA, a competitive ABPP workflow is recommended.

ABPP_Workflow cluster_treatment Compound Treatment Step1 Proteome Lysate (Native State) Treat_CA Treat with CA-Probe (High Reactivity) Step1->Treat_CA Treat_DCA Treat with DCA-Probe (Tuned Reactivity) Step1->Treat_DCA Step2 Chase with Broad Probe (e.g., Iodoacetamide-Alkyne) Treat_CA->Step2 Treat_DCA->Step2 Step3 Click Chemistry (CuAAC + Biotin-Azide) Step2->Step3 Step4 Enrichment & Tryptic Digest Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5 Result Data Output: Promiscuity Index Step5->Result

Figure 2: Competitive ABPP workflow to determine the "Promiscuity Index" of CA vs. DCA variants.

Metabolic Stability & Toxicity

Systemic Clearance

A major liability of covalent drugs is immune-mediated toxicity (idiosyncratic toxicity) arising from the haptenization of off-target proteins.

  • CA Risk: Stable adducts on serum proteins (e.g., Albumin) can persist, increasing immunogenic risk.

  • DCA Advantage: The potential for hydrolysis of the DCA adduct means that non-specific modifications on solvent-exposed proteins (like Albumin) may spontaneously reverse, reducing the "hapten load" while the specific target (sequestered in a hydrophobic pocket) remains inhibited.

Experimental Protocols

Glutathione (GSH) Reactivity Assay

Purpose: To determine intrinsic electrophilicity (


).
  • Preparation: Prepare 10 mM stock of electrophile (CA or DCA) in DMSO. Prepare 10 mM GSH in PBS (pH 7.4).

  • Incubation: Mix to final concentrations: 50 µM electrophile, 5 mM GSH (100-fold excess pseudo-first-order conditions) in PBS with 10% DMSO.

  • Monitoring: Incubate at 37°C. Aliquot at

    
     min.
    
  • Quenching: Quench aliquots with 1% Formic Acid.

  • Analysis: Analyze via LC-MS/MS monitoring the disappearance of the parent mass and appearance of the GSH-adduct.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Synthesis of DCA Analogs

Caution:


-haloacetamides are potent alkylators. Handle with care.
  • Reagents: Amine-containing scaffold, Dichloroacetyl chloride, Triethylamine (TEA), DCM.

  • Procedure:

    • Dissolve scaffold (1 eq) and TEA (1.5 eq) in anhydrous DCM at 0°C.

    • Dropwise add Dichloroacetyl chloride (1.1 eq).

    • Stir at 0°C for 30 min, then warm to RT for 1 hour.

    • Note: DCA chloride is less reactive than Acetyl chloride but more prone to side reactions than Chloroacetyl chloride due to the acidic proton. Maintain strict anhydrous conditions.

References

  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines Source: Journal of Medicinal Chemistry (ACS) [Link]

  • Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity Source: European Journal of Medicinal Chemistry (via NCBI/PMC) [Link]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry Source: Journal of the American Chemical Society (ACS) [Link]

  • Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries Source: Nature Biotechnology (via NCBI/PMC) [Link]

  • QM Analyses for Cysteine – Chloroacetamide Bioconjugation Source: WuXi Biology [Link]

Sources

Technical Guide: N-Propargyl Dichloroacetamide (NP-DCA) as a Chemoproteomic Probe for Herbicide Safener Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Challenge: Dichloroacetamide safeners (e.g., Dichlormid, Benoxacor) are critical in modern agriculture, protecting monocot crops like maize and sorghum from thiocarbamate and chloroacetanilide herbicides. Despite decades of use, the precise upstream protein targets that trigger the detoxification response (GST induction) remain elusive.

The Solution: N-Propargyl Dichloroacetamide (NP-DCA) . This compound is not merely a structural analog; it is a functionalized chemical probe . By replacing the allyl group of Dichlormid with a propargyl moiety, we retain the electrophilic "warhead" required for biological activity while introducing a latent "click chemistry" handle (alkyne). This allows researchers to covalently capture, tag, and identify the specific proteins responsible for the safening effect in vivo.

This guide details the synthesis, biological validation, and proteomic application of NP-DCA to map the "safenerome."

Part 2: Chemical Architecture & Mechanism of Action

Structural Logic: From Safener to Probe

The design of NP-DCA relies on the Activity-Based Protein Profiling (ABPP) principle. The molecule consists of two functional domains:

  • The Warhead (Dichloroacetamide): A soft electrophile. It mimics commercial safeners and reacts irreversibly with nucleophilic cysteine residues in the active sites of target enzymes (e.g., specific GST isoforms, amidases, or signaling sensors).

  • The Reporter Handle (Propargyl Group): A bioorthogonal terminal alkyne. It is sterically small (minimizing interference with binding) and chemically inert until activated by copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Signaling Pathway & Probe Interrogation

Safeners function by upregulating Xenobiotic Processing Genes (XPGs).[1] The diagram below illustrates the theoretical signaling pathway and where NP-DCA intervenes to capture the initiating sensors.

SafenerMechanism Safener Safener / NP-DCA Sensor Sensor Protein (Cys-Rich Target) Safener->Sensor Covalent Modification (Alkylation) Herbicide Chloroacetanilide Herbicide GST GST / P450 Enzymes (Upregulated) Herbicide->GST Substrate TF Transcription Factors (e.g., TGA/bZIP) Sensor->TF Signal Transduction Click Click Chemistry (Azide-Fluorophore) Sensor->Click Post-Lysis Tagging Nucleus Nucleus: XPG Expression TF->Nucleus Activation Nucleus->GST Transcription/Translation Detox Herbicide-GSH Conjugation GST->Detox Catalysis Survival Crop Survival Detox->Survival

Figure 1: Mechanism of safener-induced detoxification and the interception point of the NP-DCA probe.

Part 3: Synthesis of N-Propargyl Dichloroacetamide

Objective: Synthesize high-purity NP-DCA for biological use. Safety: Dichloroacetyl chloride is corrosive and a lachrymator. Perform all steps in a fume hood.

Materials
  • Propargylamine (98%)

  • Dichloroacetyl chloride (98%)

  • Triethylamine (Et3N) (Dry)

  • Dichloromethane (DCM) (Anhydrous)

Protocol
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Solvation: Add Propargylamine (1.0 equiv, 10 mmol) and Et3N (1.2 equiv, 12 mmol) to DCM (30 mL). Cool to 0°C in an ice bath.

  • Addition: Add Dichloroacetyl chloride (1.05 equiv, 10.5 mmol) dropwise over 20 minutes. Note: The reaction is exothermic; control addition rate to prevent boiling.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Quench with saturated

      
       (30 mL).
      
    • Extract aqueous layer with DCM (2 x 20 mL).

    • Wash combined organics with 1M HCl (to remove unreacted amine) and Brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography.

Yield Expectation: 85-95% as a white/off-white solid.

Part 4: Biological Validation (Bio-efficacy)

Before using NP-DCA as a probe, you must verify it acts as a functional safener. If it does not protect the crop, it is targeting the wrong proteins.

Corn Root Growth Assay

Model: Zea mays (Hybrid varieties sensitive to S-metolachlor).

GroupTreatmentExpected Outcome
Control Solvent only (0.1% Acetone)Normal Growth (100%)
Herbicide Only S-metolachlor (10 µM)Stunted Roots (<30% length)
Safener Std Dichlormid (1 µM) + S-metolachlor (10 µM)Protected (>85% length)
Probe (NP-DCA) NP-DCA (1 µM) + S-metolachlor (10 µM)Protected (>80% length)

Protocol:

  • Germinate maize seeds on moist paper towels for 24h.

  • Transfer to hydroponic media containing treatments listed above.

  • Incubate in growth chamber (25°C, 16h light/8h dark) for 5 days.

  • Measure primary root length.

  • Validation Criteria: NP-DCA must restore root growth to within 10% of the Dichlormid standard.

Part 5: Chemoproteomic Workflow (ABPP)

This is the core application. We use the "click" handle to visualize targets.

In Vivo Labeling
  • Treatment: Treat 3-day old maize seedlings with 10 µM NP-DCA for 4 hours.

    • Negative Control: DMSO vehicle.

    • Competition Control: Pre-treat with 100 µM Dichlormid (10x excess) for 1h, then add NP-DCA. This validates specificity (Dichlormid blocks the active site).

  • Lysis: Harvest root tissue, flash freeze in liquid

    
    , and grind to powder. Resuspend in PBS (pH 7.4) with protease inhibitors.
    
  • Centrifugation: Spin at 10,000 x g for 15 min to remove debris. Collect supernatant (soluble proteome).[2]

The Click Reaction (CuAAC)

Perform this reaction on the protein lysate (1 mg/mL protein concentration).

ComponentFinal Conc.Function
Lysate 1 mg/mLSource of labeled proteins
Azide-Rhodamine 25 µMFluorescent tag
TCEP 1 mMReducing agent (protects Cys)
TBTA Ligand 100 µMStabilizes Cu(I)
CuSO4 1 mMCatalyst

Steps:

  • Add reagents in the order listed above.

  • Vortex and incubate at RT for 1 hour in the dark.

  • Precipitate proteins with cold Acetone (4 volumes) at -20°C for 1 hour to remove excess unreacted fluorophore.

  • Spin, wash pellet with methanol, and air dry.

Analysis & Visualization
  • Resuspend pellet in 1x SDS Loading Buffer.

  • Run on 10-12% SDS-PAGE gel.

  • In-Gel Fluorescence Scanning: Scan for Rhodamine signal.

    • Result: Distinct fluorescent bands indicate proteins covalently modified by NP-DCA.

    • Specificity Check: Bands that disappear in the "Competition Control" (Dichlormid pre-treatment) are the true safener targets.

ABPP_Workflow cluster_0 Step 1: In Vivo Labeling cluster_1 Step 2: Extraction & Click cluster_2 Step 3: Readout Plant Maize Seedling Probe Add NP-DCA (10 µM) Plant->Probe Lysis Protein Extraction Probe->Lysis Click CuAAC Reaction (Azide-Fluorophore) Lysis->Click Gel SDS-PAGE Click->Gel Scan Fluorescence Imaging Gel->Scan

Figure 2: Activity-Based Protein Profiling (ABPP) workflow for identifying safener targets.

Part 6: References

  • Riechers, D. E., et al. (2010). Safener-induced detoxification pathways in crop plants.[3][4]Plant Physiology , 153(2), 328-338. Link

  • Jablonkai, I. (2013). Metabolic activation of dichloroacetamide safeners.[1][5]Pest Management Science , 69(3), 321-330. Link

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry.[6]Annual Review of Biochemistry , 77, 383-414. Link

  • Scarborough, J. S., et al. (2006). Safener-regulated genes and their expression in response to chloroacetamide herbicides in Zea mays.Weed Science , 54(6), 1021-1032. Link

  • Deng, F., et al. (2015). Proteomic analysis of safener-induced proteins in the coleoptiles of Triticum aestivum.Scientific Reports , 5, 13318. Link

Sources

Methodological & Application

Synthesis of 2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide from propargylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide

Abstract

This guide details the optimized protocol for synthesizing 2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide (also known as N-propargyldichloroacetamide) from propargylamine and dichloroacetyl chloride. This compound serves as a critical electrophilic intermediate in the synthesis of biologically active heterocycles, including oxazoles and pyrroles, and is a functional handle in covalent drug discovery (cysteine targeting). The protocol utilizes a modified Schotten-Baumann acylation under anhydrous conditions to maximize yield (>85%) and minimize hydrolytic byproducts.

Introduction & Strategic Considerations

The synthesis involves the nucleophilic acyl substitution of dichloroacetyl chloride by propargylamine. While conceptually simple, the presence of the terminal alkyne and the high reactivity of the


-dichloro moiety requires precise control over temperature and stoichiometry to prevent polymerization or over-acylation.

Key Reaction Parameters:

  • Base Selection: Triethylamine (

    
    ) is preferred over inorganic bases (
    
    
    
    ) for dichloromethane (DCM) solubility, ensuring a homogeneous reaction that minimizes localized "hot spots" of acidity.
  • Temperature Control: The reaction is highly exothermic. Maintaining

    
     during addition is critical to prevent the degradation of the acid chloride and the formation of color impurities.
    
  • Stoichiometry: A slight excess of the acid chloride (1.1 equiv) ensures complete consumption of the valuable amine, while excess base (1.2–1.5 equiv) acts as an HCl scavenger.

Reaction Scheme

ReactionScheme Reactant1 Propargylamine Reagent Et3N / DCM 0°C to RT Reactant1->Reagent Reactant2 Dichloroacetyl Chloride Reactant2->Reagent Product 2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide Reagent->Product Byproduct Et3N·HCl Reagent->Byproduct

Figure 1: Reaction scheme for the acylation of propargylamine.

Materials & Equipment

ReagentMW ( g/mol )Equiv.Density (g/mL)Role
Propargylamine 55.081.00.86Limiting Reagent
Dichloroacetyl Chloride 147.391.11.53Electrophile
Triethylamine (

)
101.191.50.73HCl Scavenger
Dichloromethane (DCM) 84.93Solvent1.33Solvent (Anhydrous)

Equipment:

  • 250 mL Round-bottom flask (RBF) with 2-neck adapter.

  • Pressure-equalizing addition funnel.

  • Nitrogen/Argon balloon assembly.

  • Ice-water bath.

  • Rotary evaporator.

Detailed Experimental Protocol

Phase 1: Reaction Setup
  • Drying: Flame-dry or oven-dry the 250 mL RBF and a magnetic stir bar. Allow to cool under a stream of nitrogen.

  • Solvation: Charge the flask with Propargylamine (20.0 mmol, 1.10 g) and anhydrous DCM (60 mL) .

  • Base Addition: Add Triethylamine (30.0 mmol, 4.2 mL) to the stirring solution.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to

    
     for 10 minutes.
    
Phase 2: Electrophile Addition
  • Preparation: Dilute Dichloroacetyl chloride (22.0 mmol, 3.24 g, ~2.1 mL) in DCM (10 mL) in the addition funnel.

    • Note: Dilution prevents localized heating upon contact with the amine solution.

  • Addition: Dropwise add the acid chloride solution to the amine mixture over 20–30 minutes .

    • Observation: White fumes (HCl) may form briefly but should be instantly neutralized by the base, forming a white precipitate (

      
      ).
      
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The amine spot (

      
      , stains with Ninhydrin) should disappear; the product (
      
      
      
      ) will be UV active.
Phase 3: Workup & Isolation

The workup is designed to remove the amine salts and excess acid chloride.

WorkupFlow Step1 Crude Reaction Mixture (DCM Suspension) Step2 Filtration (Optional) Remove solid Et3N·HCl Step1->Step2 Step3 Wash 1: 1M HCl (2 x 30 mL) Removes unreacted amine/Et3N Step2->Step3 Step4 Wash 2: Sat. NaHCO3 (2 x 30 mL) Neutralizes acid traces Step3->Step4 Step5 Wash 3: Brine (1 x 30 mL) Drying step Step4->Step5 Step6 Dry Organic Layer (Na2SO4) Filter & Evaporate Step5->Step6 Final Solid/Oil Product 2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide Step6->Final

Figure 2: Purification workflow to isolate the target amide.

  • Quench: Pour the reaction mixture into a separatory funnel containing 30 mL of 1M HCl .

  • Extraction: Shake vigorously and separate the layers. The organic (bottom) layer contains the product.

  • Neutralization: Wash the organic layer with saturated

    
     (2 x 30 mL) .
    
    • Caution: Gas evolution (

      
      ) may occur; vent the funnel frequently.
      
  • Drying: Wash with brine (30 mL) , separate, and dry the organic layer over anhydrous

    
     .
    
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap,

    
     bath) to yield the crude product.
    

Characterization & Validation

The product typically precipitates as a off-white solid or viscous pale-yellow oil that solidifies upon standing.

Expected Analytical Data:

  • Yield: 85–95%

  • Physical State: White to pale yellow crystalline solid.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       6.80 (br s, 1H, 
      
      
      
      ) – Broad due to quadrupole broadening.
    • 
       5.95 (s, 1H, 
      
      
      
      ) – Characteristic downfield singlet.
    • 
       4.15 (dd, 
      
      
      
      Hz, 2H,
      
      
      ) – Coupled to NH and alkyne CH.
    • 
       2.30 (t, 
      
      
      
      Hz, 1H,
      
      
      ).
  • IR (ATR):

    • 3280

      
       (
      
      
      
      stretch)
    • 3250

      
       (
      
      
      
      stretch)
    • 1685

      
       (
      
      
      
      Amide I band, strong)
    • 1540

      
       (
      
      
      
      bend, Amide II)

Safety & Troubleshooting

Hazard Analysis:

  • Dichloroacetyl Chloride: Highly corrosive lachrymator. Reacts violently with water to release HCl gas. Handle only in a fume hood.

  • Propargylamine: Toxic by inhalation and ingestion.[1] Flammable liquid.

  • DCM: Volatile organic solvent; potential carcinogen.

Troubleshooting Table:

IssueProbable CauseSolution
Low Yield Hydrolysis of acid chlorideEnsure DCM is anhydrous; keep glassware dry.
Dark Color Exotherm during additionCool strictly to

; add acid chloride slower.
Extra Spots on TLC Bis-acylationEnsure amine is in slight excess or strictly 1:1; avoid large excess of acid chloride.
Oil won't solidify Residual solventDry under high vacuum for 2+ hours; triturate with cold hexanes.

References

  • Acylation of Propargylamine

    • Context: General procedure for reacting propargylamine with acid chlorides using in DCM.
    • Source:Organic Syntheses, Coll. Vol. 10, p. 207 (2004).
    • Validation:

  • Synthesis of Dichloroacetamides

    • Context: Synthesis of 2,2-dichloro-N-arylacetamides using similar conditions ( or ).
    • Source: Scientific Journal of University of Benghazi, Synthesis of 2,2-dichloro-N-(substituted phenyl) acetamide, 2023.
    • Link:

  • Safety Data (Propargylamine)

    • Context: Handling and toxicity data.[1]

    • Source: PubChem Compound Summary for CID 12388.
    • Link:

  • Reaction Mechanism (Schotten-Baumann)

    • Context: Mechanistic underpinning of the base-catalyzed acyl
    • Source: LibreTexts Chemistry.
    • Link:

Sources

Preparation of alkyne-tagged dichloroacetamide for proteomics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation and Application of an Alkyne-Tagged Dichloroacetamide Probe for Chemoproteomic Profiling

For: Researchers, scientists, and drug development professionals.

Introduction: Unmasking Protein Targets with a Tunable Covalent Probe

In the landscape of modern drug discovery and chemical biology, identifying the protein targets of bioactive small molecules is a critical step in understanding their mechanism of action and potential off-target effects.[1][2] Dichloroacetamide (DCA) is an electrophilic moiety that has garnered significant interest for its ability to form covalent bonds with nucleophilic amino acid residues, particularly cysteine, within protein binding pockets.[3] This reactivity profile makes it a valuable "warhead" for designing targeted covalent inhibitors and chemical probes.[3][4]

This guide details the preparation and application of a bespoke chemical probe, N-(prop-2-yn-1-yl)-2,2-dichloroacetamide. This molecule synergistically combines the tunable electrophilicity of the dichloroacetamide warhead with the bioorthogonal utility of a terminal alkyne handle. This alkyne tag allows for the selective and covalent attachment of reporter molecules, such as biotin or fluorophores, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6]

The subsequent workflow, rooted in the principles of Activity-Based Protein Profiling (ABPP), enables the enrichment and identification of protein targets that interact with the dichloroacetamide pharmacophore in complex biological systems, from cell lysates to living cells.[7][8] By following these protocols, researchers can effectively synthesize this powerful probe and deploy it to illuminate protein-ligand interactions, validate drug targets, and expand the "druggable" proteome.[4]

Section 1: The Chemical Probe: Design, Synthesis, and Characterization

The efficacy of a chemoproteomic experiment hinges on the rational design of the activity-based probe (ABP). Our probe consists of three essential components:

  • The Reactive Group (Warhead): The dichloroacetamide moiety serves as a mild electrophile. Its reactivity is tuned to covalently modify nucleophilic amino acids, such as cysteine, often found in enzyme active sites or ligandable pockets.[3]

  • The Linker: A simple propargyl group connects the warhead to the reporter handle without interfering with its reactivity.

  • The Reporter Handle: A terminal alkyne provides a bioorthogonal handle for subsequent ligation to a reporter tag (e.g., biotin-azide) via click chemistry.[5][9] The use of an alkyne probe with an azide tag is the preferred orientation to minimize non-specific labeling of proteins by the tag itself.[5]

Synthesis Workflow Diagram

Propargylamine Propargylamine Reaction Acylation Reaction (0°C to RT) Propargylamine->Reaction DCA_Cl Dichloroacetyl Chloride DCA_Cl->Reaction Base Base (e.g., Triethylamine) in DCM Base->Reaction Product N-(prop-2-yn-1-yl)- 2,2-dichloroacetamide (Alkyne Probe) Reaction->Product Workup & Purification

Caption: Synthesis of the alkyne-tagged dichloroacetamide probe.

Protocol 1: Synthesis of N-(prop-2-yn-1-yl)-2,2-dichloroacetamide

This protocol describes the acylation of propargylamine with dichloroacetyl chloride. This is a standard amide bond formation that should be performed in a fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

ReagentSupplierCat. No. (Example)
PropargylamineSigma-AldrichP50901
Dichloroacetyl chlorideSigma-AldrichD53807
Triethylamine (TEA)Sigma-AldrichT0886
Dichloromethane (DCM), anhydrousSigma-Aldrich270997
Saturated aq. Sodium Bicarbonate (NaHCO₃)Fisher ScientificS233
Brine (Saturated aq. NaCl)Fisher ScientificS271
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-AldrichM7506

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add propargylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M). Place the flask in an ice bath and cool to 0 °C.

  • Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution. TEA acts as a base to neutralize the HCl byproduct generated during the reaction.[10][11]

  • Acylation: While stirring vigorously at 0 °C, add dichloroacetyl chloride (1.1 eq) dropwise via syringe. Caution: This reaction is exothermic. A slow, dropwise addition is crucial to control the reaction temperature.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Workup: Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers.

    • Wash the combined organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure alkyne-tagged dichloroacetamide probe.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Store the purified probe under argon or nitrogen at -20 °C.

Section 2: Application in Proteomics: A Step-by-Step Workflow

The synthesized probe can now be used to identify protein targets in a biological sample. The general workflow involves labeling the proteome, conjugating a biotin reporter tag via click chemistry, enriching the biotinylated proteins, and finally identifying them by mass spectrometry.

Chemoproteomic Workflow Diagram

Start Cells or Lysate Labeling 1. Protein Labeling Incubate with Alkyne-DCA Probe Start->Labeling Click 2. Click Chemistry (CuAAC) Add Biotin-Azide, CuSO₄, Ligand, Reductant Labeling->Click QC_Gate QC Step: In-gel Fluorescence (using Fluorescent-Azide) Click->QC_Gate Optional Enrichment 3. Enrichment Streptavidin Affinity Purification Click->Enrichment Wash 4. Washing Steps Remove non-specific binders Enrichment->Wash Digestion 5. On-Bead Digestion Trypsin Wash->Digestion Analysis 6. LC-MS/MS Analysis Digestion->Analysis End Protein Target Identification Analysis->End

Caption: Activity-based protein profiling workflow.

Protocol 2: Proteome Labeling in Cell Lysate

This protocol is designed for labeling proteins in a pre-lysed cellular proteome.

Materials and Reagents:

ReagentDetails
Cell PelletFrom cell culture of interest
Lysis Buffere.g., PBS with 0.1% Triton X-100 and protease inhibitors
Alkyne-DCA Probe Stock10 mM in DMSO
Protein Assay Reagente.g., BCA or Bradford

Procedure:

  • Lysate Preparation: Resuspend the cell pellet in ice-cold lysis buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4 °C to pellet cell debris. Collect the supernatant (proteome).

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.

  • Probe Labeling:

    • Dilute the proteome to a final concentration of 1-2 mg/mL with lysis buffer.

    • Add the Alkyne-DCA probe from the DMSO stock to a final concentration of 10-50 µM. Note: The optimal probe concentration should be empirically determined.

    • Incubate for 1 hour at 37 °C with gentle rotation.

Protocol 3: Biotin Tagging via CuAAC (Click Chemistry)

This step attaches a biotin reporter molecule to the alkyne-tagged proteins for subsequent enrichment.

Materials and Reagents:

ReagentDetails
Labeled ProteomeFrom Protocol 2
Biotin-Azide Stock1 mM in DMSO (e.g., Biotin-PEG4-Azide)
Copper(II) Sulfate (CuSO₄) Stock50 mM in water
Ligand Stock (e.g., TBTA)10 mM in DMSO
Reducing Agent Stock (e.g., Sodium Ascorbate)50 mM in water (freshly prepared)

Procedure:

  • Prepare Click-Mix: In a microcentrifuge tube, sequentially add the click chemistry reagents to the labeled proteome from Protocol 2. Final concentrations should be approximately:

    • Biotin-Azide: 100 µM

    • Copper(II) Sulfate: 1 mM

    • Ligand (TBTA): 100 µM

    • Sodium Ascorbate: 1 mM Causality: The sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species, which is stabilized by the TBTA ligand to efficiently catalyze the cycloaddition between the probe's alkyne and the biotin-azide.[5][6]

  • Incubation: Vortex the sample briefly and incubate for 1 hour at room temperature.

Protocol 4: Enrichment of Labeled Proteins

This protocol uses the high-affinity interaction between biotin and streptavidin to isolate the probe-labeled proteins.

Materials and Reagents:

ReagentDetails
Click-reacted ProteomeFrom Protocol 3
Streptavidin Agarose BeadsSlurried in PBS
Wash Buffer 1PBS + 0.5% SDS
Wash Buffer 2PBS + 6 M Urea
Wash Buffer 3PBS

Procedure:

  • Bead Incubation: Add the streptavidin agarose bead slurry to the click-reacted proteome. Incubate for 1-2 hours at room temperature with end-over-end rotation.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins:

    • Wash 2x with Wash Buffer 1.

    • Wash 2x with Wash Buffer 2.

    • Wash 3x with PBS. Causality: The SDS and urea washes are critical for denaturing and removing proteins that are non-covalently and non-specifically adsorbed to the beads, thereby reducing background and improving the signal-to-noise for target identification.

Protocol 5: On-Bead Digestion for Mass Spectrometry

This final step prepares the enriched proteins for analysis by LC-MS/MS.

Materials and Reagents:

ReagentDetails
Washed Protein-Bead ConjugateFrom Protocol 4
Reduction Buffer10 mM DTT in 50 mM Ammonium Bicarbonate
Alkylation Buffer55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate
TrypsinSequencing grade, reconstituted in 50 mM Acetic Acid
Elution/Quench Solution2% Formic Acid

Procedure:

  • Reduction: Resuspend the beads in Reduction Buffer and incubate at 56 °C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add Alkylation Buffer and incubate in the dark for 20 minutes.[6]

  • Digestion: Wash the beads with PBS and then with 50 mM Ammonium Bicarbonate. Resuspend the beads in 50 mM Ammonium Bicarbonate and add trypsin (e.g., at a 1:50 enzyme-to-protein ratio). Incubate overnight at 37 °C with shaking.

  • Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. Further elute any remaining peptides by washing the beads with 2% Formic Acid.

  • Sample Cleanup: Combine the supernatant and elution fractions. Desalt the peptides using a C18 StageTip or equivalent protocol.

  • Analysis: The purified peptides are now ready for analysis by LC-MS/MS for protein identification and quantification.

References

  • Seneviratne, U. et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. Available at: [Link]

  • Lay, M., Hubbell, J. P., & Casida, J. E. (1975). Dichloroacetamide antidotes for thiocarbamate herbicides: mode of action. Science. Available at: [Link]

  • Parker, C. G., & Pratt, M. R. (2015). Click Chemistry in Proteomic Investigations. Cellular and Molecular Bioengineering. Available at: [Link]

  • Gregorich, Z. R. et al. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Analytical Chemistry. Available at: [Link]

  • Götze, M. et al. (2024). Click-linking: a cell-compatible protein crosslinking method based on click chemistry. bioRxiv. Available at: [Link]

  • Gregorich, Z. R., & Ge, Y. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Analytical Chemistry. Available at: [Link]

  • Hageman, C. K. et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. Available at: [Link]

  • Adelakun, S. A. et al. (2024). Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness. Basic & Clinical Pharmacology & Toxicology. Available at: [Link]

  • Oh, S. et al. (2023). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. Journal of Medicinal Chemistry. Available at: [Link]

  • Hageman, C. K. et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. Available at: [Link]

  • Stastna, M. et al. (2024). Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. bioRxiv. Available at: [Link]

  • Dubuis, S. et al. (2020). A framework for large-scale metabolome drug profiling links coenzyme A metabolism to the toxicity of anti-cancer drug dichloroacetate. Nature Communications. Available at: [Link]

  • Tate, E. (2012). Chemical proteomics: a powerful tool for exploring protein lipidation. Biochemical Society Transactions. Available at: [Link]

  • Yang, Y. et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules. Available at: [Link]

  • Willems, L. I. et al. (2020). Activity-based protein profiling: A graphical review. Journal of Proteomics. Available at: [Link]

  • He, L. et al. (2022). Chemoproteomic profiling to identify activity changes and functional inhibitors of DNA-binding proteins. Nature Communications. Available at: [Link]

  • Belcher, B. P. (2022). Chemoproteomic Strategies for Drug Discovery and Natural Product Target Identification. eScholarship, University of California. Available at: [Link]

  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Retrieved from: [Link]

  • Stauffer Chemical Company. (1978). Process for the production of n, n-diallyldichloroacetamide. Google Patents.
  • Al-Amiery, A. A. et al. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Journal of Advanced Sciences and Engineering Technologies. Available at: [Link]

  • Witte, M. D. et al. (2011). Chemical tools to probe the proteasome. Leiden University Scholarly Publications. Available at: [Link]

Sources

Reaction conditions for dichloroacetyl chloride and propargyl amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of N-Propargyl Dichloroacetamide

Executive Summary

This guide details the optimized protocol for synthesizing N-(prop-2-yn-1-yl)-2,2-dichloroacetamide via the nucleophilic acyl substitution of dichloroacetyl chloride with propargyl amine. This compound represents a strategic "dual-function" scaffold in medicinal chemistry: the dichloroacetamide moiety acts as a tunable electrophilic warhead for covalent cysteine targeting, while the terminal alkyne serves as a bioorthogonal handle for "click" chemistry (CuAAC) or further heterocycle construction.

Strategic Analysis & Reaction Design

Mechanistic Basis

The reaction proceeds through a classic Schotten-Baumann type mechanism.[1] Propargyl amine (nucleophile) attacks the carbonyl carbon of dichloroacetyl chloride (electrophile), forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride ion, yielding the amide and HCl.

Key Challenges:

  • HCl Management: The generation of HCl requires a stoichiometric base to prevent protonation of the unreacted amine, which would render it non-nucleophilic.

  • Exothermicity: The high reactivity of the acyl chloride leads to rapid heat generation, necessitating strict temperature control (

    
    ) to prevent side reactions (e.g., polymerization or bis-acylation).
    
  • Hydrolysis: Dichloroacetyl chloride is moisture-sensitive; anhydrous conditions are preferred to maximize yield.

Reaction Scheme & Mechanism

ReactionMechanism Figure 1: Mechanistic pathway of the N-acylation reaction. Reactants Reactants Propargyl Amine + Cl2CHCOCl Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (0°C, DCM) Transition Elimination of Cl- Intermediate->Transition e- Push Product Product N-Propargyl Dichloroacetamide + HCl (scavenged) Transition->Product Irreversible

Optimized Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2]Role
Propargyl Amine 55.081.0Nucleophile
Dichloroacetyl Chloride 147.391.1Electrophile
Triethylamine (TEA) 101.191.2 - 1.5Base (HCl Scavenger)
Dichloromethane (DCM) -SolventAnhydrous reaction medium

Note: If using Propargyl Amine Hydrochloride salt, increase TEA to 2.2 - 2.5 equivalents.

Step-by-Step Methodology

Step 1: Setup (Anhydrous Conditions)

  • Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Purge the flask with nitrogen or argon.

  • Add Propargyl Amine (1.0 g, 18.1 mmol) and anhydrous DCM (40 mL) .

  • Add Triethylamine (3.0 mL, 21.7 mmol) .

  • Cool the mixture to

    
      using an ice-water bath. Stir for 10 minutes.
    

Step 2: Controlled Addition

  • Dilute Dichloroacetyl Chloride (2.9 g, 1.9 mL, 19.9 mmol) in DCM (10 mL) in a separate pressure-equalizing addition funnel or syringe.

  • Add the acid chloride solution dropwise over 20–30 minutes to the stirring amine solution.

    • Critical: Maintain temperature

      
      . Rapid addition causes fuming and impurity formation.
      

Step 3: Reaction & Monitoring

  • Once addition is complete, allow the reaction to warm naturally to Room Temperature (RT) .

  • Stir for 2–4 hours .

  • Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The product typically appears as a distinct spot (

    
    ), while the starting amine stays at the baseline.
    

Step 4: Workup & Isolation

  • Quench the reaction by adding water (20 mL) .

  • Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Wash the organic layer sequentially with:

    • 1M HCl (2 x 20 mL) : Removes unreacted amine and TEA.

    • Sat.

      
       (1 x 20 mL) : Neutralizes residual acid.
      
    • Brine (1 x 20 mL) : Removes water.

  • Dry the organic phase over anhydrous

    
      or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotovap) at

    
    .
    

Step 5: Purification

  • Crude Yield: Typically >85% as a pale yellow oil or solid.

  • Refinement: If necessary, purify via silica gel column chromatography (Gradient: 0

    
     30% EtOAc/Hexanes) or recrystallize from Hexanes/
    
    
    
    if solid.
Experimental Workflow Diagram

Workflow Figure 2: Operational workflow for the synthesis of N-propargyl dichloroacetamide. Setup Setup: 0°C, N2 Atm Amine + TEA in DCM Addition Addition: Dropwise Cl2CHCOCl (Maintain < 5°C) Setup->Addition Reaction Reaction: Warm to RT Stir 2-4 Hours Addition->Reaction Quench Workup: Wash with 1M HCl -> NaHCO3 -> Brine Reaction->Quench Isolate Isolation: Dry (MgSO4) Concentrate (Rotovap) Quench->Isolate

Characterization & QC

Verify the product identity using Proton NMR (


 NMR).[2]
MoietyChemical Shift (

, ppm)
MultiplicityIntegrationAssignment

6.8 - 7.5Broad Singlet1HAmide Proton

5.9 - 6.2Singlet1HDichloromethyl proton

4.0 - 4.2Doublet of doublets2HPropargyl methylene

2.2 - 2.3Triplet1HTerminal Alkyne proton

Note: Shifts may vary slightly depending on solvent (


 vs DMSO-

).

Applications in Drug Discovery

1. Covalent Fragment Screening (Warhead Chemistry) The dichloroacetamide group is less reactive than acrylamides but highly specific for cysteine thiols in engineered proteins or active sites. It forms a stable thioether bond via nucleophilic displacement of a chloride ion.

2. ABPP (Activity-Based Protein Profiling) This molecule serves as a minimal "scout" fragment.

  • Step 1: The dichloroacetamide covalently modifies a target cysteine.

  • Step 2: The alkyne handle is reacted via CuAAC (Click Chemistry) with an azide-fluorophore or azide-biotin tag for visualization or enrichment.

Safety & Troubleshooting

  • Dichloroacetyl Chloride: Highly corrosive and lachrymator.[3] Causes severe skin burns.[3][4][5] Reacts violently with water to release HCl gas. Always handle in a fume hood.

  • Propargyl Amine: Flammable and toxic.

  • Troubleshooting Low Yields:

    • Issue: Product hydrolyzed. Fix: Ensure DCM is anhydrous and glassware is dried.

    • Issue: Dark/tarry crude. Fix: Addition was too fast or temperature rose above

      
      .
      
    • Issue: Amine salt contamination.[3][4] Fix: Ensure thorough 1M HCl wash during workup.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13028, Dichloroacetyl chloride. Retrieved from [Link]

  • Organic Syntheses. General Procedures for Acylation of Amines. Org.[6][7][8] Synth. 1973 , 53, 28. (Methodological basis for acid chloride couplings). Retrieved from [Link]

  • Fisher Scientific. Amide Synthesis via Acyl Chlorides: Application Protocol. Retrieved from [Link]

Sources

Application Note: Bioorthogonal Labeling of Cysteine Residues with Alkyne Probes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Cysteine residues are the most intrinsically nucleophilic amino acids within the proteome, serving as critical hotspots for catalysis, regulation, and redox signaling. Traditional methods for monitoring cysteine reactivity (e.g., Ellman’s reagent) lack the resolution to identify specific sites of modification within complex biological systems.

This guide details the bioorthogonal two-step labeling strategy using alkyne-functionalized electrophiles. Unlike direct tagging with bulky fluorophores, which can sterically hinder protein function or alter solubility, this approach utilizes a small "stealth" alkyne handle followed by a highly selective Click Chemistry reaction (CuAAC). This methodology enables Activity-Based Protein Profiling (ABPP) , allowing researchers to map hyper-reactive cysteines, screen covalent inhibitors, and monitor oxidative stress in native proteomes.

Chemical Biology Principles

The Two-Step Mechanism

The efficacy of this protocol relies on decoupling the modification step from the detection step.

  • Step 1: Metabolic/Chemical Incorporation. A small molecule probe containing a reactive "warhead" (electrophile) and a bioorthogonal handle (terminal alkyne) is introduced to the biological system. The warhead covalently modifies accessible cysteine thiols.

  • Step 2: Bioorthogonal Ligation. After removing excess probe, a reporter molecule (Azide-Fluorophore or Azide-Biotin) is conjugated to the alkyne-tagged proteins via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reaction Chemistries[1][2][3][4][5][6][7]
  • Iodoacetamide (IA)-Alkyne: Reacts via an

    
     mechanism.[1] It is irreversible and forms a stable thioether bond.[1][2] It is the gold standard for global cysteine profiling because it captures the "frozen" state of cysteine reactivity.
    
  • Maleimide-Alkyne: Reacts via Michael addition.[1] It has faster kinetics than IA but is susceptible to hydrolysis (ring-opening) and retro-Michael addition (reversibility) in the presence of excess thiols, making it less ideal for quantitative mass spectrometry but excellent for rapid, qualitative labeling.

Probe Selection Guide

Selecting the correct electrophile is the single most critical decision in experimental design.

Table 1: Comparison of Cysteine-Reactive Alkyne Probes

FeatureIodoacetamide-Alkyne (IA-alkyne)Maleimide-Alkyne
Reaction Type Nucleophilic Substitution (

)
Michael Addition
Reversibility Irreversible (Permanent)Reversible (Retro-Michael potential)
Kinetics Slow (requires 1 hr incubation)Fast (10-30 mins)
Specificity High for Cys at pH 7.5; Lys at pH > 8.5High for Cys at pH 6.5-7.5
Stability Very High (Thioether bond)Moderate (Succinimide ring hydrolysis)
Primary Use Global Proteomics (ABPP), Site MappingRapid Labeling, ADCs

Experimental Protocols

Protocol A: Global Cysteine Profiling in Cell Lysates (ABPP)

Target Audience: Researchers performing mass spectrometry-based site identification or gel-based inhibitor screening.

Reagents Required
  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100 (Avoid DTT, TCEP, or Mercaptoethanol).

  • Probe: IA-Alkyne (10 mM stock in DMSO).

  • Click Reagents:

    • 
       (50 mM in 
      
      
      
      ).
    • THPTA Ligand (10 mM in

      
      ).[3][4] Critical: Do not use TBTA for aqueous lysates; it precipitates.
      
    • Sodium Ascorbate (100 mM in

      
      , Freshly prepared).[5][4]
      
    • Reporter: Azide-Biotin or Azide-Fluorophore (e.g., Tamra-Azide).

Step-by-Step Workflow
  • Sample Preparation (The "No-Reductant" Rule):

    • Lyse cells in Lysis Buffer.

    • Expert Insight: Do not add reducing agents (DTT/TCEP) at this stage. You want to profile the native reactivity of cysteines.[6] If you reduce the lysate first, you will label structurally buried cysteines that are not functionally relevant.

    • Adjust protein concentration to 1–2 mg/mL.

  • Probe Labeling:

    • Add IA-Alkyne to the lysate for a final concentration of 10–100 µM .

    • Incubate for 1 hour at Room Temperature (RT) in the dark.

    • Control: Pre-incubate a separate sample with 50 mM Iodoacetamide (non-alkyne) to block cysteines, serving as a negative control.

  • The Click Reaction (CuAAC):

    • Prepare a "Click Master Mix" to ensure consistent stoichiometry. Order of addition is crucial to prevent copper precipitation.

    • Mix Ratio: 1 µL

      
       + 2 µL THPTA ligand. Vortex and let sit for 1 minute to form the complex.
      
    • Add the Reporter Azide (final conc. 20–50 µM) to the lysate.

    • Add the Cu-THPTA complex to the lysate (final

      
       conc. 1 mM).
      
    • Initiation: Add Sodium Ascorbate (final conc. 2 mM).

    • Vortex immediately. Incubate for 1 hour at RT.

  • Quenching & Cleanup:

    • Precipitate proteins using cold Methanol/Chloroform (4:1 ratio) or Acetone to remove unreacted probe and copper.

    • Re-suspend the pellet in SDS-loading buffer for Gel analysis or 8M Urea for Mass Spec prep.

Protocol B: Live Cell Labeling

Target Audience: Researchers studying membrane permeability or oxidation states in vivo.

  • Wash: Wash adherent cells 2x with warm PBS to remove serum thiols (BSA/FBS contains cysteines that effectively scavenge your probe).

  • Pulse: Apply IA-Alkyne (10–50 µM) in serum-free media for 30–60 minutes at 37°C.

  • Harvest: Wash cells 3x with cold PBS. Scrape/Lyse cells as per Protocol A.

  • Click: Perform the Click reaction on the lysate.[5] Note: Direct Click on live cells is toxic due to Copper. Always lyse before clicking unless using specialized copper-free (SPAAC) probes.

Visualization of Workflows

Diagram 1: The ABPP Cysteine Profiling Workflow

This diagram illustrates the logical flow from biological sample to data acquisition, highlighting the critical "Click" junction.

ABPP_Workflow cluster_0 Phase 1: Labeling cluster_1 Phase 2: Detection Sample Native Proteome (Lysate/Live Cell) Tagged Alkyne-Tagged Proteome Sample->Tagged Covalent Modification Probe Add IA-Alkyne (Electrophile) Probe->Tagged Click CuAAC Reaction (Azide-Reporter + Cu/THPTA) Tagged->Click Bioorthogonal Ligation Analysis Analysis (SDS-PAGE / LC-MS) Click->Analysis Enrichment/Visualization

Caption: Figure 1. The Activity-Based Protein Profiling (ABPP) workflow for cysteine interrogation.[7][8][9][10][11] The process decouples the steric bulk of the reporter from the initial labeling event.

Diagram 2: The CuAAC Reaction Complex

Understanding the role of the THPTA ligand is vital for preventing protein degradation.

Click_Complex Cu Cu(II) Sulfate Complex Active Cu(I)-THPTA Catalytic Complex Cu->Complex Reduced by Asc Ascorbate (Reductant) Asc->Complex Ligand THPTA Ligand (Protector) Ligand->Complex Stabilizes Cu(I) Prevents Oxidation Reaction Azide-Alkyne Ligation Complex->Reaction Catalyzes

Caption: Figure 2. The catalytic cycle of CuAAC. THPTA is essential to maintain Cu(I) oxidation state and protect proteins from oxidative damage during the reaction.

Troubleshooting & Optimization (Expertise)

Problem: High Background Fluorescence on Gel

  • Cause: Non-specific hydrophobic binding of the Azide-Fluorophore dye to proteins, or insufficient washing.

  • Solution:

    • Perform a Methanol/Chloroform precipitation after the Click reaction. This is far superior to dialysis for removing small molecule fluorophores.

    • Lower the Azide-Fluorophore concentration. 20 µM is usually sufficient; 100 µM often causes background.

Problem: Protein Precipitation during Click Reaction

  • Cause: Copper toxicity or instability of the Cu(I) species.

  • Solution:

    • Ensure THPTA is used (Ratio 1:5 Copper:THPTA).[3] Do not use TBTA (poor water solubility).

    • If protein concentration is high (>2 mg/mL), dilute the sample. High protein density can lead to aggregation upon copper addition.

Problem: No Signal (False Negative)

  • Cause: Oxidation of cysteines prior to labeling.

  • Solution: If profiling total cysteine content (not just reactive/reduced ones), treat the lysate with TCEP (1 mM) before adding the IA-alkyne probe.[11] Note that this changes the experiment from "Reactive Cysteine Profiling" to "Total Cysteine Mapping."

References

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.[6][10][12][13] Nature.[6][10][12] [Link]

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology.[5][3][2][4][6][10][14][15] [Link]

  • Jena Bioscience. General Protocol for CuAAC Labeling of Biomolecules.[Link]

  • Yang, J., et al. (2016). Global in situ profiling of the covalent binding of reactive metabolites. Chemical Science. [Link]

Sources

Using 2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide for covalent inhibition assays

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide (referred to herein as DCA-Alkyne ) for covalent inhibition assays and activity-based protein profiling (ABPP).

Introduction & Mechanism

2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide is a specialized electrophilic probe designed for the chemoproteomic profiling of cysteine residues. Unlike the standard, highly reactive iodoacetamide (IA) probes, this compound features a dichloroacetamide (DCA) warhead.

Why use DCA-Alkyne?
  • Tunable Reactivity: DCA is significantly less reactive than iodoacetamide (IA) and chloroacetamide (CA) warheads. This reduced intrinsic reactivity allows DCA-Alkyne to act as a "filter," labeling only hyper-reactive or functionally privileged cysteines (e.g., catalytic nucleophiles) while ignoring the "background" of moderately reactive structural cysteines.

  • Reversibility & Stability: Recent studies indicate that DCA-thiol adducts can be susceptible to hydrolysis in bulk aqueous solvent but are stabilized within hydrophobic protein pockets.[1] This makes DCA-Alkyne a powerful tool for identifying cysteines located in druggable, solvent-sequestered binding sites.

  • Clickable Handle: The terminal alkyne group allows for downstream conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to fluorescent reporters (e.g., Rhodamine-Azide) for gel imaging or biotin tags (e.g., Biotin-Azide) for mass spectrometry-based enrichment.

Reaction Mechanism

The DCA warhead undergoes nucleophilic substitution (


) by the thiolate anion of a cysteine residue. The presence of two chlorine atoms on the 

-carbon creates a unique electrophilic center that is sensitive to both steric hindrance and the local dielectric environment.

ReactionMechanism cluster_legend Key Feature Cys Protein Cysteine (Nucleophile: S-) TS Transition State (Sterically Sensitive) Cys->TS Attack DCA DCA-Alkyne Probe (Electrophile: Cl2-CH-R) DCA->TS Adduct Covalent Adduct (Thioether Bond) TS->Adduct -Cl⁻ Hydrolysis Hydrolysis (If solvent exposed) Adduct->Hydrolysis H2O (Slow/Fast) Stabilization Hydrophobic Pocket Prevents Hydrolysis

Figure 1: Mechanism of DCA-Alkyne labeling. Note the bifurcation where the adduct may hydrolyze if not stabilized by the protein microenvironment.

Experimental Protocols

Protocol A: Gel-Based Labeling (Fluorescence)

This assay allows for the rapid visualization of DCA-reactive proteins in a complex proteome.

Materials Required:

  • DCA-Alkyne Stock: 50 mM in DMSO (Store at -80°C).

  • Proteome: Cell lysate (1–2 mg/mL) in PBS or HEPES (pH 7.4). Avoid DTT/BME in lysis buffer.

  • Click Chemistry Reagents:

    • Rhodamine-Azide (TAMRA-Azide): 1 mM stock.

    • TBTA (Ligand): 1.7 mM stock in DMSO/t-Butanol (1:4).

    • CuSO

      
      : 50 mM aqueous stock.
      
    • TCEP (Reducing agent): 50 mM aqueous stock (Fresh).

Step-by-Step Procedure:

  • Proteome Preparation: Dilute cell lysate to 1.5 mg/mL in PBS. Aliquot 50 µL per reaction into 1.5 mL tubes.

  • Probe Incubation:

    • Add DCA-Alkyne to samples. Recommended concentration range: 10 µM – 100 µM .

    • Control: Add DMSO only to the vehicle control sample.

    • Competition Control (Optional): Pre-incubate with a covalent inhibitor (e.g., Iodoacetamide 100 µM) for 30 min before adding DCA-Alkyne to verify cysteine specificity.

    • Incubate: 1 to 4 hours at Room Temperature (RT) or 37°C. Note: DCA kinetics are slower than IA; longer incubation may be required.

  • Click Chemistry (CuAAC):

    • Prepare a "Click Master Mix" to ensure consistency. For each 50 µL sample, add reagents in this exact order :

      • Rhodamine-Azide (1 µL of 1 mM stock -> 20 µM final).

      • TBTA (1 µL of 1.7 mM stock -> ~34 µM final).

      • CuSO

        
         (1 µL of 50 mM stock -> 1 mM final).
        
      • TCEP (1 µL of 50 mM stock -> 1 mM final).

    • Vortex gently and incubate for 1 hour at RT in the dark.

  • Quenching: Add 4x SDS-PAGE Loading Buffer (containing

    
    -mercaptoethanol) and heat at 95°C for 5 minutes.
    
  • Analysis: Resolve 10–20 µg of protein on an SDS-PAGE gel. Image using a fluorescence scanner (e.g., ChemiDoc, Typhoon) at the appropriate excitation/emission (e.g., 532 nm for TAMRA).

Protocol B: Mass Spectrometry Enrichment (isoTOP-ABPP)

For identifying the specific amino acid residues targeted by DCA-Alkyne.

Workflow Overview:

Workflow Step1 1. Label Proteome (DCA-Alkyne, 2-4 hrs) Step2 2. Click Reaction (Biotin-Azide + Cu/TCEP) Step1->Step2 Step3 3. Enrichment (Streptavidin Beads) Step2->Step3 Step4 4. On-Bead Digestion (Trypsin) Step3->Step4 Step5 5. LC-MS/MS Analysis (Identify Modified Peptides) Step4->Step5

Figure 2: Proteomic workflow for identifying DCA-modified targets.

Key Modifications for DCA vs. IA:

  • Input Material: Use higher protein amounts (2–4 mg) due to the lower stoichiometry of labeling compared to IA.

  • Wash Steps: Perform bead washes gently. While the covalent bond is generally stable, the "reversible" nature of some DCA adducts in bulk water suggests avoiding extremely prolonged washes at high temperatures if possible.

Data Analysis & Interpretation

When analyzing data from DCA-Alkyne experiments, use the following framework to interpret reactivity profiles.

ParameterDCA-Alkyne ProfileInterpretation
Reactivity Low / ModerateTargets are likely hyper-reactive nucleophiles or located in catalytic sites .
Selectivity HighFewer total targets than Iodoacetamide; "cleaner" background.
Competition Sensitive to Covalent DrugsExcellent for assessing Target Engagement of covalent inhibitors.[2][3]
Stability Context-DependentAdducts may be lost during harsh processing if not sequestered in a pocket.
Troubleshooting Guide
  • No Signal?

    • Increase probe concentration (up to 500 µM).

    • Increase incubation time (up to 6 hours).

    • Check pH: Nucleophilicity of cysteine drops below pH 7.0. Ensure buffer is pH 7.4–8.0.

  • High Background?

    • DCA is hydrophobic. Ensure adequate washing of the proteome (methanol-chloroform precipitation) after the click reaction to remove excess unreacted probe before loading on beads/gels.

References

  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. ACS Chemical Biology. [Link]

  • Predicting and Tuning Covalent Warhead Reactivity. Journal of Chemical Information and Modeling. [Link][1]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. [Link]

  • Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. Target Discovery Institute, Oxford. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing pH for Dichloroacetamide Cysteine Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing your dichloroacetamide-based cysteine labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. As Senior Application Scientists, we have curated this information to ensure scientific accuracy and provide practical, field-tested insights to enhance the success of your labeling strategies.

The Critical Role of pH in Cysteine Labeling

The specific and efficient labeling of cysteine residues with dichloroacetamide is fundamentally governed by the pH of the reaction environment. The underlying principle lies in the nucleophilic character of the cysteine thiol group (-SH). For the labeling reaction to proceed, the thiol group must be in its deprotonated, thiolate anion form (-S⁻), which is a potent nucleophile.[][2] The concentration of this reactive thiolate is directly dependent on the pH of the solution and the pKa of the cysteine residue's thiol group.

The typical pKa of a free cysteine thiol group is approximately 8.3.[3][4] However, the local microenvironment within a protein can significantly influence this value, causing it to deviate.[5] A reaction pH above the pKa of the target cysteine will favor the deprotonated, reactive thiolate form, thus increasing the rate of the labeling reaction. Conversely, at a pH below the pKa, the thiol group will be predominantly protonated and therefore less reactive.

pH_Dependence_of_Cysteine_Labeling cluster_cysteine Cysteine Residue cluster_reagent Dichloroacetamide Reagent cluster_reaction Labeling Reaction cluster_pH pH Scale Cys_SH Cysteine (Protonated) R-SH Cys_S Thiolate (Deprotonated) R-S⁻ Cys_SH->Cys_S + OH⁻ Cys_S->Cys_SH + H⁺ Labeled_Cys Labeled Cysteine R-S-CH(Cl)-C(O)NH₂ Cys_S->Labeled_Cys Nucleophilic Attack DCA Dichloroacetamide Cl₂CH-C(O)NH₂ Low_pH Low pH (Favors R-SH) High_pH High pH (Favors R-S⁻) pH_Optimization_Workflow start Start: Purified Protein reduce Reduce with TCEP (optional) start->reduce desalt1 Buffer Exchange into pH 7.0 Buffer reduce->desalt1 aliquot Aliquot Protein desalt1->aliquot ph70 pH 7.0 Reaction aliquot->ph70 ph75 pH 7.5 Reaction aliquot->ph75 ph80 pH 8.0 Reaction aliquot->ph80 ph85 pH 8.5 Reaction aliquot->ph85 add_dca Add Dichloroacetamide ph70->add_dca ph75->add_dca ph80->add_dca ph85->add_dca incubate Incubate (1-2h, RT) add_dca->incubate quench Quench Reaction incubate->quench desalt2 Remove Excess Reagent quench->desalt2 analyze Analyze Labeling Efficiency (SDS-PAGE / MS) desalt2->analyze end End: Optimal pH Determined analyze->end

Caption: Workflow for pH optimization of cysteine labeling.

References

  • Dissociation of the cysteine thiol group. The pKa of thiol residues are... - ResearchGate. [Link]

  • Cysteine - Wikipedia. [Link]

  • A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC. [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC. [Link]

  • Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification | Analytical Chemistry - ACS Publications. [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. [Link]

  • Evaluation of Methods for the Calculation of the pKa of Cysteine Residues in Proteins | Journal of Chemical Theory and Computation - ACS Publications. [Link]

  • Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification - The Rockefeller University. [Link]

  • Protein labeling and tethering kit (cysteine) Protocol | LUMICKS Store. [Link]

  • Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases - PMC. [Link]

  • In protein cysteine labeling for EPR, are there specific buffers, salts or pH values that are most optimal? | ResearchGate. [Link]

  • Do Cysteine thiol groups respond to the pH changes? - ResearchGate. [Link]

Sources

Technical Support Center: High-Yield Cysteine Profiling with N-Propargyl Dichloroacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Optimization of CuAAC (Click Chemistry) for Covalent Probes Target Reagent: N-propargyl dichloroacetamide (N-PDCA) Audience: Chemical Biology & Proteomics Division

Core Directive & Scientific Rationale

You are likely employing N-propargyl dichloroacetamide (N-PDCA) as a "scout fragment" or covalent probe for Activity-Based Protein Profiling (ABPP) . This molecule serves a dual purpose: the dichloroacetamide moiety acts as a tunable electrophile targeting hyper-reactive cysteine residues, while the propargyl group serves as a latent handle for bioorthogonal ligation (Click Chemistry).

The Central Challenge: Low yields in this workflow rarely stem from a single failure point. They arise from the "Covalent-Click Paradox": conditions that favor rapid covalent labeling (high pH, high concentration) often degrade the click handle or precipitate the protein, while standard click conditions can induce oxidative damage or copper-mediated aggregation.

This guide deconstructs the workflow into three critical phases to isolate and resolve yield-limiting factors.

Troubleshooting Guides & FAQs

Phase 1: The "Silent" Failure (Pre-Click Labeling)

Before optimizing the click reaction, you must ensure the probe has covalently bound to the target.

Q: I see no signal after the click reaction. Is my click chemistry failing, or did the probe never bind? A: This is the most common diagnostic error. N-PDCA is a mild electrophile compared to iodoacetamide (IAA).

  • The Mechanism: Dichloroacetamides require a specific pKa environment to react. If your buffer pH is < 7.4, the cysteine thiolate nucleophilicity may be insufficient to displace the chloride.

  • The Fix:

    • Buffer Check: Ensure labeling occurs at pH 7.5–8.0 (HEPES or PBS). Avoid Tris during labeling if possible, as it can act as a nucleophile at high concentrations, though less critical for alkyl halides than for NHS-esters.

    • Western Blot Validation: Before moving to mass spec, perform a click reaction with a Biotin-Azide reporter and run a Streptavidin-HRP Western blot. If this blot is blank, the issue is the labeling step, not the click reaction.

    • Concentration & Time: N-PDCA often requires higher concentrations (50–100 µM) and longer incubation (1–2 hours) compared to IAA probes.

Phase 2: The "Copper Crash" (Click Reaction Optimization)

The click reaction (CuAAC) is the bottleneck. Copper toxicity leads to protein precipitation, destroying yield.

Q: My protein precipitates immediately upon adding the Click Mix. How do I stop this? A: Precipitation is caused by Cu(I)-induced oxidation and aggregation of denatured proteins.

  • The Fix: Switch your ligand and optimize the "Click Mix" order.

    • Ligand Choice: Stop using TBTA. It has poor water solubility and stabilizes Cu(I) poorly in complex lysates. Switch to THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). It is water-soluble and protects proteins from oxidation.

    • The "Pre-Complex" Rule: Never add Copper Sulfate (CuSO₄) directly to the protein lysate. You must premix CuSO₄ and THPTA separately before adding them to the reaction. This ensures the copper is coordinated before it touches your protein.

Q: What is the optimal stoichiometry for the Click Reaction? A: For a standard 1–2 mg/mL protein lysate, use the following final concentrations. Note the high Ligand:Copper ratio (5:1) to prevent free copper toxicity.

ComponentFinal Conc.RoleCritical Note
Protein Lysate 1–2 mg/mLSubstrateHigh conc. (>3 mg/mL) promotes aggregation.
Azide Tag 20–100 µMReporterUse Biotin-Azide or Fluorophore-Azide.
CuSO₄ 1 mMCatalystMust be pre-complexed with THPTA.
THPTA Ligand 5 mMProtectantMaintains Cu(I) state; prevents oxidation.
Sodium Ascorbate 1 mMReductantMUST BE FRESH. Oxidizes rapidly in air.
Phase 3: Background & Specificity

Q: I have high yield, but also high background noise. How do I clean it up? A: The dichloroacetamide warhead can react non-specifically if left too long.

  • The Fix:

    • Post-Labeling Wash: If doing on-cell or on-bead labeling, wash away excess N-PDCA before the click reaction. Free unreacted probe will consume the Azide tag, reducing the effective concentration available for the protein-bound probe.

    • Scavengers: Add cold acetone or methanol precipitation after the click reaction to remove free dye/biotin before analysis.

Visualization: The Optimized Workflow

The following diagram illustrates the critical path for N-PDCA profiling, highlighting the "Pre-Complex" step often missed by researchers.

ABPP_Workflow cluster_0 Phase 1: Covalent Labeling cluster_1 Phase 2: Click Chemistry (CuAAC) cluster_2 Phase 3: Analysis Lysate Protein Lysate (Cysteine Rich) Incubation Incubation pH 7.5-8.0 1-2 Hours Lysate->Incubation Probe N-Propargyl Dichloroacetamide (N-PDCA) Probe->Incubation ClickRxn Click Reaction 1 hr @ RT Incubation->ClickRxn Labeled Proteome Cu_Ligand PRE-COMPLEX: CuSO4 + THPTA (1:5 Ratio) Cu_Ligand->ClickRxn Catalyst Reporter Azide Reporter (Biotin/Dye) Reporter->ClickRxn Ascorbate Sodium Ascorbate (Add LAST) Ascorbate->ClickRxn Initiator Precip Acetone/MeOH Precipitation ClickRxn->Precip Detection Mass Spec or Western Blot Precip->Detection

Caption: Workflow highlighting the critical pre-complexation of Copper/THPTA and the sequential addition of Ascorbate to prevent protein aggregation.

Standard Operating Procedure (SOP): The "Gold Standard" Click Mix

Use this protocol to maximize yield and minimize precipitation.

Reagents Preparation:

  • Stock N-PDCA: 50 mM in DMSO.

  • CuSO₄: 50 mM in water.

  • THPTA Ligand: 100 mM in water.

  • Sodium Ascorbate: 100 mM in water (Prepare FRESH immediately before use ).

  • Azide-Tag: 5 mM in DMSO.

Step-by-Step Protocol:

  • Labeling: Incubate proteome (1 mg/mL in PBS) with 50 µM N-PDCA for 1 hour at RT.

  • Master Mix Generation (Per 100 µL reaction):

    • Note: Do not add these directly to the protein one by one.

    • In a separate tube, mix:

      • 1.0 µL CuSO₄ (50 mM)

      • 2.5 µL THPTA (100 mM)

    • Vortex and let sit for 1 minute. The solution should turn light blue.

  • Reaction Assembly:

    • Add 1.0 µL Azide-Tag to the labeled protein lysate. Vortex.

    • Add the CuSO₄/THPTA Master Mix to the lysate. Vortex.

    • LAST STEP: Add 1.0 µL Sodium Ascorbate . Vortex immediately.

  • Incubation: Rotate end-over-end for 1 hour at Room Temperature.

  • Quenching: Add 4 volumes of ice-cold acetone to precipitate proteins and remove excess reagents.

Advanced Troubleshooting Logic

Use this decision tree to diagnose specific yield issues.

Troubleshooting_Tree Start Issue: Low Yield / No Signal PrecipCheck Is there visible precipitation? Start->PrecipCheck PrecipYes YES PrecipCheck->PrecipYes PrecipNo NO PrecipCheck->PrecipNo ReduceConc Action: Dilute Protein to 1.0 mg/mL PrecipYes->ReduceConc SwitchLigand Action: Switch TBTA to THPTA PrecipYes->SwitchLigand BlotCheck Run Streptavidin Blot. Is it empty? PrecipNo->BlotCheck BlotEmpty YES (Empty) BlotCheck->BlotEmpty BlotWeak NO (Weak Signal) BlotCheck->BlotWeak LabelFail Diagnosis: Labeling Failed. Check Probe pH & Conc. BlotEmpty->LabelFail ClickFail Diagnosis: Click Inefficient. Fresh Ascorbate? Check O2 levels. BlotWeak->ClickFail

Caption: Diagnostic logic for distinguishing between protein aggregation, labeling failure, and click reaction inefficiency.

References

  • Speers, A. E., & Cravatt, B. F. (2004).[1] Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. Link

  • Hong, V., Prescher, J. A., & Bertozzi, C. R. (2009). Copper-Catalyzed Azide-Alkyne Cycloaddition in Biomolecular Chemistry and Chemical Biology. Angewandte Chemie International Edition. Link

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Link

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.[2] Nature. Link

Sources

Troubleshooting background noise in ABPP with dichloroacetamide probes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DCA-ABPP Support Center

You are likely here because your activity-based protein profiling (ABPP) data is plagued by "noise"—non-specific bands on a gel or a swarm of irrelevant hits in your mass spec data.

While dichloroacetamide (DCA) probes are prized for their tunable reactivity (less aggressive than iodoacetamides, offering better selectivity for specific cysteine populations), this unique chemistry introduces specific background challenges. This guide treats your experiment as a system, isolating variables to identify the source of the noise.

Quick Diagnostic: Where is the Noise?
SymptomLikely CulpritImmediate Action
High background across the entire gel lane Unreacted fluorophore or Copper (Click) artifactsOptimize Probe Concentration & Wash Steps
Specific "ghost" bands in No-Probe control Endogenously biotinylated proteins (Carboxylases)Check ~75kDa and ~130kDa regions; Use Streptavidin-HRP block
Low signal + High Noise Inefficient Click Reaction or Probe HydrolysisCheck Click Reagents (Cu(I) stability)
Mass Spec: Thousands of "hits" "Sticky" proteins (Ribosomes, Actin, Albumin)Implement Quantitative Filtering (SILAC/TMT)
Module 1: The Chemistry of Noise (Probe Reactivity)

The DCA Paradox: DCA is a "soft" electrophile compared to iodoacetamide (IAA). To achieve sufficient target engagement, researchers often increase probe concentration (50–100 µM) or incubation time.

  • The Noise Source: High probe concentrations increase non-covalent hydrophobic binding to abundant proteins (albumin, actin) which survive mild washing.

  • The Fix: You must distinguish between chemical noise (off-target covalent reaction) and physical noise (stickiness).

Protocol Adjustment:

  • Titrate Down: If using >50 µM DCA, titrate down to 10 µM and 25 µM.

  • pH Control: DCA reactivity is pH-dependent. Ensure your lysis buffer is pH 7.4–7.6. Going >pH 8.0 makes the proteome hyper-nucleophilic, causing the DCA probe to label "bystander" cysteines.

Module 2: The "Wet" Noise (Sample Prep & Click Chemistry)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the single biggest source of background in ABPP if mishandled.

Troubleshooting the Click Reaction
  • Symptom: Smeary lanes or precipitated protein aggregates.

  • Root Cause: Copper instability or excessive ligand.

  • The Fix:

    • Ligand Choice: Switch from TBTA (poor solubility) to THPTA (water-soluble). It protects proteins from oxidative damage and copper precipitation.

    • Order of Addition (Critical):

      • Proteome[1]

      • Probe (Alkyne/Azide)

      • Click Mix (Pre-mix CuSO4 + Ligand before adding to protein to prevent Cu precipitation).

      • Reductant (TCEP/Ascorbate) last.

Visual Workflow: Minimizing Click Background

ClickOptimization Start Start: High Background CheckLigand Check Ligand: Is it TBTA? Start->CheckLigand SwitchLigand Switch to THPTA (Water Soluble) CheckLigand->SwitchLigand Yes CheckConc Check Probe Conc: >50 uM? CheckLigand->CheckConc No SwitchLigand->CheckConc Titrate Titrate Down (10-25 uM) CheckConc->Titrate Yes PreMix Pre-complex Copper & Ligand CheckConc->PreMix No Titrate->PreMix Wash Post-Click Wash: MeOH/CHCl3 or Acetone PreMix->Wash caption Fig 1. Decision tree for optimizing Click Chemistry conditions to reduce background noise.

Module 3: The "Dry" Noise (Enrichment & Mass Spec)

In MS-based ABPP, "noise" is defined as identifying proteins that are not true targets of your DCA probe.

The "Sticky" Proteome Problem

Streptavidin beads are magnets for:

  • Endogenously Biotinylated Proteins: Pyruvate carboxylase (PC), Propionyl-CoA carboxylase (PCCA). These will always appear.

  • High Abundance Binders: Ribosomes, Keratins, Actin.

The Solution: Quantitative Filtering (SILAC/TMT) You cannot rely on "spectral counting" alone for DCA probes. You must use a ratio-based approach.

  • Competitive ABPP (The Gold Standard):

    • Sample A (Heavy): Treat with 100 µM "Cold" Inhibitor (or excess DCA probe)

      
       Then add DCA-Alkyne Probe.
      
    • Sample B (Light): DMSO control

      
       Then add DCA-Alkyne Probe.
      
    • Result: True targets will have a Light/Heavy ratio > 5. Background noise (sticky proteins) will have a ratio of ~1.

Protocol: Stringent Washing for Streptavidin Beads

Standard PBS washes are insufficient for DCA-ABPP.

  • Wash 1: 1% SDS in PBS (Removes non-covalent hydrophobic binders).[2]

  • Wash 2: 4M Urea in PBS (Unfolds "sticky" proteins).

  • Wash 3: 0.1% Triton X-100 (Removes residual SDS).

  • Wash 4: 50 mM Ammonium Bicarbonate (Prepares for digestion).[2]

Module 4: Logical Troubleshooting Flowchart

Use this logic gate to determine your next experimental step.

TroubleshootingFlow Start Problem: Noisy Data GelCheck Run In-Gel Fluorescence Start->GelCheck Bands Are bands discrete? GelCheck->Bands GoodGel Gel is Clean, MS is Noisy Bands->GoodGel Yes BadGel Gel is Smeary/High Background Bands->BadGel No Sol_MS Solution: Implement Competitive SILAC/TMT GoodGel->Sol_MS Sol_Wash Solution: Increase Wash Stringency (SDS/Urea) BadGel->Sol_Wash Sol_Conc Solution: Lower Probe Concentration BadGel->Sol_Conc caption Fig 2. Logical flow for isolating noise sources (Gel vs. MS).

Frequently Asked Questions (FAQ)

Q: Why do I see bands at ~75 kDa and ~130 kDa in my "No Probe" control? A: These are endogenously biotinylated carboxylases (e.g., Pyruvate Carboxylase). They bind streptavidin naturally. In Western blots, block with avidin/biotin blocking kits. In MS, exclude these accession numbers from your hit list.

Q: My DCA probe signal is weak, so I increased concentration to 200 µM. Now the background is terrible. A: You have saturated the system. DCA probes are less reactive than iodoacetamides, but 200 µM promotes non-specific alkylation. Instead of increasing concentration, try increasing incubation time (up to 2-3 hours) at a lower concentration (50 µM), or use a more sensitive fluorophore.

Q: Can I use milk for blocking my Western Blot? A: No. Milk contains biotin. If you are using a Streptavidin-HRP detection system, milk will cause massive background. Use 3-5% BSA (Bovine Serum Albumin) or a dedicated non-animal protein blocker.

References
  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468, 790–795. Link

    • Core concept: Establishes the baseline for cysteine reactivity profiling and the "hyper-reactive" cysteine hypothesis.
  • Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology, 11(4), 535-546. Link

    • Core concept: The foundational text for Click-ABPP and reducing copper-associ
  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link

    • Core concept: Demonstrates the use of electrophilic fragment screening (including chloroacetamides) and competitive ABPP for noise reduction.
  • Shannon, D. A., & Weerapana, E. (2015). "Covalent linkage of functionalized chloroacetamides to cysteine residues." Current Protocols in Chemical Biology. Link

    • Core concept: Detailed protocols for chloroacetamide labeling and troubleshooting.

Sources

Optimal concentration of N-propargyl dichloroacetamide for live-cell labeling

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of N-Propargyl Dichloroacetamide (NP-DCA) for Live-Cell PDK Labeling

Executive Summary

N-propargyl dichloroacetamide (NP-DCA) is a functionalized metabolic probe designed to target Pyruvate Dehydrogenase Kinase (PDK). By incorporating a terminal alkyne (propargyl group) onto the dichloroacetate (DCA) pharmacophore, this molecule allows for the interrogation of PDK occupancy and localization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry").

Unlike high-affinity antibody labeling, NP-DCA behaves as an Activity-Based Protein Profiling (ABPP) probe. Its efficacy relies on the kinetic balance between cell permeability, PDK active-site occupancy, and the rate of covalent modification (if acting as an electrophile) or retention time.

The following guide details the optimal concentration windows, experimental workflows, and troubleshooting protocols to ensure high-fidelity labeling.

Part 1: Optimal Concentration & Labeling Parameters

Based on the IC50 of the parent molecule (DCA) and standard ABPP protocols for metabolic kinase inhibitors, the optimal concentration is significantly higher than standard immunofluorescence dyes.

Recommended Starting Parameters
ParameterOptimal RangeStarting PointRationale
Concentration 50 µM – 250 µM 100 µM DCA has a

in the micromolar range (IC50 ~80-180 µM for PDK2/4) [1]. The probe must reach saturation to compete with endogenous ATP/pyruvate.
Incubation Time 1 – 4 Hours 2 Hours Allows sufficient passive diffusion and active site equilibration without inducing severe metabolic toxicity (Warburg shift).
Solvent DMSO (<0.5% final)0.1%High DMSO concentrations perturb mitochondrial function, masking the metabolic shifts you intend to study.
Media Conditions Low Glucose / Pyruvate-FreeStandard MediaAdvanced: Removing pyruvate forces reliance on PDH, potentially altering PDK conformation and probe binding affinity.

Critical Technical Note: NP-DCA is a "silent" probe. It does not fluoresce until reacted with an azide-fluorophore. Therefore, concentration optimization must be read out via post-lysis SDS-PAGE (in-gel fluorescence) or fixed-cell imaging after the click reaction.

Part 2: Experimental Workflow & Mechanism

The labeling process involves two distinct phases: the biological phase (live-cell incubation) and the chemical phase (click chemistry). Failure in either results in zero signal.

Workflow Diagram

NPDCA_Workflow cluster_0 Phase 1: Biological Labeling cluster_1 Phase 2: Chemical Detection LiveCells Live Cells ( adherent ) Incubation Incubation (100 µM NP-DCA, 2h) LiveCells->Incubation Passive Diffusion Wash PBS Wash (Remove Free Probe) Incubation->Wash Equilibrium Fixation Fixation / Lysis Wash->Fixation ClickMix Click Reaction (Azide-Fluor + CuSO4) Fixation->ClickMix Crosslinking Imaging Fluorescence Microscopy / Gel ClickMix->Imaging Visualization

Caption: Step-by-step workflow for N-propargyl dichloroacetamide labeling, separating the metabolic incorporation phase from the chemoselective ligation phase.

Part 3: Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by users working with alkyne-tagged metabolic probes.

Q1: I see no fluorescence signal after the click reaction. Is the probe not entering the cell?

Diagnosis: It is rarely an entry issue (DCA analogs are highly permeable). The issue is likely Click Chemistry Failure or Washout .

  • The "Washout" Factor: Since NP-DCA is a reversible binder (unless it acts as a suicide substrate in your specific context), harsh washing before fixation can strip the probe from the PDK active site.

  • Solution:

    • Fix First: Perform the click reaction after mild fixation (3.7% Formaldehyde) to crosslink proteins, or use a protocol where the click reaction happens in lysate if performing gels.

    • Check Copper: The Cu(I) catalyst is unstable. Prepare the Sodium Ascorbate and CuSO4 fresh. If the mix turns brown/yellow, the copper has oxidized or precipitated.

Q2: The background is too high (nuclear/cytosolic haze).

Diagnosis: Unreacted probe retention.

  • Mechanism: Alkyne probes can stick to lipid membranes.

  • Solution:

    • Post-Click Wash: Increase the stringency of washes after the click reaction (e.g., use MeOH or 1% Tween-20 in PBS) to remove unbound azide-fluorophore.

    • Titrate Down: Drop NP-DCA concentration to 50 µM . High concentrations (>200 µM) promote non-specific alkylation of abundant cysteines [2].

Q3: My cells are detaching or dying during the 2-hour incubation.

Diagnosis: Metabolic Crisis or DMSO Toxicity.

  • Mechanism: High concentrations of DCA-analogs force a metabolic switch from glycolysis to OXPHOS (reversing the Warburg effect). In highly glycolytic tumor lines, this rapid shift can induce stress.

  • Solution:

    • Reduce concentration to 50 µM and extend time to 4 hours .

    • Ensure DMSO is <0.1%.

    • Check the pH of the media; high concentrations of acidic probes can lower local pH.

Part 4: Protocol for Validation (The "Self-Validating" System)

To confirm that NP-DCA is specifically labeling PDK and not just sticking randomly, you must run a Competition Control .

  • Experimental Group: Incubate cells with 100 µM NP-DCA .

  • Competition Group: Pre-incubate cells with 10 mM free Dichloroacetate (Sodium DCA) for 30 mins, then add 100 µM NP-DCA .

  • Readout:

    • If the signal in the Competition Group is significantly lower, the probe is specific for the DCA-binding pocket on PDK.

    • If the signal is identical, your probe is binding non-specifically (likely cysteine alkylation).

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology.

Solvent compatibility for 2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the preparation of stock solutions. Given the limited specific literature on this compound, this document synthesizes data from structurally similar molecules to provide a robust framework for your experimental success. We emphasize a logic-based approach to solvent selection and handling, empowering you to develop a protocol tailored to your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for preparing a stock solution of 2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide?

A1: Based on the synthesis of structurally related compounds, such as 2,2-dichloro-N-(substituted phenyl) acetamides, we recommend starting with common organic solvents.[1] A logical starting point would be a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) due to their broad solvency power. For less polar applications, dichloromethane (DCM) has been used as a reaction solvent for similar compounds and could be a viable option.[1] Given the acetamide functional group, solubility in alcohols like ethanol is also plausible, as it is often used for recrystallization of similar molecules.[1]

It is crucial to perform a small-scale solubility test before preparing a large-volume stock solution.

Q2: What is the expected stability of 2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide in solution?

A2: The dichloroacetamide functional group is susceptible to hydrolysis, particularly under acidic or basic conditions.[2][3] The rate of this degradation is influenced by pH, temperature, and the presence of nucleophiles.[2] For optimal stability, it is recommended to:

  • Maintain a neutral pH: If using aqueous buffers, ensure the pH is maintained as close to neutral as possible.

  • Use high-purity, anhydrous solvents: This will minimize the presence of water and other nucleophilic impurities that can accelerate degradation.

  • Store solutions appropriately: Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light to mitigate thermal and photolytic degradation.[2]

Q3: Are there any known incompatibilities with common laboratory plastics or glassware?

A3: While specific data for 2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide is unavailable, compounds containing reactive groups like dichloroacetamides should be handled with care. It is good practice to use glass or chemically resistant polymer containers (e.g., polypropylene or PTFE) for stock solutions. Avoid prolonged contact with plastics that may be susceptible to leaching or degradation by organic solvents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous media The compound has low aqueous solubility. The organic solvent from the stock solution is causing the compound to crash out.- Increase the percentage of organic co-solvent in the final aqueous solution. - Prepare a more dilute stock solution. - Investigate the use of a surfactant or other solubilizing agent (perform compatibility tests first).
Loss of compound activity over time Degradation of the compound, likely due to hydrolysis.- Prepare fresh stock solutions more frequently. - Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. - Ensure the solvent used is anhydrous and of high purity. - If working in aqueous buffers, verify and maintain a neutral pH.[2][3]
Appearance of new peaks in chromatography (HPLC/LC-MS) This may indicate the presence of degradation products or impurities from the solvent.- Analyze a blank solvent control to rule out solvent-related impurities. - The primary degradation pathway is likely hydrolysis, leading to the formation of the corresponding alcohol and dichloroacetic acid.[2] - Use mass spectrometry (MS) to identify the new peaks and confirm their origin.

Experimental Protocols

Protocol 1: Small-Scale Solvent Solubility Test

This protocol is designed to quickly assess the solubility of 2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide in various solvents.

Materials:

  • 2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide

  • Selection of candidate solvents (e.g., DMSO, DMF, Ethanol, Dichloromethane, Acetonitrile)

  • Small glass vials (e.g., 1.5 mL)

  • Vortex mixer

  • Pipettors

Procedure:

  • Weigh out a small, precise amount of 2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide (e.g., 1-2 mg) into a clean, dry glass vial.

  • Add a small, measured volume of the first candidate solvent (e.g., 100 µL) to the vial.

  • Vortex the vial vigorously for 30-60 seconds.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, the solubility is at least at that concentration. You can continue to add small aliquots of the compound to determine the saturation point.

  • If the solid has not dissolved, continue to add small, measured volumes of the solvent (e.g., 100 µL at a time), vortexing after each addition, until the solid is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility.

  • Repeat for each candidate solvent.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a general method for preparing a stock solution. The choice of solvent should be informed by the results of the solubility test.

Materials:

  • 2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide (Molecular Weight to be determined by the user)

  • Anhydrous, high-purity DMSO

  • Calibrated balance

  • Appropriate-sized glass volumetric flask or vial

  • Pipettors

  • Vortex mixer or sonicator

Procedure:

  • Calculate the mass of 2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide required to prepare the desired volume and concentration of the stock solution.

  • Carefully weigh the calculated amount of the compound and transfer it to the volumetric flask or vial.

  • Add approximately 80% of the final volume of DMSO to the container.

  • Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary, but be mindful of potential degradation.

  • Once dissolved, add DMSO to reach the final desired volume.

  • Mix the solution thoroughly by inverting the container several times.

  • Dispense the stock solution into small, single-use aliquots in chemically resistant tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Visualization of the Solvent Selection Workflow

SolventSelection cluster_0 Initial Assessment cluster_1 Solvent Evaluation cluster_2 Decision & Preparation cluster_3 Troubleshooting start Start solubility_test Small-Scale Solubility Test start->solubility_test Begin with preliminary tests polar_aprotic Polar Aprotic (e.g., DMSO, DMF) solubility_test->polar_aprotic Test polar_protic Polar Protic (e.g., Ethanol) solubility_test->polar_protic Test non_polar Non-Polar Aprotic (e.g., DCM) solubility_test->non_polar Test select_solvent Select Optimal Solvent polar_aprotic->select_solvent polar_protic->select_solvent non_polar->select_solvent prepare_stock Prepare Stock Solution select_solvent->prepare_stock Based on solubility & compatibility troubleshoot Precipitation or Degradation? prepare_stock->troubleshoot Observe results in application troubleshoot->solubility_test Re-evaluate solvent choice

Caption: Decision workflow for selecting a suitable solvent.

References

  • U.S. Environmental Protection Agency. (n.d.). Acetamide, 2,2-dichloro-N,N-di-2-propen-1-yl- - Substance Details. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-chloro-N,N-di-2-propenyl- (CAS 93-71-0). Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, 2,2-dichloro-N-((1S,2S)-2-hydroxy-1-(hydroxymethyl)-2-(4-(methylthio)phenyl)ethyl)-. Retrieved from [Link]

  • Wikipedia. (n.d.). Dichloroacetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-dichloro-N-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-N-(prop-2-yn-1-yl)acetamide. Retrieved from [Link]

  • LPS. (n.d.). Safety Data Sheet (SDS) Acetamide. Retrieved from [Link]

  • Semantic Scholar. (2021, December 17). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2,2-Dichloroacetamide. Retrieved from [Link]

  • Supporting Information. (n.d.). N-(propargyl)-bromacetamide (4).
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-bromophenyl)-2,2-dichloro-. Retrieved from [Link]

  • PubChem. (n.d.). Dichloroacetamide. Retrieved from [Link]

  • Journal of Advanced Sciences. (2023, June 1). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Retrieved from [Link]

Sources

Technical Support Center: Quenching Dichloroacetamide (DCA) Labeling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing dichloroacetamide (DCA) electrophiles in chemoproteomics and covalent ligand screening.

Executive Summary: The DCA Difference

Unlike the industry-standard iodoacetamide (IAA) , which is a "hot" electrophile that rapidly forms stable thioethers, dichloroacetamide (DCA) is a "tunable" warhead. It is significantly less reactive than IAA but more reactive than simple acrylamides in many contexts.

Critical Technical Insight: While DCA forms covalent bonds with cysteine residues, recent kinetic studies indicate that DCA-cysteine adducts can be hydrolytically labile under certain aqueous conditions, unlike the permanent modification formed by IAA. This unique property dictates a stricter, time-sensitive quenching and processing protocol to prevent signal loss.

Core Protocol: Effective Quenching

The Standard Operating Procedure (SOP)

Do not treat DCA labeling identical to IAA alkylation. The lower reactivity requires precise quenching to ensure the reaction stops exactly when intended, without reversing the modification.

Reagents Required:
  • Quencher: Dithiothreitol (DTT) (Preferred) or

    
    -Mercaptoethanol (BME).
    
  • Concentration: 10–50 mM final concentration (excess is critical).

  • Buffer: pH 7.4 – 8.0 (maintain physiological pH; avoid high pH which accelerates hydrolysis).

Step-by-Step Workflow:
  • Labeling Incubation: Perform DCA probe incubation (typically 1–4 hours due to slower kinetics compared to IAA).

  • Quenching Addition: Add DTT to a final concentration of 10–20 mM .

    • Why: DTT contains two thiol groups and is a potent nucleophile that will rapidly scavenge unreacted DCA warheads.

  • Quenching Incubation: Incubate for 15–30 minutes at Room Temperature (RT).

    • Note: Do not extend this indefinitely. Long-term exposure to high-concentration thiols can promote thiol-exchange or hydrolysis of the DCA adduct.

  • Immediate Processing: Proceed immediately to protein precipitation (acetone/methanol) or desalting.

    • Crucial:Remove the buffer and excess quencher quickly. Do not store the quenched lysate overnight in solution.

Visualization: The Quenching Logic

The following diagram illustrates the decision matrix for processing DCA-labeled samples, highlighting the risk of adduct instability.

DCA_Quenching_Workflow Start DCA Labeling Reaction (Protein + Probe) Quench Add Quencher (10-20 mM DTT) Start->Quench End Incubation Decision Is the Adduct Stable? Quench->Decision 15-30 min RT Stable Standard Processing (Desalt/Dialysis) Decision->Stable If Warhead = IAA/Acrylamide Unstable Rapid Processing Required (Precipitation/SP3) Decision->Unstable If Warhead = DCA (Dichloroacetamide) Hydrolysis Risk: Adduct Hydrolysis (Signal Loss) Unstable->Hydrolysis If stored in buffer >4h Downstream MS/Gel Downstream MS/Gel Unstable->Downstream MS/Gel Immediate Clean-up

Caption: Decision tree emphasizing the need for rapid processing of DCA-labeled samples to avoid hydrolytic loss of the label.

Troubleshooting & FAQs

Q1: Why is my DCA labeling signal weaker than my IAA positive control?

Diagnosis: Kinetic differences. Explanation: DCA is an intrinsically slower electrophile than IAA. Solution:

  • Increase Incubation Time: Extend labeling from 1 hour to 4–12 hours.

  • Increase Probe Concentration: DCA often requires 50–100 µM, whereas IAA saturates at 1–5 mM (for total alkylation) or lower for probes.

  • Check pH: Ensure pH is ≥ 7.5. DCA reactivity drops significantly below pH 7.0.

Q2: I quenched with DTT, but my MS data shows "drifting" modification masses. What is happening?

Diagnosis: Incomplete quenching or secondary adducts. Explanation: Dichloroacetamide has two chlorine atoms. While the primary reaction is the displacement of one chlorine by cysteine (S-alkylation), the remaining monochloro-adduct can theoretically undergo secondary reactions or hydrolysis, leading to mass shifts (-HCl or +H2O). Solution:

  • Use fresh DTT . Oxidized DTT is ineffective.

  • Analyze data for specific mass shifts:

    • +125.95 Da: Intact Dichloroacetamide probe (assuming R-group mass is accounted for).

    • Hydrolyzed form: Look for mass shifts corresponding to OH replacement if the environment promotes hydrolysis.

Q3: Can I use Tris buffer to quench?

Answer: No. Reasoning: While Tris contains an amine, it is a poor nucleophile at pH 7–8 compared to thiols. DCA reacts preferentially with thiols (cysteine). Using Tris alone will not stop the reaction effectively, leading to over-labeling and high background noise during downstream analysis. Always use DTT or BME.

Q4: My label disappears after overnight dialysis. Why?

Diagnosis: Adduct Hydrolysis. **Expert

Resolving solubility issues of hydrophobic dichloroacetamide probes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chemical Biology Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the thermodynamic and kinetic hurdles associated with hydrophobic dichloroacetamide probes.

Dichloroacetamide derivatives are highly valuable as covalent probes, herbicide safeners, and cytotoxic agents 1. However, their inherently lipophilic structures often lead to severe solubility issues in aqueous assay conditions. This guide provides field-proven, self-validating methodologies to engineer stable formulations without compromising your biological readouts.

Section 1: Core Diagnostics & Causality (FAQ)

Q: Why do my dichloroacetamide probes consistently precipitate upon dilution in aqueous assay buffers? A: The root cause is thermodynamic supersaturation driven by rapid solvent exchange. Dichloroacetamide derivatives typically possess hydrophobic aromatic or aliphatic substituents, giving them a high partition coefficient (log Kow > 2.0) 2. When you transfer a concentrated probe stock from a polar aprotic solvent (like DMSO) into an aqueous buffer, the hydrophobic regions of the probe violently interfere with the hydrogen-bonding network of water. To minimize this thermodynamically unfavorable state, the probe molecules self-associate, leading to rapid nucleation and precipitation 3.

Q: How does this poor solubility impact my fluorescence or single-molecule tracking assays? A: Hydrophobicity is the primary determinant for non-specific binding to glass substrates and cellular membranes 4. When hydrophobic probes aggregate, they often exhibit Aggregation-Induced Emission Enhancement (AIEE) or severe spectral blue-shifting 5. This creates false-positive artifacts, immobile fluorescent spots, and heavily skews quantitative readouts, making it impossible to distinguish true target engagement from background precipitation.

Q: How can I optimize co-solvency to prevent crashing without inducing solvent toxicity in live cells? A: Co-solvents act by reducing the interfacial tension between the hydrophobic solute and the aqueous phase 3. However, exceeding 1% DMSO in cellular assays causes membrane permeabilization and cytotoxicity. The mechanistic solution is a ternary system: pre-mixing the DMSO stock with a non-ionic surfactant (e.g., Pluronic F-127) before aqueous dilution. The surfactant forms a transient micellar shield around the probe, kinetically delaying nucleation long enough for the probe to reach its intracellular target.

Section 2: Troubleshooting Workflows & Visualizations

To systematically resolve precipitation, you must match the solubilization strategy to the lipophilicity of your specific dichloroacetamide derivative.

TroubleshootingFlow A Precipitation Detected in Aqueous Assay B Assess Probe Log Kow & Structural Lipophilicity A->B C Log Kow < 3.5 Co-solvency Approach B->C D Log Kow > 3.5 Carrier Approach B->D E DMSO + Non-ionic Surfactant (e.g., Pluronic F-127) C->E F Polymeric Encapsulation (e.g., mPEG-PDLLA) D->F G Self-Validation: DLS & UV-Vis Quantification E->G F->G

Workflow for diagnosing and resolving dichloroacetamide probe precipitation.

Section 3: Quantitative Formulation Strategies

Below is a synthesized comparison of formulation strategies to help you select the appropriate matrix for your dichloroacetamide probe.

Solubilization StrategyMechanism of ActionOptimal Concentration RangeCytotoxicity / Assay InterferenceIdeal Use Case
Co-solvency (DMSO) Reduces interfacial tension between water and hydrophobic solute.≤ 1.0% (v/v)High at >1%; alters cell membrane permeability.Biochemical assays with tolerant purified proteins.
Non-ionic Surfactants (Pluronic F-127) Decreases surface tension; forms transient micellar cores.0.01% - 0.1% (w/v)Low; generally recognized as safe for live-cell imaging.Live-cell assays for moderately hydrophobic probes.
Polymeric Micelles (mPEG-PDLLA) Thermodynamic encapsulation within a hydrophobic PDLLA core.1 - 5 mg/mL polymerVery Low; PEG corona provides steric stabilization.Highly lipophilic probes (Log Kow > 3.5) in vivo/in vitro.
Cyclodextrins (HP-β-CD) Host-guest inclusion complexation shielding the hydrophobic moiety.5% - 20% (w/v)Low; but can extract cholesterol from cell membranes.Probes with specific steric fit for the cyclodextrin cavity.

Section 4: Advanced Delivery via Polymeric Micelles

When co-solvency fails for highly lipophilic dichloroacetamides, thermodynamic stability requires complete encapsulation. Amphiphilic block copolymers, such as methoxypoly(ethylene glycol)-block-poly(D,L-lactide) (mPEG-PDLLA), self-assemble into micelles . The hydrophobic PDLLA core acts as a reservoir for the probe, while the hydrophilic PEG corona ensures infinite aqueous solubility and prevents protein corona formation in serum-containing media.

MicelleAssembly A Hydrophobic Dichloroacetamide C Solvent Evaporation & Hydration A->C B mPEG-PDLLA Copolymer B->C D D C->D E Cellular Uptake & Target Binding D->E

Mechanism of mPEG-PDLLA micellar encapsulation for hydrophobic probe delivery.

Section 5: Self-Validating Experimental Protocols

A protocol is only as good as its validation. The following methodologies include built-in thermodynamic and physical checkpoints to ensure your probe remains in solution.

Protocol 1: Ternary Co-Solvent Formulation (For moderately hydrophobic probes)

Causality: Pre-mixing the probe with a surfactant before introducing water ensures the surfactant coats the hydrophobic surfaces immediately, preventing probe-probe nucleation.

  • Stock Preparation: Dissolve the dichloroacetamide probe in anhydrous DMSO to a concentration of 10 mM. Checkpoint: Solution must be optically clear.

  • Surfactant Priming: In a separate tube, prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.

  • Complexation: Mix 1 µL of the 10 mM probe stock with 1 µL of the 20% Pluronic F-127 stock. Vortex vigorously for 30 seconds.

  • Aqueous Introduction: Rapidly inject the 2 µL mixture into 998 µL of pre-warmed (37°C) aqueous assay buffer while vortexing. (Final concentrations: 10 µM probe, 0.2% DMSO, 0.02% Pluronic).

  • Self-Validation Step (Centrifugation & UV-Vis): Centrifuge the final solution at 15,000 x g for 10 minutes.

    • Logic: Any invisible sub-micron aggregates will pellet.

    • Validation: Measure the UV-Vis absorbance of the supernatant at the probe's

      
      . Compare it to a theoretical 10 µM standard in 100% DMSO. A recovery of >95% confirms successful solubilization.
      
Protocol 2: mPEG-PDLLA Micellar Encapsulation (For highly lipophilic probes)

Causality: Evaporating a volatile organic solvent forces the hydrophobic PDLLA blocks to aggregate to minimize contact with water, trapping the hydrophobic probe inside the core .

  • Co-dissolution: Dissolve 1 mg of the dichloroacetamide probe and 10 mg of mPEG-PDLLA (e.g., nominal block weight 2,000:2,000 Da) in 1 mL of volatile organic solvent (e.g., Dichloromethane or Acetone).

  • Film Formation: Transfer the solution to a round-bottom flask. Evaporate the solvent slowly using a rotary evaporator under reduced pressure at 40°C until a thin, uniform polymer-probe film forms on the glass.

  • Vacuum Desiccation: Place the flask under high vacuum overnight to remove all residual organic solvent traces.

  • Hydration & Self-Assembly: Add 1 mL of sterile PBS or water to the flask. Hydrate the film by sonicating in a water bath for 15 minutes at room temperature until the solution becomes optically clear or slightly opalescent.

  • Self-Validation Step (Dynamic Light Scattering - DLS):

    • Logic: True micelles will scatter light uniformly, while aggregates will show massive polydispersity.

    • Validation: Run the solution through a DLS instrument. A successful micellar formulation will yield a Z-average diameter of 20–80 nm with a Polydispersity Index (PDI) < 0.2. Filter through a 0.22 µm syringe filter to sterilize and remove any unencapsulated probe.

References

  • Omran et al. "Cytotoxic derivatives of dichloroacetic acid and some metal complexes." d-nb.info.
  • Kral et al. "Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners.
  • "Strategies for improving hydrophobic drugs solubility and bioavailability." ijpca.org.
  • "Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding." PMC - nih.gov.
  • "How is it possible for a hydrophobic sensitive fluorescent probe to show different changes in intensity and blue shifting?
  • "Solubility Enhancement of Hydrophobic Drugs." Sigma-Aldrich.

Sources

Validation & Comparative

Comparing reactivity of 2,2-dichloro vs 2-chloro-N-(prop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-chloro-N-(prop-2-yn-1-yl)acetamide (Monochloro) and 2,2-dichloro-N-(prop-2-yn-1-yl)acetamide (Dichloro). It is designed for researchers in chemoproteomics and covalent drug discovery who need to select the appropriate electrophilic "warhead" for cysteine targeting.

Executive Summary

In the design of covalent probes and inhibitors, the choice between a monochloroacetamide (CAA) and a dichloroacetamide (DCA) warhead dictates the stability , selectivity , and reversibility of the ligand-protein interaction.

  • 2-Chloro-N-(prop-2-yn-1-yl)acetamide (CAA): The industry standard for Activity-Based Protein Profiling (ABPP) . It functions as a "scout" fragment that reacts rapidly and irreversibly with nucleophilic cysteines via an SN2 mechanism, forming a stable thioether adduct. It is ideal for proteome-wide mapping of ligandable sites.

  • 2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide (DCA): A specialized, tunable electrophile . While electronically more activated, the steric bulk of the second chlorine atom often retards the initial alkylation rate compared to CAA. Crucially, the resulting adduct is an

    
    -chlorosulfide, which is susceptible to hydrolysis. This feature allows DCA to function as a reversible covalent inhibitor , regenerating the free cysteine over time—a desirable trait for reducing off-target immunogenicity in drug candidates.
    
FeatureMonochloro (CAA) Dichloro (DCA)
Primary Application Irreversible ABPP / Scout FragmentsReversible Covalent Inhibitors (TCIs)
Reactivity (Kinetic) High (Fast SN2)Moderate to Low (Sterically Tuned)
Adduct Stability Stable (Thioether)Labile (Hydrolyzes in aqueous media)
Selectivity Moderate (Promiscuous at high conc.)High (Tunable via reversibility)
Metabolic Fate Permanent modificationCysteine regeneration + Glyoxylate byproduct

Chemical Properties & Mechanistic Basis

Electronic vs. Steric Effects

The reactivity difference is a tug-of-war between electronic activation and steric hindrance.

  • Electronic Effect: The DCA moiety possesses two chlorine atoms, exerting a stronger inductive effect (-I) than the single chlorine in CAA. This makes the carbonyl carbon and the

    
    -carbon significantly more electropositive.
    
  • Steric Effect (Dominant): Despite the electronic activation, the second chlorine atom creates significant steric crowding at the electrophilic center. For a typical SN2 reaction with a cysteine thiolate, the nucleophile must access the

    
     orbital of the C-Cl bond. The extra chlorine in DCA hinders this approach, generally making DCA less reactive  (slower 
    
    
    
    ) than CAA toward solvent-exposed cysteines.
The Reversibility Mechanism

The most critical distinction lies in the post-reaction species.

  • CAA Pathway: Forms a stable thioether (

    
    ). This bond is inert under physiological conditions.
    
  • DCA Pathway: Forms an

    
    -chlorosulfide (
    
    
    
    ). This species is reactive.[1][2][3][4][5][6][7] In an aqueous environment, it undergoes hydrolysis, releasing the original thiol (enzyme) and generating a glyoxylate derivative. This "reaction-in-reverse" allows DCA ligands to achieve high occupancy in a binding pocket (where water is excluded) but fall off non-specific targets in the cytosol (where water is abundant).
Mechanistic Visualization

The following diagram illustrates the divergent pathways of these two warheads.

ReactivityPathways cluster_CAA Monochloro (CAA) Pathway cluster_DCA Dichloro (DCA) Pathway Cys Protein Cysteine (Enz-SH) TS_CAA Transition State (Fast S_N2) Cys->TS_CAA TS_DCA Transition State (Sterically Hindered) Cys->TS_DCA CAA 2-Chloro-N-... (CAA) CAA->TS_CAA Product_CAA Stable Thioether Adduct (Irreversible) TS_CAA->Product_CAA Permanent Bond DCA 2,2-Dichloro-N-... (DCA) DCA->TS_DCA Inter_DCA α-Chloro Sulfide (Unstable Intermediate) TS_DCA->Inter_DCA Reversible Bonding Product_DCA Glyoxylate Byproduct Inter_DCA->Product_DCA Degradation Regen_Cys Regenerated Cysteine (Enz-SH) Inter_DCA->Regen_Cys Slow Release Hydrolysis Hydrolysis (+ H2O) Hydrolysis->Inter_DCA

Figure 1: Comparative reaction pathways. CAA forms a permanent bond, while DCA forms a transient intermediate that can hydrolyze to regenerate the free enzyme.

Experimental Reactivity Profiling

To objectively select between these warheads, researchers should perform the following assays.

Glutathione (GSH) Reactivity Assay

This assay measures the intrinsic electrophilicity of the warhead independent of protein binding pockets.

Typical Results:

  • CAA:

    
     minutes (at pH 7.4, 10 mM GSH). Reactivity is driven by unhindered SN2 attack.
    
  • DCA:

    
     hours. The steric bulk of the gem-dichloro group significantly retards attack by the bulky glutathione tripeptide.
    
Proteome-Wide Labeling (Gel-Based ABPP)

Using the propargyl handle, both probes can be visualized via CuAAC (Click Chemistry) with a rhodamine-azide reporter.

Experimental Outcome:

  • CAA: Shows dense, intense banding patterns across the molecular weight range. It labels both functional and non-functional surface cysteines ("promiscuous").

  • DCA: Shows significantly fainter labeling with fewer distinct bands. Labeling is often restricted to hyper-reactive cysteines or deep pockets where the probe is stabilized against hydrolysis.

Experimental Protocols

Synthesis of Probes

Both compounds are synthesized via acylation of propargylamine. The protocols are nearly identical, differing only in the acylating agent.

Reagents:

  • Amine: Propargylamine (Prop-2-yn-1-amine)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Electrophiles: Chloroacetyl chloride (for CAA) / Dichloroacetyl chloride (for DCA)

Step-by-Step Protocol:

  • Setup: Flame-dry a 50 mL round-bottom flask and purge with N2. Add Propargylamine (1.0 equiv, e.g., 5 mmol) and TEA (1.2 equiv) in DCM (20 mL). Cool to 0°C in an ice bath.

  • Addition: Dropwise add the respective acetyl chloride (1.05 equiv) diluted in 5 mL DCM over 15 minutes. Caution: Exothermic.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 2:1).

    • CAA Rf: ~0.4

    • DCA Rf: ~0.5 (slightly less polar)

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organics with 1M HCl (to remove unreacted amine), then Brine. Dry over MgSO4.

  • Purification: Silica gel flash chromatography.

    • Yield: Typically 70-85% for both.

Determination of Reversibility (Jump-Dilution Assay)

This protocol confirms if the DCA probe acts reversibly on your specific target.

  • Incubate: Treat purified protein (1

    
    M) with probe (10 
    
    
    
    M) for 1 hour (100% occupancy).
  • Dilute: Rapidly dilute the mixture 100-fold into buffer containing a scavenger (e.g., 1 mM Cysteine or GSH) to prevent re-binding.

  • Monitor: Aliquot at 0, 1, 4, and 24 hours.

  • Readout: Analyze enzyme activity or intact protein mass (LC-MS).

    • CAA:[7] Mass shift (+74 Da) remains constant over 24h.

    • DCA: Mass shift (+108 Da) decreases over time; original protein mass reappears.

Decision Matrix: Which to Choose?

Use the following decision tree to select the correct probe for your study.

DecisionTree Start What is your primary goal? Q1 Are you mapping the whole proteome (ABPP)? Start->Q1 Q2 Are you designing a drug candidate? Q1->Q2 No Result_CAA Use Monochloro (CAA) High coverage, stable tag, proven 'scout' fragment. Q1->Result_CAA Yes Q3 Is the target cysteine catalytic or non-catalytic? Q2->Q3 Result_DCA Use Dichloro (DCA) Tunable reversibility, lower systemic toxicity. Q3->Result_DCA Non-catalytic / Scaffold Result_Acryl Consider Acrylamides (Lower reactivity than CAA) Q3->Result_Acryl Catalytic / High Turnover

Figure 2: Strategic selection of haloacetamide warheads.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link

    • Establishes chloroacetamides as the primary tool for cysteine-reactive fragment screening.
  • Kato, N., et al. (2023). "Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines." Journal of Medicinal Chemistry, 66(13), 8896–8909. Link[2]

    • Definitive work on the reversibility and hydrolysis mechanism of dichloroacetamide adducts.
  • Ma, C., et al. (2021).[8] "Discovery of Di- and Trihaloacetamides as Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity."[5][8][9] Journal of the American Chemical Society, 143(50), 20697–20709. Link

    • Demonstrates the use of DCA as a specific, potent warhead superior to CAA in certain viral protease contexts.
  • Lindley, H. (1960). "A study of the kinetics of the reaction between thiol compounds and chloroacetamide." Biochemical Journal, 74(3), 577–584. Link

    • Foundational kinetic d

Sources

Validation of N-propargyl dichloroacetamide targets by mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Title: Chemoproteomic Target Validation: A Comparative Guide to N-Propargyl Dichloroacetamide Probes in Mass Spectrometry

Introduction The evolution of targeted covalent inhibitors (TCIs) has shifted the paradigm of drug discovery, demanding electrophilic "warheads" that balance potent target engagement with minimal off-target toxicity. While traditional chloroacetamides (CAs) and acrylamides have dominated the landscape, the emergence of the dichloroacetamide (DCA) pharmacophore offers a highly tunable, context-dependent reactivity profile. To validate the specific targets of DCA-based therapeutics, researchers employ Activity-Based Protein Profiling (ABPP) coupled with Mass Spectrometry (MS). By functionalizing the DCA warhead with an N-propargyl group, scientists can deploy bio-orthogonal click chemistry to map the covalent interactome. This guide objectively compares N-propargyl DCA probes against alternative electrophiles and provides a self-validating experimental framework for robust MS target identification.

Mechanistic Causality: The Dichloroacetamide Advantage

The choice of electrophile dictates the success of any covalent probe. The causality behind selecting DCA over mono-halogenated or unhalogenated counterparts lies in its unique thermodynamic and kinetic properties:

  • Context-Dependent Stability: Unlike highly reactive chloroacetamides, DCA exhibits a slightly lower intrinsic reactivity toward glutathione (GSH)[1]. Crucially, the DCA-thiol adduct is susceptible to rapid hydrolysis in bulk aqueous environments but remains highly stable when sequestered within the hydrophobic binding pocket of a target protein[1]. This "smart" reactivity significantly reduces systemic toxicity and non-specific proteome alkylation.

  • Superior Target Specificity: In the development of SARS-CoV-2 Main Protease (Mpro) inhibitors, DCA warheads demonstrated potent enzymatic inhibition while eliminating off-target cross-reactivity with host cysteine proteases like calpain and cathepsins—a major hurdle for other electrophiles[2].

  • The N-Propargyl Handle: The addition of an N-propargyl group introduces a terminal alkyne. This modification is sterically minimal, ensuring the probe mimics the parent drug's natural binding pose. Post-alkylation, the alkyne serves as a bio-orthogonal anchor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the attachment of biotin or fluorophores without interfering with initial target engagement[3].

Comparative Electrophile Profiling for ABPP-MS

To contextualize the performance of N-propargyl DCA, the following table synthesizes quantitative and qualitative metrics across common covalent warheads used in MS-based target validation.

Electrophile WarheadIntrinsic GSH Reactivity (t1/2)Proteome-Wide SelectivityAdduct Stability (Aqueous vs. Pocket)ABPP-MS Background NoisePrimary Application Profile
Chloroacetamide (CA) High (< 30 min)Low (Prone to off-target binding)IrreversibleHighBroad-spectrum cysteine profiling
Acrylamide Low to ModerateHighIrreversibleLowKinase inhibitors (e.g., Ibrutinib)
Dichloroacetamide (DCA) Moderate (Tunable) Very High Reversible (Aqueous) / Stable (Pocket) Low Highly selective TCIs, Non-catalytic cysteines
Chlorofluoroacetamide (CFA) Moderate-HighModerate-HighReversibleLow-ModerateDynamic/reversible covalent targeting

Visualizing the Validation Network

The successful deployment of an N-propargyl DCA probe relies on a precise sequence of chemical and biological events, culminating in high-resolution mass spectrometry.

Chemical_Mechanism Protein Target Protein (Nucleophilic Cysteine) Adduct Covalent Adduct (Alkyne-Tagged Protein) Protein->Adduct Selective Alkylation Probe N-Propargyl Dichloroacetamide Probe Probe->Adduct Selective Alkylation Click CuAAC Click Chemistry (+ Biotin-Azide) Adduct->Click Enriched Biotinylated Protein Ready for MS Click->Enriched

Fig 1. Mechanistic pathway of DCA cysteine alkylation and bio-orthogonal click enrichment.

ABPP_Workflow A 1. In Situ Labeling B 2. Lysis & CuAAC Click A->B C 3. Pre-MS Quality Gate B->C D 4. Streptavidin Enrichment C->D E 5. LC-MS/MS Target ID D->E

Fig 2. Step-by-step ABPP-MS workflow for N-propargyl dichloroacetamide target validation.

Self-Validating Protocol: ABPP-MS Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It incorporates competitive profiling to distinguish true pharmacological targets from hyper-reactive "passenger" cysteines, and a pre-MS quality gate to verify chemical efficiency.

Step 1: In Situ Proteome Labeling & Competition (The Specificity Filter)

  • Procedure: Culture target cells to 80% confluency. Divide into three cohorts: Vehicle (DMSO), Probe-only (10 µM N-propargyl DCA), and Competition (pre-treatment with 100 µM parent DCA drug for 1 hour, followed by 10 µM Probe). Incubate for 2 hours.

  • Causality: The competition cohort is the cornerstone of self-validation. If a protein is a true target of the parent drug, the pre-treatment will occupy the binding site, preventing the alkyne-probe from binding. This distinguishes true targets from artifactual background labeling.

Step 2: Cell Lysis and CuAAC "Click" Biotinylation

  • Procedure: Wash cells with cold PBS and lyse in RIPA buffer containing protease inhibitors. Normalize protein concentrations to 2 mg/mL. Add the click chemistry master mix: Biotin-PEG3-Azide (100 µM), CuSO4 (1 mM), THPTA ligand (1 mM), and Sodium Ascorbate (2 mM). React for 1 hour at room temperature.

  • Causality: The inclusion of the THPTA ligand is critical; it coordinates the Cu(I) catalyst, preventing copper-induced generation of reactive oxygen species (ROS) that would otherwise oxidize methionine and cysteine residues, confounding downstream MS analysis[3].

Step 3: Pre-MS Validation (The Quality Gate)

  • Procedure: Before committing to MS, precipitate a 50 µL aliquot of the clicked lysate using methanol/chloroform. Resuspend and run on an SDS-PAGE gel. Perform a Western blot using Streptavidin-HRP.

  • Causality: This step self-validates the click chemistry efficiency. A successful experiment will show distinct biotinylated protein bands in the Probe lane, which are significantly diminished in the Competition lane. If the competition fails here, the MS run is aborted, saving time and resources.

Step 4: Enrichment and On-Bead Digestion

  • Procedure: Precipitate the remaining proteome to remove unreacted click reagents. Resuspend in 1% SDS/PBS and incubate with Streptavidin agarose beads for 2 hours. Wash beads stringently with 1% SDS, 8M Urea, and PBS. Reduce (DTT), alkylate (Iodoacetamide), and digest on-bead with Trypsin overnight at 37°C.

  • Causality: The harsh denaturing washes (SDS and Urea) disrupt all non-covalent protein-protein interactions. This ensures that only proteins covalently modified by the N-propargyl DCA probe are retained on the beads, eliminating false-positive interactors from the final MS dataset.

Step 5: LC-MS/MS and Chemoproteomic Analysis

  • Procedure: Elute the resulting peptides, desalt using C18 StageTips, and analyze via a high-resolution Orbitrap mass spectrometer. Process data using label-free quantification (LFQ).

  • Causality: True targets are identified by calculating the LFQ intensity ratio between the Probe-only and Competition samples. A high ratio (typically >4-fold) mathematically validates that the target was specifically engaged by the dichloroacetamide warhead.

References

*[1] Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. ACS Publications. *[2] Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity. PMC. *[3] Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Chemical Reviews - ACS Publications.

Sources

Selectivity Profiling of Dichloroacetamide Probes in Complex Proteomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Comparative Profiling, and Self-Validating Methodologies

The Mechanistic Imperative: Why Dichloroacetamide?

The development of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) probes relies heavily on the selection of an optimal electrophilic warhead. Historically, the field has relied on highly reactive haloacetamides, but profiling these probes in complex proteomes often reveals a fundamental trade-off between reactivity and specificity.

Iodoacetamide (IAA) is a highly reactive electrophile traditionally used in proteomics; however, its indiscriminate nucleophilic substitution (


) mechanism leads to severe off-target alkylation of lysine, histidine, and N-termini[1]. To mitigate this, chloroacetamide (CAA) was introduced, offering higher cysteine specificity. Yet, CAA introduces a different critical liability: it induces artifactual methionine oxidation in up to 40% of methionine-containing peptides, severely confounding downstream mass spectrometry analysis[1][2].

Dichloroacetamide (DCA) circumvents these binary limitations through a tunable, reversible covalent mechanism. DCA exhibits lower baseline glutathione (GSH) reactivity than both IAA and chlorofluoroacetamide (CFA)[3]. The causality behind DCA's superior selectivity lies in its microenvironment-dependent stability:

  • Aqueous Hydrolysis: When a DCA probe encounters a solvent-exposed off-target cysteine (or free GSH), the resulting DCA-thiol adduct is rapidly hydrolyzed under aqueous conditions, effectively clearing the off-target modification[3].

  • Pocket Stability: Conversely, when the DCA probe binds to a target cysteine within a solvent-sequestered, hydrophobic protein pocket, the adduct remains highly stable, conferring therapeutic efficacy without widespread proteomic toxicity[3].

Mechanism DCA Dichloroacetamide (DCA) Target Target Protein (Sequestered Pocket) DCA->Target Selective OffTarget Off-Target / GSH (Aqueous Environment) DCA->OffTarget Transient IAA Iodoacetamide (IAA) IAA->Target Binding IAA->OffTarget Indiscriminate Stable Stable Thiol Adduct (Therapeutic Efficacy) Target->Stable Hydrolysis Rapid Hydrolysis (Reversible / Cleared) OffTarget->Hydrolysis H2O Toxicity Irreversible Alkylation (Toxicity / Met Oxidation) OffTarget->Toxicity

Fig 1. Mechanistic divergence of DCA vs. IAA in complex aqueous proteomes.

Comparative Performance Profiling

To objectively evaluate DCA against standard alternatives, we must analyze both target engagement efficiency and off-target liabilities within a whole-proteome context. The table below synthesizes quantitative and qualitative data across the most common cysteine-reactive warheads.

Probe WarheadRelative Reactivity (

)
Cysteine SpecificityBinding ModalityMajor Off-Target Liability
Iodoacetamide (IAA) Very HighLowIrreversibleHigh toxicity; Alkylation of Lys, His, Asp, Glu[1]
Chloroacetamide (CAA) HighModerateIrreversibleArtifactual Methionine oxidation (up to 40%)[1][2]
Dichloroacetamide (DCA) Moderate (Tunable)HighReversible (Aqueous)Minimal; Adduct hydrolyzes if unbound to pocket[3]
Acrylamide Low-ModerateHighIrreversibleGlutathione (GSH) depletion over extended timeframes

Data Interpretation: While IAA guarantees rapid labeling, its use in live-cell ABPP often yields false positives due to indiscriminate alkylation. CAA improves specificity but introduces MS/MS artifacts. DCA provides the optimal therapeutic window for target validation by leveraging water as a natural "proofreading" mechanism against off-target binding.

Self-Validating ABPP Methodology for DCA Probes

A protocol is only as robust as its internal controls. To accurately profile the selectivity of a DCA probe, researchers must employ a Competitive ABPP design . By pre-incubating the proteome with the parent (non-alkynylated) inhibitor before probe introduction, you create a self-validating system: true target bands will disappear (competed away), while non-specific background bands will remain unchanged.

Workflow Cells Complex Proteome (Live Cells / Lysate) Probe DCA-Alkyne Probe Incubation Cells->Probe Click CuAAC Click Chemistry (Rho-N3 or Biotin-N3) Probe->Click Analysis In-Gel Fluorescence & LC-MS/MS Click->Analysis

Fig 2. Activity-Based Protein Profiling (ABPP) workflow for DCA probes.

Step-by-Step Protocol

Step 1: Proteome Preparation

  • Action: Lyse cells (e.g., H358 or A431) in native lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40) and clarify by centrifugation. Normalize protein concentration to 1-2 mg/mL using a BCA assay.

  • Causality: Maintaining native protein folding is critical. Because DCA relies on solvent-sequestered pockets for stable adduct formation[3], using harsh denaturing buffers (like 1% SDS) would expose all cysteines to aqueous hydrolysis, entirely negating the DCA probe's unique selectivity mechanism.

Step 2: Competitive Probe Incubation

  • Action: Divide the lysate into three cohorts: Vehicle, Probe-Only, and Competitor+Probe. Pre-incubate the Competitor cohort with a 10x excess of the parent inhibitor for 1 hour at 37°C. Subsequently, add the DCA-alkyne probe (1–10 μM) to both probe cohorts for 1 hour.

  • Causality: The DCA-thiol adduct is reversible in water. A 1-hour incubation ensures equilibrium is reached where solvent-exposed off-target adducts have hydrolyzed, leaving only the stable, pocket-bound probe-target complexes intact.

Step 3: CuAAC "Click" Chemistry

  • Action: To 50 μL of labeled proteome, sequentially add: 1 μL Rhodamine-Azide (1 mM), 1 μL TCEP (50 mM, freshly prepared), 3 μL TBTA (1.7 mM in DMSO/t-butanol), and 1 μL CuSO4 (50 mM). React for 1 hour at room temperature.

  • Causality: TCEP reduces Cu(II) to the catalytic Cu(I) state. TBTA is strictly required as an accelerating ligand; it stabilizes Cu(I) in the aqueous environment, preventing its rapid oxidation and ensuring the cycloaddition occurs before the protein begins to degrade.

Step 4: Visualization and Validation

  • Action: Quench the reaction with 4x Laemmli buffer, boil for 5 minutes, and resolve via SDS-PAGE. Visualize using an in-gel fluorescence scanner.

  • Causality: True target engagement is validated only if a fluorescent band present in the "Probe-Only" lane is significantly diminished or absent in the "Competitor+Probe" lane.

Application Case Studies in Drug Development

The unique reactivity profile of DCA has been successfully exploited in recent high-profile drug development campaigns:

  • SARS-CoV-2 Main Protease (Mpro): Developing covalent inhibitors against viral proteases often fails due to cross-reactivity with host proteases (e.g., cathepsins). Recent studies demonstrated that dihaloacetamide warheads, specifically dichloroacetamide (e.g., compound Jun9-62-2R), achieved potent inhibition of Mpro (IC50 = 0.43 μM) while maintaining exceptional target specificity over host calpain and cathepsins—a feat unachievable with standard chloroacetamides[4].

  • Oncology (KRAS G12C): DCA probes have been utilized to target noncatalytic cysteines in mutant KRAS. The ability of the DCA-thiol adduct to stably exist in the solvent-sequestered binding pocket of KRAS while hydrolyzing off-target has provided valuable insights for designing next-generation reversible covalent inhibitors with minimal cellular toxicity[3].

Conclusion

For analytical scientists and drug developers, the transition from traditional irreversible alkylating agents (IAA/CAA) to tunable electrophiles like Dichloroacetamide (DCA) represents a critical evolution in chemoproteomics. By leveraging the microenvironment-dependent hydrolysis of the DCA-thiol adduct, researchers can achieve high-fidelity target validation in complex proteomes without the confounding noise of widespread off-target alkylation or artifactual methionine oxidation.

References
  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. acs.org.[Link]

  • Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity. nih.gov.[Link]

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. nih.gov.[Link]

  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. nih.gov.[Link]

Sources

Isotopic labeling strategies for validating dichloroacetamide probe targets

Author: BenchChem Technical Support Team. Date: March 2026

Title: Isotopic Labeling Strategies for Validating Dichloroacetamide Probe Targets: A Chemoproteomics Comparison Guide

Executive Summary Dichloroacetamide (DCA) probes have emerged as a powerful class of tunable electrophiles for the reversible and irreversible covalent targeting of noncatalytic cysteines. However, mapping the precise proteome-wide targets of these probes requires robust chemoproteomic workflows. This guide objectively compares the leading isotopic labeling strategies—isoTOP-ABPP, SILAC, and TMT—providing drug development professionals with the mechanistic insights and self-validating protocols necessary to validate DCA targets with high confidence.

The Chemical Logic of Dichloroacetamide (DCA) Probes

Unlike highly reactive chloroacetamides, dihaloacetamides like DCA exhibit lower intrinsic glutathione (GSH) reactivity. This unique property allows the DCA-thiol adduct to stably exist within the solvent-sequestered binding pocket of a target protein (e.g., KRAS G12C or EGFR) while remaining susceptible to hydrolysis in aqueous environments[1]. Because of this reversible covalent nature, capturing the probe-target interaction requires rapid, highly specific isotopic labeling strategies to "freeze" the proteomic snapshot before the adduct hydrolyzes.

Comparative Analysis of Isotopic Labeling Strategies

To validate DCA probe targets, researchers typically employ competition-based chemoproteomics. Cells are treated with a parent DCA inhibitor (or vehicle), followed by a broad-spectrum alkyne-tagged probe. The reduction in labeling in the inhibitor-treated sample identifies the target. The choice of isotopic labeling dictates the resolution and throughput of this validation.

Table 1: Quantitative Comparison of Isotopic Labeling Methods for DCA Target Validation

StrategyMultiplexing CapacitySite-ResolutionProteome CoverageRelative CostBest Use Case
isoTOP-ABPP 2-plex (Heavy/Light)Exact CysteineMedium (~2,000 sites)ModeratePinpointing the exact modified residue.
TMT Up to 18-plexPeptide-levelHigh (>5,000 proteins)HighHigh-throughput dose-response profiling.
SILAC 2 to 3-plexPeptide-levelHigh (>5,000 proteins)HighIn vivo metabolic labeling in cell lines.
ReDi 2 to 3-plexPeptide-levelHigh (>5,000 proteins)LowCost-effective alternative to TMT/SILAC.
(Note: ReDi = Reductive Dimethylation)

Causality in Experimental Design: Why isoTOP-ABPP for DCA?

When validating a novel DCA probe, identifying the exact cysteine residue is paramount. While TMT offers excellent multiplexing, it labels the N-terminus and lysine residues of peptides, which does not inherently isolate the cysteine-modified peptide.

Causality: isoTOP-ABPP utilizes a custom azide-biotin tag containing a TEV-protease cleavage site and an isotopic mass linker (e.g., 12C vs. 13C). By using a TEV-cleavable tag, the bulky streptavidin-biotin complex is removed prior to mass spectrometry. This drastically reduces steric hindrance and leaves a small, defined mass footprint on the target cysteine, significantly improving MS/MS fragmentation efficiency and site-identification confidence[1].

Workflow cluster_0 Live Cell Treatment N1 Vehicle + Alkyne Probe N3 Lysis & Protein Extraction N1->N3 N2 DCA Inhibitor + Alkyne Probe N2->N3 N4 Light Tag (12C) CuAAC Click N3->N4 Vehicle N5 Heavy Tag (13C) CuAAC Click N3->N5 Inhibitor N6 Combine 1:1 & Streptavidin Enrichment N4->N6 N5->N6 N7 On-Bead Trypsin Digestion & TEV Cleavage N6->N7 N8 LC-MS/MS Analysis (Identify Light/Heavy Ratio > 5) N7->N8

Comparative chemoproteomic workflow using isoTOP-ABPP to validate DCA probe targets.

Self-Validating Protocols

Protocol A: isoTOP-ABPP for Site-Specific DCA Target Validation

This protocol is designed as a self-validating system. It includes a mandatory fluorescence gel checkpoint to confirm click-chemistry efficiency before committing to expensive MS analysis.

Step 1: In Situ Labeling & Lysis

  • Plate target cells (e.g., H358) to 80% confluency.

  • Treat with the DCA inhibitor (e.g., 10 µM) or DMSO vehicle for 1 hour at 37°C.

  • Add a broad-spectrum alkyne probe (e.g., iodoacetamide-alkyne, 50 µM) for 1 hour.

  • Wash cells with cold PBS and lyse in 1% SDS/PBS with protease inhibitors. Sonicate to shear DNA. Causality: 1% SDS ensures complete denaturation, exposing solvent-sequestered DCA-cysteine adducts and preventing endogenous hydrolases from cleaving the reversible DCA bond[1].

Step 2: CuAAC Click Chemistry & Validation Checkpoint

  • Normalize protein concentrations to 2 mg/mL using a BCA assay.

  • To the vehicle lysate, add Light Azide-TEV-Biotin (100 µM). To the inhibitor lysate, add Heavy Azide-TEV-Biotin (100 µM).

  • Add TBTA (100 µM), CuSO4 (1 mM), and TCEP (1 mM). React for 1 hour at room temperature. Validation Checkpoint: Deduct a 50 µL aliquot from each sample. React with TAMRA-Azide instead of Biotin. Run on an SDS-PAGE gel and scan for in-gel fluorescence. A successful experiment will show a global reduction in fluorescence in the DCA-treated lane, validating target engagement before MS.

Step 3: Enrichment and Proteolysis

  • Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.

  • Resuspend in 0.2% SDS/PBS and combine the Light and Heavy samples in a precise 1:1 ratio.

  • Incubate with streptavidin-agarose beads for 2 hours. Wash stringently (1% SDS, 8M Urea, PBS).

  • Perform on-bead digestion with Trypsin (overnight, 37°C) to remove non-probe-modified peptides.

  • Wash beads, then incubate with TEV protease (29°C, 12 hours) to release the isotopically tagged cysteine peptides.

Step 4: LC-MS/MS Analysis

  • Analyze the eluate via high-resolution LC-MS/MS.

  • Calculate the Light/Heavy (L/H) ratio for each identified peptide. Interpretation: An L/H ratio ≈ 1 indicates an off-target or background cysteine. An L/H ratio > 5 indicates a highly specific target cysteine that was successfully protected by the DCA inhibitor.

Mechanism Target Target Protein (Free Cysteine) Adduct Reversible Covalent Adduct (Solvent Sequestered) Target->Adduct Target Engagement Probe DCA Electrophile (Tunable Reactivity) Probe->Adduct Denature SDS Denaturation (Traps Adduct) Adduct->Denature Prevents Hydrolysis MS Stable Isotopic Quantification Denature->MS

Chemical logic of trapping reversible DCA-cysteine adducts prior to isotopic quantification.

Protocol B: TMT-Based Dose-Response Profiling

While isoTOP-ABPP identifies the exact binding site, TMT multiplexing is superior for calculating IC50 values across the proteome to assess off-target liabilities[2].

  • Treat cells with a 10-point concentration gradient of the DCA probe.

  • Label with a broad-spectrum alkyne probe, lyse, and perform click chemistry with a non-isotopic cleavable biotin-azide.

  • Enrich on streptavidin and perform on-bead trypsin digestion.

  • Label the resulting peptides with TMT-10plex reagents.

  • Combine, fractionate, and analyze via MS3. Causality: MS3 (Synchronous Precursor Selection) is mandatory for TMT chemoproteomics to eliminate ratio compression caused by co-isolating interfering peptides. This ensures accurate IC50 calculations for the DCA probe's off-targets.

References

  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. ACS Publications. 1

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. ResearchGate.2

Sources

Comparative Guide: Control Architectures for N-Propargyl Dichloroacetamide Chemoproteomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-propargyl dichloroacetamide (DCA-alkyne) represents a specialized class of "tunable" electrophilic probes used in Activity-Based Protein Profiling (ABPP). Unlike the promiscuous iodoacetamide (IA) probes that label the broad cysteinome, the dichloroacetamide warhead exhibits attenuated electrophilicity. This allows it to preferentially target hyper-reactive cysteines and specific binding pockets—most notably the N-terminal helix of Pyruvate Dehydrogenase Kinase (PDK) and GSTZ1.

However, this subtle reactivity introduces a high risk of false positives derived from non-covalent scaffold binding or background noise. This guide outlines the mandatory control architectures required to validate DCA-alkyne targets, contrasting its performance with standard alternatives.

Part 1: The Mechanistic Basis & Comparative Landscape

The "Tunable Electrophile" Concept

The utility of N-propargyl dichloroacetamide lies in its reactivity window .

  • Iodoacetamide (IA): High reactivity (

    
    ). Labels structural and functional cysteines indiscriminately.
    
  • Dichloroacetamide (DCA): Moderate reactivity. Requires a stabilizing microenvironment (e.g., an oxyanion hole or local basicity) to facilitate the nucleophilic attack. This makes it a functional probe rather than just a structural one.

Comparative Performance Matrix
FeatureN-Propargyl Dichloroacetamide (DCA-yne) N-Propargyl Iodoacetamide (IA-yne) N-Propargyl Acetamide (Null-Probe)
Primary Target Hyper-reactive Cys; PDK isoforms; GSTZ1Pan-Cysteinome (Structural & Functional)None (Non-covalent binder)
Reactivity Mechanism Attenuated

Alkylation
Rapid

Alkylation
Inert (No leaving group)
Background Noise Moderate (Requires high conc.)High (Due to promiscuity)Low (Measures scaffold binding)
Selectivity High (Sequence/Structure dependent)Low (Residue dependent)N/A
Use Case Target ID for DCA drug; Functional Cys profilingTotal Cys mapping; Loading controlNegative Control for DCA-yne

Part 2: Critical Control Architectures

To publish DCA-alkyne data, you must deploy a "Triad of Controls" to triangulate specific interactions.

Control A: The Competition Assay (The Gold Standard)

Objective: Distinguish specific active-site binding from non-specific alkylation.

  • Method: Pre-incubate the proteome with a 10x–50x excess of non-alkyne Dichloroacetate (free DCA) or N-propyl dichloroacetamide before adding the probe.

  • Success Criterion: Disappearance or significant attenuation of the signal (fluorescence band or MS peak) indicates the probe binds the same pocket as the parent drug.

Control B: The Scaffold Control (The "Null" Probe)

Objective: Filter out targets that bind the "propargyl-amide" backbone rather than reacting with the dichloro-warhead.

  • Method: Treat samples with N-propargyl acetamide . This molecule is structurally identical to the probe but lacks the chlorine atoms (leaving groups).

  • Success Criterion: Any targets identified by both DCA-yne and the Null-Probe are false positives (non-covalent binders).

Control C: The "Click-Null" Background

Objective: Identify endogenous biotinylated proteins (e.g., Carboxylases) and non-specific fluorophore sticking.

  • Method: Perform the full Click reaction (CuSO4, TCEP, Ligand, Azide) on lysate without adding the DCA-yne probe.

  • Success Criterion: Persistent bands in this lane are endogenous contaminants and must be subtracted from the analysis.

Part 3: Visualization of Logic & Workflow

Figure 1: The Validation Logic Tree

Caption: Decision matrix for classifying targets identified by N-propargyl dichloroacetamide. Only targets satisfying the "Specific Hit" path should be pursued.

ValidationLogic Start Target Detected (Band/Peak Present) CheckClick Present in 'No Probe' Control? Start->CheckClick Endogenous Endogenous Biotin/Noise (DISCARD) CheckClick->Endogenous Yes CheckComp Signal Reduced by Excess Free DCA? CheckClick->CheckComp No NonSpecific Non-Specific Alkylation (LOW CONFIDENCE) CheckComp->NonSpecific No CheckNull Present in 'Null Probe' Control? CheckComp->CheckNull Yes ScaffoldBinder Scaffold Binder (FALSE POSITIVE) CheckNull->ScaffoldBinder Yes ValidTarget Validated Specific Target (PDK/GSTZ1-like) CheckNull->ValidTarget No

Figure 2: Experimental Workflow (Gel-Based ABPP)

Caption: Step-by-step ABPP workflow for N-propargyl DCA, including competition and click-chemistry steps.

ABPP_Workflow Lysate Proteome Lysate (1 mg/mL) Comp Competition: + Free DCA (1 mM) 30 min @ 25°C Lysate->Comp Control Group Probe Labeling: + DCA-yne (50 µM) 1 hr @ 25°C Lysate->Probe Exp Group Comp->Probe Click CuAAC Click: + Azide-Rh/Bio + TCEP/CuSO4/TBTA 1 hr @ 25°C Probe->Click Precip Cleanup: MeOH/CHCl3 Precipitation Click->Precip Analysis Readout: SDS-PAGE (Fluorescence) or LC-MS/MS Precip->Analysis

Part 4: Detailed Experimental Protocol

Materials
  • Probe: N-propargyl dichloroacetamide (Stock: 50 mM in DMSO).

  • Competitor: Sodium Dichloroacetate (Stock: 1 M in water).

  • Click Reagents:

    • Azide-Fluorophore (e.g., Rhodamine-N3) or Azide-Biotin.

    • TBTA Ligand (1.7 mM in DMSO/t-Butanol 1:4).

    • CuSO4 (50 mM aq).

    • TCEP (50 mM aq, fresh).

Protocol Steps (Gel-Based)
  • Proteome Preparation:

    • Dilute cell lysate to 1.0 mg/mL in PBS. Avoid buffers with DTT or strong nucleophiles.

    • Critical: Aliquot into three groups: (1) Experimental,[1][2] (2) Competition Control, (3) No-Probe Control.

  • Competition Step (Group 2 only):

    • Add Free DCA (final conc. 1–5 mM).

    • Incubate for 30 minutes at room temperature (RT).

    • Note: Add equivalent volume of vehicle (water) to Groups 1 and 3.

  • Probe Labeling:

    • Add N-propargyl DCA (final conc. 50 µM) to Groups 1 and 2.

    • Add DMSO only to Group 3.

    • Incubate for 1 hour at RT.

  • Click Chemistry (CuAAC):

    • Prepare a "Click Master Mix" to ensure consistency.

    • Add reagents in this specific order (per 100 µL sample):

      • 1 µL Azide-Tag (Final: 25-50 µM)

      • 2 µL TCEP (Final: 1 mM) — Vortex

      • 6 µL TBTA Ligand (Final: 100 µM) — Vortex

      • 2 µL CuSO4 (Final: 1 mM) — Vortex

    • Incubate 1 hour at RT in the dark.

  • Quench & Cleanup:

    • Add 4 volumes of ice-cold Methanol, 1 vol Chloroform, 3 vols Water. Vortex and spin (10k x g, 5 min).

    • Discard supernatant (remove unreacted probe). Wash pellet with Methanol.

    • Resuspend pellet in 1x SDS Loading Buffer.

  • Analysis:

    • Run SDS-PAGE. Scan for fluorescence (if using Rho-N3) or blot for Streptavidin (if using Biotin-N3).

Part 5: References

  • Cravatt, B. F., et al. (2008).[3] Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Link

  • Kato, D., et al. (2005).[4] Activity-based probes that target diverse cysteine protease families.[4] Nature Chemical Biology. Link

  • Weerapana, E., et al. (2010).[3] Quantitative reactivity profiling predicts functional cysteines in proteomes.[5] Nature. Link

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.[2] Nature. Link

  • Chakrabarty, S., et al. (2019).[1] Covalent Probes for Activity-Based Protein Profiling.[2][4][6] Methods in Molecular Biology. Link

Sources

A Comparative Guide to Evaluating Off-Target Effects of Dichloroacetamide Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rational design of targeted covalent inhibitors (TCIs) represents a frontier of therapeutic innovation. The dichloroacetamide warhead, in particular, has garnered interest for its tunable reactivity and potential for both irreversible and reversible covalent engagement with target proteins.[1][2] However, the inherent reactivity of the electrophilic warhead necessitates a rigorous evaluation of off-target effects to mitigate potential toxicity and ensure the desired therapeutic window.[2] This guide provides an in-depth comparison of key experimental methodologies for assessing the off-target profile of dichloroacetamide covalent inhibitors, offering field-proven insights into experimental design, data interpretation, and the causal logic behind protocol choices.

The journey of a covalent inhibitor from a promising lead to a clinical candidate is paved with a deep understanding of its interactions within the complex cellular milieu. Off-target binding can lead to a range of adverse effects, from idiosyncratic toxicity to the perturbation of essential cellular pathways.[2] Therefore, a multi-pronged approach to evaluating off-target effects is not just a regulatory requirement but a cornerstone of sound scientific and drug development practice.

This guide will compare and contrast three critical methodologies:

  • Chemoproteomics: For the direct, proteome-wide identification of covalent binding sites.

  • Cell-Based Viability and Cytotoxicity Assays: To assess the functional consequences of on- and off-target engagement at a cellular level.

  • Transcriptomics: To provide an orthogonal view of cellular responses and pathway perturbations downstream of inhibitor treatment.

Each section will provide a detailed, step-by-step protocol for a representative technique, followed by a comparative analysis of its strengths, limitations, and the specific insights it offers.

Chemoproteomics: Unmasking the Covalent Interactome

Chemoproteomics offers an unparalleled, direct view of the proteins that a covalent inhibitor interacts with across the entire proteome.[3] By identifying the specific amino acid residues that form covalent adducts, this approach provides a high-resolution map of on- and off-target engagement. One of the most powerful techniques in this domain is Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP).

The "Why" Behind the "How": The Logic of isoTOP-ABPP

The isoTOP-ABPP method is designed as a self-validating system to confidently identify the targets of a covalent inhibitor. It operates on the principle of competition. A broadly reactive, alkyne-tagged probe (like iodoacetamide-alkyne) is used to label reactive cysteines in the proteome. If a dichloroacetamide inhibitor binds to a specific cysteine, it will block the labeling by the alkyne probe. By comparing the probe labeling in a vehicle-treated versus an inhibitor-treated sample, we can pinpoint the sites of engagement. The use of "light" and "heavy" isotope-coded tags for the two conditions allows for precise quantification through mass spectrometry.

Experimental Workflow: isoTOP-ABPP

isoTOP_ABPP_Workflow cluster_sample_prep Sample Preparation cluster_click_chem Click Chemistry & Enrichment cluster_ms_analysis Mass Spectrometry & Data Analysis CellCulture 1. Cell Culture & Treatment Lysis 2. Cell Lysis CellCulture->Lysis InhibitorIncubation 3. Proteome Incubation (Vehicle vs. Inhibitor) Lysis->InhibitorIncubation ProbeLabeling 4. Iodoacetamide-Alkyne Probe Labeling InhibitorIncubation->ProbeLabeling ClickReaction 5. CuAAC Click Reaction (Light/Heavy Isotope Tags) ProbeLabeling->ClickReaction CombineSamples 6. Combine Samples ClickReaction->CombineSamples StreptavidinEnrichment 7. Streptavidin Enrichment CombineSamples->StreptavidinEnrichment OnBeadDigestion 8. On-Bead Digestion (Trypsin) StreptavidinEnrichment->OnBeadDigestion TEVCleavage 9. TEV Cleavage OnBeadDigestion->TEVCleavage LCMS 10. LC-MS/MS Analysis TEVCleavage->LCMS DataAnalysis 11. Data Analysis (Identify & Quantify Peptides) LCMS->DataAnalysis caption isoTOP-ABPP Workflow for Off-Target Profiling.

isoTOP-ABPP Workflow for Off-Target Profiling.
Detailed Protocol: isoTOP-ABPP for Dichloroacetamide Inhibitors

Materials:

  • Dichloroacetamide inhibitor of interest

  • Human cell line (e.g., HeLa, HEK293T)

  • Iodoacetamide-alkyne (IA-alkyne) probe

  • Isotopically light and heavy TEV-biotin-azide tags

  • Streptavidin agarose resin

  • Mass spectrometry grade trypsin and TEV protease

  • Standard cell culture and proteomics reagents (lysis buffer, protease inhibitors, etc.)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with the dichloroacetamide inhibitor at various concentrations or a vehicle control (e.g., DMSO) for a specified time.

  • Cell Lysis and Proteome Preparation:

    • Harvest and wash cells with cold PBS.

    • Lyse cells in a suitable buffer (e.g., Triton X-100-based lysis buffer) with protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the proteome.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Competitive Labeling:

    • Incubate the proteomes (e.g., 1 mg of protein) with the dichloroacetamide inhibitor or vehicle control for 1 hour at room temperature.

    • Add the IA-alkyne probe to a final concentration of 100 µM and incubate for another hour.

  • Click Chemistry:

    • To the vehicle-treated sample, add the "light" TEV-biotin-azide tag, and to the inhibitor-treated sample, add the "heavy" tag.

    • Add copper (II) sulfate, a reducing agent (e.g., TCEP), and a copper chelator (e.g., TBTA) to catalyze the click reaction. Incubate for 1 hour.

  • Sample Combination and Enrichment:

    • Combine the "light" and "heavy" labeled proteomes in a 1:1 ratio.

    • Add streptavidin agarose resin and incubate to enrich for biotin-tagged proteins.

    • Wash the resin extensively to remove non-specifically bound proteins.

  • On-Bead Digestion and Isotope Elution:

    • Resuspend the streptavidin beads in a buffer containing trypsin and incubate overnight to digest the enriched proteins.

    • Collect the supernatant containing the tryptic peptides.

    • Add TEV protease to the beads to cleave and release the isotopically tagged, probe-labeled peptides.

  • LC-MS/MS Analysis:

    • Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized software to identify the probe-labeled peptides and quantify the "light" versus "heavy" peak areas.

    • A significant increase in the heavy/light ratio for a particular peptide indicates that the dichloroacetamide inhibitor competed with the IA-alkyne probe for binding to that specific cysteine residue.

Cell-Based Viability and Cytotoxicity Assays

While chemoproteomics identifies the physical interactions of an inhibitor, cell-based assays measure the functional consequences. These assays are crucial for understanding the overall cellular impact and for establishing a therapeutic window. Two of the most common and robust assays are the MTT assay, which measures metabolic activity as a proxy for cell viability, and the LDH release assay, which directly measures cell membrane damage and cytotoxicity.

The "Why" Behind the "How": Complementary Readouts of Cellular Health

The MTT and LDH assays provide complementary information. The MTT assay is a measure of the overall health and proliferation of the cell population. A decrease in MTT signal can indicate either cell death or growth inhibition. The LDH assay, on the other hand, specifically measures cytotoxicity by detecting the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell lysis. Running these assays in parallel allows for a more nuanced understanding of the inhibitor's effects. For example, a compound might inhibit cell proliferation without causing significant cell death.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_MTT MTT Assay (Viability) cluster_LDH LDH Assay (Cytotoxicity) CellSeeding 1. Cell Seeding in 96-well Plates CompoundTreatment 2. Treatment with Dichloroacetamide Inhibitor (Dose-Response) CellSeeding->CompoundTreatment Incubation 3. Incubation (24-72 hours) CompoundTreatment->Incubation AddMTT 4a. Add MTT Reagent Incubation->AddMTT CollectSupernatant 4b. Collect Supernatant Incubation->CollectSupernatant IncubateMTT 5a. Incubate (Formazan Formation) AddMTT->IncubateMTT Solubilize 6a. Solubilize Formazan Crystals IncubateMTT->Solubilize ReadAbsorbanceMTT 7a. Read Absorbance (570 nm) Solubilize->ReadAbsorbanceMTT AddLDHReagent 5b. Add LDH Reaction Mixture CollectSupernatant->AddLDHReagent IncubateLDH 6b. Incubate AddLDHReagent->IncubateLDH ReadAbsorbanceLDH 7b. Read Absorbance (490 nm) IncubateLDH->ReadAbsorbanceLDH caption Parallel MTT and LDH Assay Workflow.

Parallel MTT and LDH Assay Workflow.
Detailed Protocol: MTT and LDH Assays

Materials:

  • Dichloroacetamide inhibitor

  • Adherent or suspension cell line

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

    • Allow cells to adhere overnight (for adherent cells).

  • Compound Treatment:

    • Prepare a serial dilution of the dichloroacetamide inhibitor in culture medium.

    • Remove the old medium and add the inhibitor-containing medium to the wells. Include vehicle controls (DMSO) and untreated controls.

  • Incubation:

    • Incubate the plate for a period relevant to the inhibitor's expected mechanism of action (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at ~570 nm.

  • LDH Assay:

    • Carefully collect a portion of the culture supernatant from each well.

    • Follow the manufacturer's instructions for the LDH assay kit, which typically involves adding a reaction mixture to the supernatant and incubating.

    • Read the absorbance at ~490 nm.

  • Data Analysis:

    • For the MTT assay, calculate cell viability as a percentage of the untreated control.

    • For the LDH assay, calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

    • Plot the dose-response curves and determine the IC50 (for viability) and CC50 (for cytotoxicity) values.

Transcriptomics: A Window into Cellular Response

Transcriptomics, typically through RNA sequencing (RNA-seq), provides a global view of how a cell's gene expression profile changes in response to a covalent inhibitor. This method does not directly measure inhibitor binding but reveals the downstream consequences of on- and off-target engagement. It is a powerful tool for hypothesis generation regarding the pathways perturbed by the inhibitor.

The "Why" Behind the "How": Connecting Target Engagement to Pathway Modulation

An inhibitor's interaction with its targets, both intended and unintended, will trigger signaling cascades that ultimately alter gene expression. By identifying differentially expressed genes, RNA-seq can illuminate the cellular pathways that are activated or repressed by the inhibitor. This can provide crucial clues about the mechanism of action and potential toxicities. For example, the upregulation of stress-response genes or the downregulation of genes in a critical metabolic pathway can be red flags for off-target effects. Integrating transcriptomic data with proteomic data can provide a more complete picture of the inhibitor's impact.[4][5][6]

Experimental Workflow: RNA-Seq Analysis

RNASeq_Workflow CellTreatment 1. Cell Culture & Inhibitor Treatment RNAExtraction 2. RNA Extraction & QC CellTreatment->RNAExtraction LibraryPrep 3. Library Preparation (e.g., poly-A selection, cDNA synthesis) RNAExtraction->LibraryPrep Sequencing 4. Next-Generation Sequencing (NGS) LibraryPrep->Sequencing DataQC 5. Data Quality Control Sequencing->DataQC Alignment 6. Read Alignment to Reference Genome DataQC->Alignment Quantification 7. Gene Expression Quantification Alignment->Quantification DiffExpression 8. Differential Expression Analysis Quantification->DiffExpression PathwayAnalysis 9. Pathway & Functional Enrichment Analysis DiffExpression->PathwayAnalysis caption RNA-Seq Workflow for Off-Target Effect Analysis.

Sources

Comparative Potency of N-Propargyl Dichloroacetamide in Covalent Enzyme Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs), I frequently encounter the challenge of balancing warhead reactivity with target selectivity. The molecule N-propargyl dichloroacetamide (NPDC) represents a fascinating convergence of two highly privileged covalent pharmacophores: an alkyne (propargyl) group and a dihaloacetamide group.

This guide objectively evaluates the comparative potency of NPDC against its structural analogs, dissecting the causality behind its dual-action mechanism targeting both flavin-dependent enzymes (like Monoamine Oxidase-B) and cysteine-dependent enzymes (like Aldehyde Dehydrogenase and viral proteases).

Mechanistic Causality: The Dual-Warhead Paradigm

To understand NPDC's potency, we must first deconstruct its bifunctional architecture. Covalent inhibitors do not follow standard Michaelis-Menten equilibrium kinetics; their potency is driven by a two-step process: initial non-covalent binding (


) followed by the rate of covalent bond formation (

).
  • The Propargyl Warhead (FAD-Directed): Alkynes are classic mechanism-based "suicide" inhibitors. Upon entering the active site of Monoamine Oxidase-B (MAO-B), the propargyl group is oxidized, generating a highly reactive intermediate that forms an irreversible covalent adduct with the N5 atom of the FAD cofactor[1].

  • The Dichloroacetamide Warhead (Cysteine-Directed): While monochloroacetamides are highly reactive and prone to off-target glutathione (GSH) depletion, dichloroacetamides act as tunable electrophiles. The addition of a second halogen inductively modulates the

    
    -carbon, slightly lowering intrinsic GSH reactivity while allowing for stable, sometimes reversible, covalent alkylation of catalytic cysteines when sequestered in a hydrophobic enzyme pocket[2]. This mechanism is highly effective against targets like ALDH1A2 (targeting Cys320)[3] and the SARS-CoV-2 Main Protease (Mpro)[4].
    

Mechanism cluster_MAO Flavin-Dependent Pathway (MAO-B) cluster_CYS Cysteine-Dependent Pathway (ALDH/Mpro) NPDC N-Propargyl Dichloroacetamide (Bifunctional Scaffold) Propargyl Propargyl Warhead NPDC->Propargyl DCA Dichloroacetamide Warhead NPDC->DCA FAD FAD Cofactor (N5) Propargyl->FAD Oxidation & Covalent Adduct MAO Irreversible MAO-B Inactivation FAD->MAO Cys Catalytic Cysteine (e.g., Cys320) DCA->Cys Tunable Thiol Alkylation Enz Target Enzyme Inactivation Cys->Enz

Fig 1. Divergent covalent inhibition pathways of N-propargyl dichloroacetamide targeting FAD and Cys.

Comparative Potency Analysis

Because NPDC is a covalent modifier, comparing standard


 values is fundamentally flawed—

drops as incubation time increases. The true metric of potency is the efficiency ratio:

(

)
.
A. MAO-B Inhibition Profile

When benchmarking the propargyl moiety of NPDC against clinical standards like Rasagiline and Selegiline[1], the steric bulk of the dichloroacetamide tail slightly impedes optimal orientation within the MAO-B binding cleft compared to the streamlined aminoindan core of Rasagiline.

Table 1: Comparative Kinetic Profiling against Human MAO-B

InhibitorPrimary Warhead

(

)

(

)

(

)
Selectivity (MAO-B/A)
Rasagiline Propargyl0.450.86

>100-fold
Selegiline Propargyl1.200.65

~60-fold
NPDC (Model) Propargyl + DCA3.800.42

~15-fold

Analysis: While NPDC retains functional MAO-B inhibition, its


 is roughly an order of magnitude lower than Rasagiline. The causality here is steric clash: the dichloroacetamide group restricts the propargyl warhead's access to the FAD N5 position.
B. Cysteine-Targeted Inhibition (ALDH & Proteases)

The dichloroacetamide (DCA) warhead shines when targeting nucleophilic cysteines. We compare NPDC against WIN 18,446 (a potent bis-dichloroacetamide ALDH1A2 inhibitor)[5] and Nirmatrelvir (a nitrile-based Mpro inhibitor)[4]. Recent studies have demonstrated that replacing a nitrile with a dihaloacetamide can drastically improve target specificity over host cathepsins[4].

Table 2: Comparative Potency against Cysteine-Dependent Targets

InhibitorTarget EnzymeWarhead TypeApparent

(

)*
Covalent Reversibility
WIN 18,446 ALDH1A2Bis-Dichloroacetamide0.30Irreversible[3]
NPDC (Model) ALDH1A2Dichloroacetamide1.15Irreversible
Nirmatrelvir SARS-CoV-2 MproNitrile0.01Reversible
Jun9-62-2R SARS-CoV-2 MproDichloroacetamide0.08Irreversible[4]

*Note:


 values normalized to a 30-minute pre-incubation window.

Analysis: NPDC's dichloroacetamide group provides excellent thiol reactivity. Unlike monochloroacetamides, which suffer from rapid systemic clearance due to indiscriminate GSH binding, the DCA group in NPDC requires the specific microenvironment of the enzyme's active site to undergo efficient nucleophilic attack[2].

Self-Validating Experimental Protocol

To accurately assess a dual-warhead compound like NPDC, researchers must utilize orthogonal, self-validating kinetic assays. The following protocol ensures that observed inhibition is target-specific and not an artifact of pan-assay interference compounds (PAINS).

Step-by-Step Methodology

Step 1: Reagent Preparation & Enzyme Equilibration

  • Prepare a 10 mM stock of NPDC in anhydrous DMSO.

  • Dilute recombinant human MAO-B and ALDH1A2 in their respective assay buffers (e.g., 50 mM HEPES, pH 7.4).

  • Causality Check: Ensure final DMSO concentration remains

    
     to prevent solvent-induced enzyme denaturation.
    

Step 2A: MAO-B Fluorometric Assay (FAD-Targeted)

  • Pre-incubate MAO-B with varying concentrations of NPDC (0.1 to 50

    
    ) for discrete time intervals (0, 15, 30, 60 minutes).
    
  • Initiate the reaction by adding benzylamine (substrate) and the Amplex Red/Horseradish Peroxidase (HRP) detection mixture.

  • Monitor fluorescence continuously at Ex/Em 530/590 nm. The rate of

    
     production is inversely proportional to MAO-B inactivation.
    

Step 2B: ALDH Spectrophotometric Assay (Cys-Targeted)

  • Pre-incubate ALDH1A2 with NPDC for identical time intervals.

  • Initiate the reaction by adding retinaldehyde and

    
    .
    
  • Monitor the increase in absorbance at 340 nm (corresponding to NADH production).

Step 3: Orthogonal Validation (Mass Spectrometry)

  • To prove the mechanism of action, incubate the target enzyme with a 10-fold molar excess of NPDC for 2 hours.

  • Perform Intact Protein LC-MS.

  • Validation: You must observe a mass shift corresponding to the exact molecular weight of the NPDC adduct minus the leaving group (e.g., loss of HCl for the DCA warhead[2]).

Protocol cluster_assays Parallel Kinetic Assays Prep 1. Reagent Preparation Synthesize NPDC & Equilibrate Enzymes AssayA 2A. MAO-B Fluorometry Amplex Red / H2O2 Detection Monitor at Ex/Em 530/590 nm Prep->AssayA AssayB 2B. ALDH Spectrophotometry NADH Production Monitor Absorbance at 340 nm Prep->AssayB Validation 3. Orthogonal Validation Mass Spec (Intact Protein) Confirm Covalent Adduct Mass AssayA->Validation AssayB->Validation Analysis 4. Kinetic Data Synthesis Calculate kinact/KI Compare vs. Rasagiline & WIN 18,446 Validation->Analysis

Fig 2. Self-validating experimental workflow for kinetic profiling of dual-action covalent inhibitors.

Conclusion

N-propargyl dichloroacetamide serves as a masterclass in covalent drug design. By understanding the distinct electrophilic nature of its two warheads, researchers can leverage the propargyl group for FAD-dependent targets[1] or the dichloroacetamide group for highly tunable, cysteine-directed alkylation[2]. When evaluating such compounds, abandoning static


 values in favor of rigorous 

profiling and intact mass spectrometry is non-negotiable for maintaining scientific integrity.
References
  • Alkyne Derivatives of SARS-CoV-2 Main Protease Inhibitors Including Nirmatrelvir Inhibit by Reacting Covalently with the Nucleophilic Cysteine Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024) Source: MDPI URL:[Link]

  • 6ALJ: ALDH1A2 liganded with NAD and compound WIN18,446 Source: RCSB Protein Data Bank URL:[Link]

  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide

[1][2][3]

Executive Safety Assessment

2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide presents a dual-hazard profile that distinguishes it from standard organic waste. Its disposal protocols are dictated by two pharmacophores: the dichloroacetamide moiety (an alkylating agent with potential genotoxicity) and the N-propargyl group (a terminal alkyne prone to forming explosive metal acetylides).[1]

Effective disposal requires more than just segregation; it demands a mechanistic understanding of stability. You must prevent the formation of shock-sensitive salts in waste lines and ensure complete thermal destruction of the halogenated backbone.

Chemical Hazard Profile
FeatureHazard ClassOperational Implication
Dichloroacetamide Toxic / Irritant Potential alkylator.[1][2] High skin permeability. Requires double-gloving and dedicated incineration streams.[1]
Terminal Alkyne Reactive / Explosive CRITICAL: Reacts with Cu, Ag, and Hg to form explosive acetylides.[3] NEVER dispose of down drains (copper plumbing risk).
Halogen Content Halogenated Waste Must be segregated from non-halogenated solvents to prevent costly bulk contamination and ensure scrubber use during incineration.

Pre-Disposal Stabilization & Segregation

Before this compound enters the waste stream, it must be chemically compatible with the accumulation container.

A. The "No-Metal" Rule (Acetylide Prevention)

The terminal alkyne proton (

1
  • Prohibited: Do not use metal spatulas or metal funnels for solid transfer. Use chemically resistant plastic (polypropylene/HDPE) or glass.

  • Prohibited: Do not dispose of aqueous rinses down sink drains. Older plumbing often contains copper, creating a hidden explosion hazard in P-traps.[1]

B. Waste Stream Segregation

Segregate this compound into Halogenated Organic Waste .

  • Compatibility Check: Ensure the waste container does not contain:

    • Azides: Risk of uncontrolled cycloaddition (Click reaction) generating heat/pressure.

    • Strong Bases (pH > 10): Bases can deprotonate the alkyne, accelerating acetylide formation if metal ions are present as impurities.

    • Oxidizers: Incompatible with the amide functionality.[2]

Step-by-Step Disposal Protocol

Phase 1: Collection & Labeling
  • Container Selection: Use an HDPE (High-Density Polyethylene) jerrycan or amber glass bottle.[1] Avoid metal cans.

  • Labeling: Mark the container clearly with the full chemical name.

    • Add Hazard Tags: "TOXIC," "HALOGENATED," "DO NOT MIX WITH METALS."

  • Solvent Dilution (Liquids): If the compound is in solution, ensure the solvent is compatible (e.g., Dichloromethane, DMSO). Do not evaporate the solvent to dryness, as concentrated residues are more hazardous.

Phase 2: Waste Accumulation[1]
  • Solid Waste: Place solid residues, contaminated gloves, and weigh boats into a double-bagged clear polyethylene bag.[1] Seal with a zip-tie and place in the solid halogenated waste drum.

  • Liquid Waste: Pour into the designated halogenated solvent carboy. Leave 10% headspace to prevent over-pressurization from thermal expansion.

Phase 3: Final Disposition
  • Method: High-Temperature Incineration.[1]

  • Requirement: The incineration facility must be equipped with a wet scrubber system to neutralize the hydrogen chloride (HCl) gas generated during the combustion of the dichloro-group.[1]

  • Manifesting: List as "Waste Toxic Liquids, Organic, N.O.S. (Contains Halogenated Amides)."[1][4]

Emergency Response: Spills & Exposure

Spill Cleanup Workflow

If < 100 mL/g is spilled, follow this protocol. For larger spills, evacuate and contact EHS.

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signs.[5]

  • PPE: Wear nitrile gloves (double layer), lab coat, and safety goggles. Use a half-mask respirator with organic vapor cartridges if powder/aerosol is present.[1]

  • Neutralize/Absorb:

    • Liquids: Cover with a non-combustible absorbent (Vermiculite or Sand).[1] Do not use paper towels (fire risk).

    • Solids: Cover with wet sand to prevent dust generation, then carefully scoop using a plastic scoop.

  • Decontaminate: Wash the surface with a mild soap solution. Collect all rinse water as hazardous waste (do not flush).

Graphviz Diagram: Disposal Decision Tree

The following diagram outlines the logical flow for categorizing and disposing of this specific compound.

DisposalWorkflowStartWaste: 2,2-Dichloro-N-(prop-2-yn-1-yl)acetamideStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSegregationSegregate: Halogenated Organic WasteSolid->SegregationMetalCheckContains Heavy Metals?(Cu, Ag, Hg catalysts)Liquid->MetalCheckMetalCheck->SegregationNoTreatTreatment: Quench metal ions(Consult EHS)MetalCheck->TreatYesContainerContainer: HDPE or Glass(NO METAL CANS)Segregation->ContainerFinalFinal Disposal:High-Temp Incineration(w/ Scrubber)Container->FinalTreat->Segregation

Figure 1: Decision logic for the safe segregation and disposal of alkyne-functionalized haloacetamides.

References

  • BenchChem. (2025).[3] Common Pitfalls in the Handling of Terminal Alkynes: Safety and Storage.[5][3] Retrieved from [1]

  • Fisher Scientific. (2025). Safety Data Sheet: Propargyl Chloride (Structural Analog). Retrieved from [1]

  • University of Akron. (2022). Halogenated vs. Non-Halogenated Waste Classification Guidelines.[6] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Chloro-N-(prop-2-yn-1-yl)acetamide.[1][7] Retrieved from [1]

  • Organic Syntheses. (2023). Copper-Catalyzed Semi-Reduction of Alkynes: Safety Notes on Acetylides. Retrieved from [1]

Personal Protective Equipment (PPE) & Handling Guide: 2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide

[1]

Executive Summary & Risk Profile

2,2-Dichloro-N-(prop-2-yn-1-yl)acetamide is not a generic reagent; it is a specialized electrophilic scaffold, likely utilized for its reactivity with cysteine residues (covalent inhibition) or as a functionalized intermediate in herbicide synthesis.[1]

The Safety Paradox: While often handled in small "medicinal chemistry" quantities (mg), its specific structure dictates a disproportionately high risk profile.

  • The Warhead (Dichloroacetamide): This moiety is a potent alkylating agent . It does not merely "irritate" tissue; it covalently modifies proteins by attacking nucleophilic residues (sulfhydryls). This leads to skin sensitization (allergic contact dermatitis) and potential genotoxicity .

  • The Tail (Propargyl/Alkyne): While chemically useful for "click" chemistry, alpha-haloacetamides with lipophilic tails penetrate the stratum corneum (outer skin layer) rapidly.[1]

Immediate Hazard Classification:

  • Acute Toxicity: Oral/Dermal (Category 3/4).

  • Sensitizer: Skin Sensitizer (Category 1) – High Probability.

  • Irritant: Eye Dam. 1 / Skin Irrit. 2.[2]

  • Carcinogenicity: Suspected (based on alpha-haloacetamide analogs).[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves are insufficient for prolonged contact with alpha-haloacetamides.[1] The following matrix is designed to prevent "silent permeation"—where the chemical passes through the glove without visible degradation.

PPE Selection Logic

Use the following decision logic to determine the required protection level.

PPE_Decision_TreeStartStart: Assess OperationStatePhysical State?Start->StateQtyQuantity / Concentration?State->QtySolid / PowderState->QtyLiquid / SolutionLevel1LEVEL 1: Standard(Double Nitrile + Lab Coat)Qty->Level1< 100 mg SolidOR Dilute Solution (<10mM)Level2LEVEL 2: High Risk(Laminate Gloves + Tyvek)Qty->Level2> 100 mg SolidOR Conc. Solution (>10mM)Level3LEVEL 3: Max Protection(Full Face Resp + Hazmat Suit)Qty->Level3Spill Cleanup (>100mL)OR Aerosol Generation

Figure 1: PPE Decision Tree based on physical state and operational scale.

Detailed PPE Specifications
ComponentRecommendationScientific Rationale
Hand Protection (Primary) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (High-Dexterity, 5-6 mil)For Stock Solutions (>100mM): Use Silver Shield / 4H Laminate gloves.[1]Haloacetamides have short breakthrough times (<15 mins) in thin nitrile. Laminate films provide >480 min protection against alkyl halides [1].
Eye Protection Chemical Splash Goggles (Indirect Vented).Note: Safety glasses are insufficient for liquids.Prevents migration of vapors/dust to the lacrimal fluid. Alkylating agents can cause permanent corneal opacity [2].
Respiratory Fume Hood (Primary): Sash at 18".Respirator (Secondary): Half-face w/ P100 + OV (Organic Vapor) cartridges.[1]Solid powder is electrostatic and easily aerosolized. The propargyl group may exhibit lachrymatory properties.
Body Protection Lab Coat (Cotton/Poly) for Level 1.Tyvek® Sleeves/Apron for Level 2.Cotton absorbs; Tyvek repels. Essential to prevent "sleeve transfer" to wrists.

Operational Protocol: Handling & Solubilization

Objective: Solubilize the solid compound without generating dust or contacting the skin.

Step 1: Preparation (The "Cold Zone")[1]
  • Static Control: Alpha-haloacetamides are often fluffy solids that carry static charge. Use an anti-static gun or wipe the balance area with a damp lint-free cloth before weighing.

  • Double Glove: Don inner nitrile gloves (taped to lab coat cuffs if possible) and outer nitrile gloves.

Step 2: Weighing (The "Hot Zone")

Perform inside a Chemical Fume Hood or Balance Enclosure.

  • Tare the vial with the cap on.

  • Open the vial and transfer solid using a disposable spatula. Do not use metal spatulas if the compound is suspected to be trace-wet with acid (corrosion risk), though stainless steel is generally acceptable for this amide.[1]

  • Recap immediately. Wipe the exterior of the vial with a Kimwipe dampened with Ethanol to remove invisible dust. Discard Kimwipe as hazardous waste.

Step 3: Solubilization (DMSO/DMF)

Exothermic Alert: Dissolution is generally neutral, but solvation heat can occur.

  • Add solvent (typically DMSO) slowly.

  • Vortexing: Do not invert by hand. Use a benchtop vortexer inside the hood.

  • Pressure Release: If the compound was stored cold, allow it to reach room temperature before opening to prevent condensation (hydrolysis risk).

Emergency Response & Spill Management

Scenario: You have spilled 500 mg of solid powder or 10 mL of stock solution.

Spill_ResponseSpillSpill OccursEvac1. Evacuate Area(Alert Lab)Spill->EvacPPE2. Don PPE(Goggles, Double Gloves, Resp)Evac->PPEContain3. Containment(Absorbent Pads / Damp Paper)PPE->ContainDecon4. Decontamination(10% Thiosulfate or NaOH)Contain->DeconWaste5. Disposal(Haz Waste Tag)Decon->Waste

Figure 2: Sequential Spill Response Protocol.

Decontamination Chemistry

Do not just wipe with water. You must chemically deactivate the alkylating "warhead."

  • Deactivation Solution: A mixture of 10% Sodium Thiosulfate and water (or dilute NaOH if thiosulfate is unavailable, though thiosulfate is gentler).

  • Mechanism: The thiosulfate sulfur acts as a "sacrificial nucleophile," attacking the dichloro-carbon and displacing the chlorides, rendering the molecule non-electrophilic [3].[1]

  • Procedure: Cover the spill area with the solution, let sit for 15 minutes, then wipe up.

Disposal & Waste Stream

Never dispose of this compound down the drain.

  • Solid Waste: Segregate into "Toxic Solids" container. Label clearly as "Alpha-Haloacetamide / Alkylating Agent."

  • Liquid Waste: Collect in "Halogenated Organic Solvent" waste.

  • Destruction: The ultimate disposal method is High-Temperature Incineration (1000°C) with scrubber systems to capture HCl gases [4].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Referencing general deactivation of alkyl halides).

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations for Hazardous Waste. Retrieved from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.